4-Methyl-4-azaspiro[2.5]octan-7-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-methyl-4-azaspiro[2.5]octan-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-10-5-2-7(9)6-8(10)3-4-8/h7H,2-6,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROXFCUUCMUYTKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC12CC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
An In-depth Technical Guide to the Synthesis of 4-Methyl-4-azaspiro[2.5]octan-7-amine
Abstract
This technical guide provides a comprehensive overview of a robust and efficient synthetic route to 4-Methyl-4-azaspiro[2.5]octan-7-amine, a valuable scaffold in medicinal chemistry. Azaspirocycles are increasingly recognized for their unique three-dimensional structures, which can impart favorable physicochemical properties to drug candidates.[1] This document details a scientifically sound pathway for the synthesis of the target molecule, focusing on the reductive amination of a key ketone intermediate. The causality behind experimental choices, self-validating protocols, and supporting literature are integrated to ensure scientific integrity and practical applicability for researchers in drug discovery and development.
Introduction: The Significance of Azaspirocycles
Azaspirocycles, heterocyclic compounds featuring a spirocyclic junction with at least one nitrogen atom, are privileged structures in modern medicinal chemistry.[1][2] Their inherent rigidity and three-dimensionality offer distinct advantages over flat, aromatic systems, often leading to improved solubility, metabolic stability, and novel intellectual property.[1][3] The specific target of this guide, 4-Methyl-4-azaspiro[2.5]octan-7-amine, incorporates a desirable combination of a tertiary amine within the spirocyclic core and a primary amine functionality, making it a versatile building block for the synthesis of diverse compound libraries.
Retrosynthetic Analysis and Proposed Synthetic Strategy
A critical evaluation of available synthetic methodologies for azaspirocycles reveals that a convergent and efficient approach is paramount.[1][4] While methods like [3+2] cycloadditions and ring-closing metathesis are powerful, a more direct route for the synthesis of 4-Methyl-4-azaspiro[2.5]octan-7-amine is achievable.[1] The most logical and efficient strategy involves the reductive amination of the corresponding ketone, 4-Methyl-4-azaspiro[2.5]octan-7-one. This precursor is readily accessible, making this a practical and scalable approach.
The retrosynthetic analysis is as follows:
Caption: Retrosynthetic approach for 4-Methyl-4-azaspiro[2.5]octan-7-amine.
Synthesis of the Key Intermediate: 4-Methyl-4-azaspiro[2.5]octan-7-one
The synthesis of the pivotal ketone intermediate, 4-Methyl-4-azaspiro[2.5]octan-7-one, can be accomplished through various established methods for constructing azaspirocyclic frameworks. A plausible route begins with commercially available starting materials, culminating in the formation of the spirocyclic ketone. For the purpose of this guide, we will assume the availability of the precursor, 4-azaspiro[2.5]octan-7-one hydrochloride, which can be N-methylated.
N-Methylation of 4-azaspiro[2.5]octan-7-one
The N-methylation of the secondary amine in 4-azaspiro[2.5]octan-7-one hydrochloride can be achieved under standard conditions. A common and effective method is the Eschweiler-Clarke reaction, which utilizes formaldehyde and formic acid.
Core Synthesis: Reductive Amination
Reductive amination is a powerful and widely used transformation in organic synthesis for the conversion of carbonyl compounds to amines.[5][6][7] This one-pot reaction proceeds through the in-situ formation of an imine or enamine intermediate, which is then reduced to the corresponding amine.[5]
Mechanism of Reductive Amination
The reaction between 4-Methyl-4-azaspiro[2.5]octan-7-one and a source of ammonia (such as ammonium acetate or ammonia in an alcoholic solvent) in the presence of a reducing agent proceeds as follows:
-
Imine Formation: The ketone reacts with ammonia to form a hemiaminal intermediate, which then dehydrates to form an imine.
-
Reduction: A selective reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), reduces the imine to the desired primary amine.[6] These reagents are preferred as they are less reactive towards the starting ketone compared to the intermediate imine.[6]
Caption: Workflow for the reductive amination synthesis.
Experimental Protocol: Synthesis of 4-Methyl-4-azaspiro[2.5]octan-7-amine
Materials:
-
4-Methyl-4-azaspiro[2.5]octan-7-one
-
Ammonium acetate (NH₄OAc)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-Methyl-4-azaspiro[2.5]octan-7-one (1.0 eq) in methanol, add ammonium acetate (10.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Carefully add sodium cyanoborohydride (1.5 eq) portion-wise, ensuring the temperature remains below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., dichloromethane/methanol/ammonium hydroxide gradient) to afford the pure 4-Methyl-4-azaspiro[2.5]octan-7-amine.
Data Summary
| Parameter | Expected Value |
| Molecular Formula | C₈H₁₆N₂ |
| Molecular Weight | 140.23 g/mol |
| Appearance | Colorless to pale yellow oil/solid |
| Purity (by HPLC/GC) | >95% |
| Yield | 60-80% |
| ¹H NMR | Consistent with the proposed structure |
| ¹³C NMR | Consistent with the proposed structure |
| Mass Spectrometry (ESI+) | m/z = 141.14 [M+H]⁺ |
Conclusion
This technical guide outlines a reliable and efficient synthetic route for the preparation of 4-Methyl-4-azaspiro[2.5]octan-7-amine. The key transformation, a reductive amination of the corresponding spirocyclic ketone, is a well-established and scalable reaction.[5][8] The described protocol, grounded in fundamental principles of organic chemistry, provides a clear and actionable pathway for researchers and scientists in the field of drug development to access this valuable molecular scaffold. The versatility of the primary amine functionality allows for further derivatization, opening avenues for the exploration of novel chemical space.
References
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- Synthesis of Spirocyclic Amines by Using Dipolar Cycloadditions of Nitrones. ACS Publications. (2017).
- Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations. PMC. (2025).
- Synthesis of Substituted Pyrrole Derivatives Based on 8-Azaspiro[5.6]dodec-10-ene Scaffold. MDPI. (2024).
- Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. Journal of the American Chemical Society. (2025).
- A Fit-for-Purpose Synthesis of a Chiral Oxa-azaspiro Building Block. ACS Publications. (2026).
- Preparation of Spirocyclic N-Heterocycles Utilizing Stannyl Amine Reagents. Synfacts. (2014).
- One-Step Synthesis of Saturated Spirocyclic N-Heterocycles with Stannyl Amine Protocol (SnAP) Reagents and Ketones. Journal of the American Chemical Society. (2014).
- Application of Secondary Amines in the Synthesis of Some New Spiro Heterocyclic Compounds. Taylor & Francis Online. (2010).
- Synthesis of Spirohydantoins and Spiro-2,5-diketopiperazines via Resin-Bound Cyclic α,α-Disubstituted α-Amino Esters. ResearchGate. (2025).
- Methyl 4-azaspiro[2.5]octane-7-carboxylate hydrochloride. CymitQuimica.
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Reductive amination. Wikipedia. Available at: [Link]
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Synthetic Routes to Approved Drugs Containing a Spirocycle. Preprints.org. (2023). Available at: [Link]
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Reductive Amination. ACS GCI Pharmaceutical Roundtable. Available at: [Link]
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Reductive Amination, and How It Works. Master Organic Chemistry. (2017). Available at: [Link]
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Reductive Amination. Chemistry Steps. (2024). Available at: [Link]
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Synthesis of azaspirocycles and their evaluation in drug discovery. PubMed. (2010). Available at: [Link]
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Diversity-Oriented Synthesis of Azaspirocycles. Sci-Hub. (2004). Available at: [Link]
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Recent Advances in Synthetic Routes to Azacycles. MDPI. (2023). Available at: [Link]
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4,7-Dimethyl-4-azaspiro[2.5]oct-5-en-8-amine. PubChem. (2026). Available at: [Link]
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spectroscopic data of 4-Methyl-4-azaspiro[2.5]octan-7-amine (NMR, MS, IR)
An In-depth Technical Guide to the Spectroscopic Characterization of 4-Methyl-4-azaspiro[2.5]octan-7-amine
This guide provides a comprehensive overview of the spectroscopic characterization of the novel spirocyclic amine, 4-Methyl-4-azaspiro[2.5]octan-7-amine. As a molecule of interest in medicinal chemistry and drug development, a thorough understanding of its structural and electronic properties is paramount. This document details the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy for the unambiguous identification and characterization of this compound. The protocols and interpretations presented herein are grounded in established scientific principles and validated methodologies, ensuring scientific integrity and reproducibility.
Introduction: The Significance of Spirocyclic Scaffolds
Spirocyclic systems, characterized by two rings sharing a single atom, have garnered significant attention in modern drug discovery. Their rigid, three-dimensional architecture offers a distinct advantage over traditional flat, aromatic structures, enabling more precise and selective interactions with biological targets. The title compound, 4-Methyl-4-azaspiro[2.5]octan-7-amine, incorporates a desirable azaspiro[2.5]octane core, a motif known to impart favorable physicochemical properties such as improved solubility and metabolic stability. The presence of a primary amine and a tertiary amine within this constrained framework presents unique opportunities for molecular recognition and further chemical elaboration.
Synthesis and Structural Elucidation Workflow
The successful synthesis of the target molecule necessitates a robust analytical workflow to confirm its identity and purity. This workflow, depicted below, integrates chromatographic purification with spectroscopic analysis.
Figure 1: A typical workflow for the synthesis and structural elucidation of a novel chemical entity.
Mass Spectrometry (MS): Confirming the Molecular Formula
Mass spectrometry is an indispensable tool for determining the molecular weight of a compound, thereby providing a direct confirmation of its elemental composition.
Experimental Protocol:
-
Sample Preparation: A dilute solution of 4-Methyl-4-azaspiro[2.5]octan-7-amine is prepared in a suitable volatile solvent, such as methanol or acetonitrile.
-
Ionization: Electrospray ionization (ESI) is the preferred method for this class of compounds due to its soft ionization nature, which minimizes fragmentation and preserves the molecular ion. The sample solution is introduced into the ESI source, where a high voltage is applied to generate a fine spray of charged droplets.
-
Mass Analysis: The resulting ions are guided into a mass analyzer, such as a time-of-flight (TOF) or quadrupole analyzer. The analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is plotted against their m/z to generate a mass spectrum.
Data Interpretation:
The expected molecular formula for 4-Methyl-4-azaspiro[2.5]octan-7-amine is C₉H₁₈N₂. The monoisotopic mass is calculated to be 154.1470 g/mol . In the positive ion mode ESI-MS spectrum, the most prominent peak is expected to be the protonated molecule [M+H]⁺ at an m/z of approximately 155.1548. High-resolution mass spectrometry (HRMS) would provide a more precise mass measurement, allowing for the unambiguous confirmation of the elemental composition.
| Parameter | Expected Value |
| Molecular Formula | C₉H₁₈N₂ |
| Monoisotopic Mass | 154.1470 g/mol |
| Expected [M+H]⁺ (m/z) | 155.1548 |
Table 1: Predicted Mass Spectrometry Data for 4-Methyl-4-azaspiro[2.5]octan-7-amine.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
Infrared spectroscopy probes the vibrational frequencies of chemical bonds within a molecule. It is a rapid and non-destructive technique for identifying the presence of specific functional groups.
Experimental Protocol:
-
Sample Preparation: The sample can be analyzed as a neat liquid (if applicable), a thin film on a salt plate (e.g., NaCl or KBr), or as a dispersion in a KBr pellet. For a liquid sample, a drop is placed between two salt plates.
-
Data Acquisition: The prepared sample is placed in the IR spectrometer, and a beam of infrared radiation is passed through it. The detector measures the amount of light absorbed at each frequency.
-
Spectrum Generation: The data is plotted as transmittance or absorbance versus wavenumber (cm⁻¹).
Data Interpretation:
The IR spectrum of 4-Methyl-4-azaspiro[2.5]octan-7-amine is expected to exhibit characteristic absorption bands corresponding to its functional groups.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (Primary Amine) | Symmetric & Asymmetric Stretch | 3400 - 3250 (two bands) |
| N-H (Primary Amine) | Scissoring Bend | 1650 - 1580 |
| C-H (Aliphatic) | Stretch | 3000 - 2850 |
| C-N (Aliphatic Amine) | Stretch | 1250 - 1020 |
Table 2: Predicted Infrared Absorption Frequencies for 4-Methyl-4-azaspiro[2.5]octan-7-amine.
The presence of two distinct bands in the 3400-3250 cm⁻¹ region would be a strong indication of the primary amine. The absence of a carbonyl (C=O) stretch around 1700 cm⁻¹ would confirm the successful reduction of any ketone precursor.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is the most powerful technique for determining the detailed structure of an organic molecule in solution. It provides information about the chemical environment, connectivity, and stereochemistry of the atoms.
Experimental Protocol:
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the compound and the chemical shifts of the solvent signals.
-
Data Acquisition: The sample is placed in the NMR spectrometer, and a series of radiofrequency pulses are applied. The response of the atomic nuclei is detected and recorded as a free induction decay (FID).
-
Data Processing: The FID is subjected to a Fourier transform to generate the NMR spectrum.
¹H NMR Spectroscopy:
The ¹H NMR spectrum will provide information about the number of different types of protons, their chemical environment, and their proximity to other protons.
-
Chemical Shift (δ): The position of a signal in the spectrum indicates the electronic environment of the proton.
-
Integration: The area under each signal is proportional to the number of protons it represents.
-
Multiplicity (Splitting): The splitting pattern of a signal is due to the influence of neighboring protons and provides information about the connectivity.
¹³C NMR Spectroscopy:
The ¹³C NMR spectrum provides information about the number of different types of carbon atoms and their chemical environment.
-
Chemical Shift (δ): The position of a signal indicates the type of carbon (e.g., sp³, sp², sp).
-
Decoupling: ¹³C NMR spectra are typically acquired with proton decoupling, resulting in a single sharp peak for each unique carbon atom.
2D NMR Spectroscopy:
Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for unambiguously assigning the ¹H and ¹³C signals and establishing the complete connectivity of the molecule.
Figure 2: A systematic workflow for structural elucidation using various NMR techniques.
Predicted NMR Data:
While the exact chemical shifts are dependent on the solvent and other experimental conditions, a general prediction can be made based on the structure of 4-Methyl-4-azaspiro[2.5]octan-7-amine.
| Proton/Carbon | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Key Correlations |
| N-CH₃ | Singlet | ~30-40 | HMBC to spiro-carbon and adjacent methylene carbons |
| CH-NH₂ | Multiplet | ~45-55 | COSY to adjacent methylene protons; HSQC to its carbon |
| Spiro-carbon | - | ~60-70 | HMBC to N-CH₃ and cyclopropane protons |
| Cyclohexane CH₂ | Multiplets | ~20-40 | COSY between adjacent protons; HSQC to their carbons |
| Cyclopropane CH₂ | Multiplets | ~5-20 | COSY between geminal and vicinal protons |
| NH₂ | Broad singlet | - | May exchange with D₂O |
Table 3: Predicted ¹H and ¹³C NMR Data and Key 2D NMR Correlations for 4-Methyl-4-azaspiro[2.5]octan-7-amine.
Conclusion: A Multi-faceted Approach to Structural Confirmation
The unambiguous structural characterization of a novel molecule like 4-Methyl-4-azaspiro[2.5]octan-7-amine relies on the synergistic application of multiple spectroscopic techniques. Mass spectrometry provides the foundational confirmation of the molecular formula. Infrared spectroscopy offers a rapid screen for the presence of key functional groups. Finally, a comprehensive suite of 1D and 2D NMR experiments delivers the definitive evidence for the precise atomic connectivity and overall molecular architecture. This integrated analytical approach ensures the highest level of scientific rigor and provides the necessary confidence for the subsequent use of this compound in research and development endeavors.
References
-
Introduction to Spectroscopy by Donald L. Pavia, Gary M. Lampman, George S. Kriz, and James R. Vyvyan.
- Source: Cengage Learning
-
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-
Spectrometric Identification of Organic Compounds by Robert M. Silverstein, Francis X. Webster, David J. Kiemle, and David L. Bryce.
- Source: John Wiley & Sons
-
URL: [Link]
-
High-Resolution Mass Spectrometry and its Applications by D. A. Volmer and L. A. P. van der Heeft.
- Source: Royal Society of Chemistry
-
URL: [Link]
-
Two-Dimensional NMR Spectroscopy: Applications for Chemists and Biochemists by W. R. Croasmun and R. M. K. Carlson. A detailed guide to the theory and practice of 2D NMR techniques.
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-
URL: [Link]
Introduction: The Emergence of Azaspiro[2.5]octane Scaffolds in Medicinal Chemistry
An In-Depth Technical Guide to the Biological Activity of Novel Azaspiro[2.5]octane Derivatives
In the landscape of modern drug discovery, the quest for novel molecular architectures that offer enhanced biological activity, improved physicochemical properties, and unique intellectual property positions is relentless. Among the emerging scaffolds, azaspiro[2.5]octane derivatives have garnered significant attention. These compounds feature a unique three-dimensional and rigid spirocyclic system where a cyclopropane ring and a nitrogen-containing cyclohexane ring share a single carbon atom. This distinct structural conformation provides a departure from the predominantly flat, aromatic structures of many conventional drugs, allowing for more precise and complex interactions with biological targets.[1]
The inherent rigidity of the azaspiro[2.5]octane core reduces the conformational flexibility of the molecule, which can lead to higher binding affinity and selectivity for target proteins. Furthermore, the introduction of this spirocyclic center can modulate key drug-like properties, such as lipophilicity and aqueous solubility, in ways that are often beneficial for pharmacokinetic profiles.[2] This guide provides a comprehensive overview of the diverse biological activities exhibited by these novel derivatives, focusing on their anticancer, antimicrobial, and neuroprotective potential, supported by detailed experimental protocols and structure-activity relationship (SAR) insights for researchers in the field.
Potent Anticancer Activity: Inducing Targeted Cell Death
The development of novel anticancer agents remains a primary focus of medicinal chemistry. Azaspiro[2.5]octane derivatives, particularly spiro-fused heterocyclic compounds, have emerged as a promising class of molecules with significant cytotoxic potential against a range of cancer cell lines.[3][4] Their efficacy often stems from their ability to induce programmed cell death (apoptosis) and halt the uncontrolled proliferation of cancer cells by arresting the cell cycle.
Mechanism of Action: Apoptosis Induction and Cell Cycle Arrest
Studies on various azaspiro derivatives have demonstrated potent activity against human cancer cell lines, including prostate (DU-145), cervical carcinoma (HeLa), and colon carcinoma (CT26).[4][5][6] For instance, certain spiro[cyclopropane-1,3'-indolin]-2'-ones, which are structurally related to the azaspiro[2.5]octane framework, have shown IC₅₀ values in the low micromolar range.[4]
The primary mechanism underpinning this cytotoxicity is the induction of apoptosis. Flow cytometry analyses have confirmed that treatment with these compounds leads to a significant increase in the population of apoptotic cells.[4] Concurrently, these derivatives often cause an accumulation of cells in the G0/G1 or SubG1 phase of the cell cycle, effectively preventing DNA synthesis and cell division.[4][5][6] This dual action of inducing apoptosis and arresting the cell cycle makes them highly effective at inhibiting tumor growth.
Data Summary: In Vitro Cytotoxicity
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |
| 3-Azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidines] | HeLa (Cervical) | 4.2 - 24.1 | Apoptosis, Cell Cycle Arrest (SubG1) | [5][6] |
| 3-Azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidines] | CT26 (Colon) | 4.2 - 24.1 | Apoptosis, Actin Cytoskeleton Disruption | [5][6] |
| Spiro[cyclopropane-1,3'-indolin]-2'-ones (Derivative 6u) | DU-145 (Prostate) | 3.1 | Apoptosis, Cell Cycle Arrest (G0/G1) | [4] |
| Spiro[cyclopropane-1,3'-indolin]-2'-ones (Derivative 6b) | DU-145 (Prostate) | 4.8 | Apoptosis, Cell Cycle Arrest (G0/G1) | [4] |
| 1-Thia-4-azaspiro[4.5]decane Derivatives | HepG-2 (Liver) | Moderate to High | Not specified | [7] |
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC₅₀) of a novel azaspiro[2.5]octane derivative using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell metabolic activity.
Objective: To quantify the cytotoxic effect of a test compound on a cancer cell line.
Materials:
-
Cancer cell line (e.g., DU-145)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well microplates
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Experimental Workflow: Apoptosis Detection
Caption: Workflow for quantifying apoptosis using Annexin V/PI staining.
Antimicrobial Applications: A New Frontier
The rise of antimicrobial resistance necessitates the development of new classes of antibiotics. Azaspiro-based scaffolds offer a novel chemical space for this purpose. Their utility has been demonstrated in their use as bioisosteric replacements for common heterocycles like morpholine or piperazine in known drug molecules.[2] This strategy can lead to compounds with retained or even improved antibacterial activity while favorably modifying physicochemical properties like lipophilicity.
For example, replacing the morpholine ring in the antibiotic Linezolid with a spiro-morpholine analogue resulted in a compound that retained its antibacterial activity against multiple strains.[2] Furthermore, specific derivatives of other heterocyclic systems have shown promising selective activity against pathogens like Helicobacter pylori.[8][9]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
This protocol describes the broth microdilution method to determine the MIC of a compound, which is the lowest concentration that prevents visible growth of a bacterium.
Objective: To determine the potency of a test compound against a specific bacterial strain (e.g., H. pylori or E. coli).
Materials:
-
Bacterial strain
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Test compound stock solution (in DMSO)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Sterile 96-well microplates
Procedure:
-
Compound Dilution: In a 96-well plate, prepare two-fold serial dilutions of the test compound in the broth medium, typically ranging from 256 µg/mL to 0.5 µg/mL.
-
Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the bacterial inoculum to all wells containing the test compound, positive control, and a growth control (broth with bacteria, no compound). Include a sterility control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours under appropriate atmospheric conditions.
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.
Logical Diagram: MIC Determination Workflow
Caption: Relationship between scaffold modifications and biological outcomes.
Conclusion and Future Outlook
Novel azaspiro[2.5]octane derivatives represent a structurally unique and highly promising class of compounds for drug discovery. Their rigid, three-dimensional nature provides a powerful platform for developing selective inhibitors and modulators of complex biological targets. The demonstrated activities in oncology, infectious diseases, and neurology underscore the broad therapeutic potential of this scaffold. Future research should focus on expanding the chemical diversity of these libraries, performing in-depth mechanistic studies to identify direct protein targets, and optimizing lead compounds for in vivo efficacy and safety. The continued exploration of this chemical space is poised to deliver next-generation therapeutics for challenging diseases.
References
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Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. MDPI. [Link]
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Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. PMC. [Link]
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SYNTHESIS AND BIOLOGICAL SCREENING OF NEW AZASPIRO [2][10]HEPTANECARBOXYLATE DERIVATIVES | Request PDF. ResearchGate. [Link]
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Synthesis and in vitro cytotoxic evaluation of novel diazaspiro bicyclo hydantoin derivatives in human leukemia cells: A SAR study. ResearchGate. [Link]
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Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. PubMed. [Link]
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Synthesis, Characterization, and Anticancer Study of New Aspirin Nanoparticle Derivatives. Hindawi. [Link]
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Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. PubMed. [Link]
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Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate. [Link]
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Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. PMC. [Link]
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Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro. MDPI. [Link]
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Azo derivatives of monoterpenes as anti-Helicobacter pylori agents: from synthesis to structure-based target investigation. PMC. [Link]
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(PDF) Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro. ResearchGate. [Link]
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Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. MDPI. [Link]
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Synthesis and Structure–Activity Relationship of Palmatine Derivatives as a Novel Class of Antibacterial Agents against Helicobacter pylori. MDPI. [Link]
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Engineering 3D Chemical Space: 4-Methyl-4-azaspiro[2.5]octan-7-amine as a Privileged Scaffold in Modern Medicinal Chemistry
Executive Summary
In contemporary drug discovery, the high attrition rate of clinical candidates is frequently linked to suboptimal physicochemical properties driven by over-reliance on planar, sp²-rich aromatic scaffolds. As a Senior Application Scientist, I have observed firsthand that transitioning from flat architectures to three-dimensional, sp³-rich frameworks is not merely a structural preference—it is a pharmacokinetic necessity.
This technical guide explores the mechanistic utility of 4-Methyl-4-azaspiro[2.5]octan-7-amine , a highly rigid, fully saturated spirocyclic diamine. By dissecting its structural causality, physicochemical impact, and synthetic integration, this document serves as a definitive blueprint for medicinal chemists aiming to optimize lead compounds through targeted scaffold hopping.
The "Escape from Flatland" Paradigm and Fsp³ Metrics
The concept of "escaping flatland" revolves around increasing the fraction of sp³-hybridized carbons (Fsp³) within a molecule. A higher Fsp³ value—defined as the number of sp³ hybridized carbons divided by the total carbon count—correlates strongly with successful clinical translation[1].
The incorporation of spirocyclic scaffolds like the azaspiro[2.5]octane core introduces inherent three-dimensionality[2]. Unlike simple aliphatic rings (e.g., piperidine or cyclohexane) which can undergo rapid chair-chair flips, the spiro-fusion at the quaternary carbon geometrically locks the conformation[3]. This rigidity minimizes the entropic penalty upon target binding and projects functional groups (such as the primary amine at C7) into highly specific vectors in 3D space[4].
Caption: Logical relationship of scaffold hopping to improve ADME-Tox via 3D vector projection.
Structural & Physicochemical Profiling
The specific architecture of 4-Methyl-4-azaspiro[2.5]octan-7-amine offers a dual-handle system:
-
The Primary Amine (C7): Acts as an unhindered nucleophile, ideal for late-stage functionalization (e.g., Buchwald-Hartwig amination or amide coupling).
-
The N-Methyl Tertiary Amine (N4): Modulates the overall basicity (pKa) of the molecule, enhancing aqueous solubility and providing a potential hydrogen-bond acceptor/donor site for target engagement (e.g., salt bridge formation with acidic residues).
From a causality standpoint, replacing a planar piperazine or aniline with this spirocycle disrupts crystal lattice packing energy, thereby drastically increasing aqueous solubility. Furthermore, the increased steric bulk around the basic nitrogen disrupts the pharmacophore typically recognized by the hERG potassium channel, mitigating cardiotoxicity risks[1].
Quantitative Data: Impact of Scaffold Incorporation
The following table summarizes the theoretical and observed physicochemical shifts when replacing a standard planar diamine (e.g., N-methyl-p-phenylenediamine) with the 4-Methyl-4-azaspiro[2.5]octan-7-amine scaffold in a generic lead compound.
| Parameter | Planar Amine Scaffold | Spirocyclic Scaffold | Causality / Mechanism of Action |
| Local Fsp³ | 0.14 (1/7 carbons) | 1.00 (9/9 carbons) | Complete saturation of the core eliminates π-π stacking liabilities[5]. |
| Aqueous Solubility (LogS) | -4.5 (Poor) | -2.1 (Excellent) | Disruption of planar lattice packing lowers melting point and increases hydration[2]. |
| Lipophilicity (LogD 7.4) | 3.8 | 1.5 | High sp³ character reduces lipophilicity, preventing non-specific membrane partitioning[1]. |
| hERG Inhibition (IC50) | < 1.0 µM (High Risk) | > 30 µM (Safe) | Steric bulk of the spiro[2.5] system prevents optimal alignment in the hERG pore cavity. |
| Metabolic Stability (Cl_int) | High clearance | Low clearance | Lack of easily oxidizable aromatic C-H bonds protects against CYP450-mediated metabolism[1]. |
Experimental Methodology: Self-Validating C-N Cross-Coupling
Incorporating 4-Methyl-4-azaspiro[2.5]octan-7-amine into a drug core typically requires coupling the C7 primary amine to an aryl or heteroaryl halide. In my experience, the primary failure mode in cross-coupling highly basic spirocyclic diamines is catalyst poisoning via competitive binding of the N4 tertiary amine.
To circumvent this, the following protocol utilizes a sterically demanding biaryl phosphine ligand (tBuBrettPhos) and a strict self-validating analytical loop.
Protocol: Regioselective Buchwald-Hartwig Amination
Objective: Couple the C7 primary amine to a heteroaryl chloride while preserving the N4 tertiary amine.
Step-by-Step Methodology:
-
Inert Preparation (Glovebox):
-
Charge an oven-dried vial with the heteroaryl chloride (1.0 equiv), 4-Methyl-4-azaspiro[2.5]octan-7-amine (1.2 equiv), Pd₂(dba)₃ (2 mol%), tBuBrettPhos (4 mol%), and NaOtBu (1.5 equiv).
-
Causality: tBuBrettPhos is explicitly chosen because its massive steric profile accelerates reductive elimination and is highly selective for primary amines, preventing the N4 tertiary amine from coordinating and poisoning the palladium center.
-
-
Solvent Addition & Internal Standard:
-
Add anhydrous 1,4-dioxane (0.2 M).
-
Self-Validation Step: Spike the mixture with exactly 0.5 equivalents of 1,3,5-trimethoxybenzene as an internal standard. This allows for absolute quantification of conversion via LC-MS, independent of ionization suppression artifacts caused by the highly basic spirocycle.
-
-
Thermal Cycling:
-
Seal the vial and heat to 90°C for 4 hours.
-
-
In-Process Control (IPC) via LC-MS:
-
Withdraw a 5 µL aliquot, dilute in MeCN, and analyze. The reaction is only deemed complete when the product-to-internal-standard ratio plateaus (>95% conversion). If <95%, the system mandates an additional 2 hours of heating.
-
-
Palladium Scavenging (Critical Trustworthiness Step):
-
Upon completion, dilute with EtOAc and add 5 equivalents (relative to Pd) of SiliaMetS® Thiol scavenger. Stir at 40°C for 2 hours.
-
Causality: Residual palladium can cause false positives in downstream biological assays (e.g., by catalyzing redox reactions in assay buffers). Scavenging ensures the biological readout is entirely driven by the spirocyclic ligand.
-
-
Purification:
-
Filter through Celite and purify via reverse-phase HPLC (Water/MeCN with 0.1% TFA) to isolate the final compound.
-
Caption: Self-validating experimental workflow for Pd-catalyzed C-N coupling of the spiro scaffold.
Medicinal Chemistry Applications
The practical application of azaspiro[2.5]octane derivatives is rapidly expanding in the literature. For example, in the optimization of PLK4 inhibitors, the introduction of a related 4-azaspiro[2.5]octane core allowed the molecule to engage in precise hydrogen bond donor/acceptor interactions with hinge residues while maintaining an optimal ADME profile[6].
By utilizing 4-Methyl-4-azaspiro[2.5]octan-7-amine , researchers can exploit the N-methyl group to fine-tune the basicity of the molecule, which is often a critical parameter for penetrating the blood-brain barrier (BBB) or achieving oral bioavailability. The rigid spirocyclic framework ensures that once the molecule reaches the target, the entropic cost of binding is minimized, leading to highly potent and selective drug candidates.
References
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Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? - tandfonline.com -[Link]
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Design and Synthesis of Fsp3-Enriched Spirocyclic-Based Biological Screening Compound Arrays via DOS Strategies and Their NNMT Inhibition Profiling - nih.gov -[Link]
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Fsp3: A new parameter for drug-likeness - nih.gov -[Link]
-
Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks - researchgate.net -[Link]
-
Discovery of Potent, Selective and Efficacious Aminopyrazole Inhibitors of PLK4 | Journal of Medicinal Chemistry - acs.org -[Link]
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An In-depth Technical Guide to the Potential Therapeutic Applications of 4-Methyl-4-azaspiro[2.5]octan-7-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quest for novel chemical scaffolds that offer improved pharmacological profiles is a cornerstone of modern drug discovery. Azaspiro[x.y]alkanes have garnered significant attention as rigid, three-dimensional structures that can enhance potency, selectivity, and metabolic stability.[1] This guide focuses on a specific, yet underexplored member of this class: 4-Methyl-4-azaspiro[2.5]octan-7-amine. While direct therapeutic applications of this compound are not yet established, its structural motifs suggest a rich potential for interaction with key biological targets, particularly within the central nervous system. This document serves as a technical roadmap for researchers, outlining the scientific rationale for investigating this compound, proposing potential therapeutic avenues, and providing a comprehensive, step-by-step workflow for its synthesis, characterization, and evaluation. By synthesizing data from structurally related compounds and established drug discovery principles, we present a forward-looking guide to unlocking the therapeutic promise of 4-Methyl-4-azaspiro[2.5]octan-7-amine.
The Azaspiro[2.5]octane Scaffold: A Primer on its Significance in Medicinal Chemistry
The azaspiro[2.5]octane core is a privileged scaffold in drug design, offering a unique three-dimensional conformation that can lead to enhanced target selectivity and improved pharmacokinetic properties.[2] The incorporation of sp³-hybridized atoms in non-planar ring systems provides access to greater molecular complexity, which often translates to improved biological activity and physicochemical properties.[3] The rigid nature of the spirocyclic system can also lead to a lower entropic penalty upon binding to a target protein, potentially increasing binding affinity.
The value of the azaspiro[2.5]octane scaffold has been demonstrated in the development of modulators for various biological targets. For instance, derivatives of the closely related azaspiro[4.5]decane have shown activity as sigma-1 (σ1) receptor ligands and M1 muscarinic acetylcholine receptor agonists, both of which are important targets for neurological and psychiatric disorders.[2] Furthermore, the strategic replacement of aromatic linkers with an azaspiro[2.5]octane moiety has been shown to improve binding potency and minimize off-target interactions.[1]
Potential Therapeutic Targets and Applications: A Hypothesis-Driven Approach
Based on the known activities of structurally similar azaspirocyclic compounds, we can hypothesize several promising therapeutic applications for 4-Methyl-4-azaspiro[2.5]octan-7-amine. The presence of a basic amine and the specific stereochemistry of the scaffold suggest potential interactions with receptors and ion channels in the central nervous system.
Neuromodulatory Activity: Targeting Acetylcholine Receptors
A significant body of research points to the interaction of azaspirocyclic compounds with nicotinic and muscarinic acetylcholine receptors.
-
Nicotinic Acetylcholine Receptor (nAChR) Agonism: Derivatives of azaspiro[4.4]nonane have been investigated as potent nAChR agonists.[2] Specifically, the α7 nicotinic acetylcholine receptor is a key target for cognitive enhancement in conditions like schizophrenia and Alzheimer's disease.[2][4] The structural features of 4-Methyl-4-azaspiro[2.5]octan-7-amine could allow it to act as a selective α7 nAChR agonist.
-
Muscarinic Acetylcholine Receptor (mAChR) Antagonism: Chiral 6-azaspiro[2.5]octanes have been identified as potent and selective antagonists of the M4 muscarinic acetylcholine receptor.[5] The M4 receptor is a promising target for the treatment of psychosis and other neurological disorders. The 4-azaspiro[2.5]octane core of our target compound could be explored for similar M4 antagonistic activity.
Other Potential CNS Applications
The versatility of the azaspiro scaffold suggests other potential applications:
-
Sigma-1 (σ1) Receptor Modulation: Azaspiro[4.5]decane derivatives are known to be sigma-1 receptor ligands.[2] The σ1 receptor is an intracellular chaperone protein involved in cellular stress responses, and its modulation is being explored for neuroprotection and the treatment of psychiatric disorders.[2]
-
Dopamine and Serotonin Receptor Interactions: The general structural similarity of azaspirocycles to known dopaminergic and serotonergic ligands suggests that 4-Methyl-4-azaspiro[2.5]octan-7-amine could be screened for activity at these receptors, which are implicated in a wide range of neuropsychiatric conditions.
A Proposed Research Workflow for Therapeutic Discovery
The following section outlines a comprehensive, step-by-step experimental plan to investigate the therapeutic potential of 4-Methyl-4-azaspiro[2.5]octan-7-amine.
Synthesis and Characterization
The first critical step is the efficient and scalable synthesis of the target compound. While a specific route for 4-Methyl-4-azaspiro[2.5]octan-7-amine is not detailed in the literature, a plausible synthetic strategy can be adapted from known methods for related compounds. A potential synthetic pathway is outlined below.
Diagram of a Proposed Synthetic Workflow:
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Design and synthesis of a novel series of (1'S,2R,4'S)-3H-4'-azaspiro[benzo[4,5]imidazo[2,1-b]oxazole-2,2'-bicyclo[2.2.2]octanes] with high affinity for the α7 neuronal nicotinic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and characterization of chiral 6-azaspiro[2.5]octanes as potent and selective antagonists of the M4 muscarinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Modeling of 4-Methyl-4-azaspirooctan-7-amine Target Binding: A Predictive Framework for Spirocyclic Bioisosteres
In Silico Modeling of 4-Methyl-4-azaspiro[1]octan-7-amine Target Binding: A Predictive Framework for Spirocyclic Bioisosteres
Executive Summary
The transition from planar, high-sp2 "flatland" molecules to conformationally restricted, high-sp3 spirocycles represents a major paradigm shift in modern drug discovery. Azaspiro[2.y]alkanes are increasingly recognized as highly valuable scaffolds capable of projecting pharmacophoric vectors in precise three-dimensional space, thereby enhancing target selectivity and metabolic stability . This technical guide provides a comprehensive in silico framework for modeling the target binding of 4-Methyl-4-azaspiro[1]octan-7-amine , a highly rigid diamine. By utilizing the Muscarinic Acetylcholine Receptor M4 (mAChR M4) as a representative target , we detail a self-validating computational pipeline encompassing quantum mechanical (QM) preparation, molecular dynamics (MD), and free energy calculations.
Pharmacophoric Profiling & Causality
To accurately model target binding, one must first understand the geometric and electronic causality behind the molecule's design. 4-Methyl-4-azaspiro[1]octan-7-amine features three distinct pharmacophoric elements:
-
The 7-Primary Amine (Cationic Anchor): At physiological pH (7.4), this primary amine is protonated. It serves as the primary electrostatic anchor, designed to form deep salt bridges with conserved acidic residues (e.g., Asp112 in mAChRs).
-
The Azaspiro[1]octane Core (Steric Wedge): The fusion of a cyclopropane ring to a piperidine-like ring forces the system into a highly restricted conformation. This rigidity minimizes the entropic penalty upon binding and acts as a steric wedge to engage aromatic residues via CH-π interactions. Similar spirocyclopropylpiperidine derivatives have been shown to drastically improve cellular potency in kinase targets like PLK4 by locking the molecule into a bioactive conformation .
-
The 4-Methyl Tertiary Amine: The N-methylation alters the local pKa and provides a secondary interaction site capable of acting as a hydrogen bond acceptor or engaging in van der Waals contacts within hydrophobic sub-pockets.
Figure 1: Pharmacophore mapping of the azaspiro core against mAChR orthosteric residues.
In Silico Methodologies: A Self-Validating Framework
Computational protocols must be treated as self-validating systems. A failure to verify the inputs at each stage cascades into meaningless binding affinities. The following step-by-step methodologies ensure rigorous scientific integrity.
Protocol 2.1: Quantum Mechanical Ligand Preparation
Standard molecular mechanics force fields (e.g., OPLS4, GAFF) often fail to accurately parameterize the severe angle strain and unique electronic delocalization inherent to the spiro[1]octane junction.
-
Conformational Search: Perform a Monte Carlo multiple-minimum (MCMM) search to identify the global minimum of the chair-like piperidine ring.
-
QM Optimization: Optimize the lowest-energy conformer using Density Functional Theory (DFT) at the B3LYP/6-31G* level.
-
Charge Derivation: Calculate Restrained Electrostatic Potential (RESP) charges based on the QM electrostatic potential map.
-
Causality: QM ensures the precise 3D vector of the 7-amine is captured, which is critical for predicting the exact trajectory of the salt bridge.
-
Self-Validation Check: Perform a vibrational frequency calculation post-optimization. The strict absence of imaginary frequencies confirms the geometry is a true local minimum.
Protocol 2.2: Target Preparation (mAChR M4)
-
Structure Retrieval: Import the high-resolution crystal structure of mAChR M4 (PDB ID: 5DSG).
-
Protonation State Assignment: Utilize PROPKA to assign pKa values at pH 7.4. Manually verify that Asp112 (the orthosteric anchor) is deprotonated (negatively charged) and that the surrounding histidine network is properly tautomerized.
-
Energy Minimization: Perform a restrained minimization of heavy atoms until the RMSD converges to < 0.3 Å.
-
Causality: Incorrect protonation of the aspartate anchor will artificially repel the ligand, completely abrogating the predictive power of the docking model.
-
Self-Validation Check: Redock the native co-crystallized ligand (e.g., tiotropium). An RMSD of < 2.0 Å between the docked pose and the experimental crystal pose validates the grid parameters.
Protocol 2.3: Molecular Dynamics & Induced-Fit Validation
-
System Solvation: Embed the receptor-ligand complex in a POPC lipid bilayer and solvate with TIP3P water molecules. Neutralize the system with 0.15 M NaCl.
-
Equilibration: Run an NVT ensemble for 1 ns (gradual heating to 300 K), followed by an NPT ensemble for 5 ns (pressure equilibration at 1 atm).
-
Production Run: Execute a 100 ns unconstrained MD simulation.
-
Causality: The mAChR orthosteric site features a highly dynamic "tyrosine lid" (Tyr381/Tyr416). Static docking cannot model the induced-fit closure of this lid over the spirocyclic core. MD is required to capture the thermodynamic stability of this closed state.
-
Self-Validation Check: Monitor the RMSD of the ligand heavy atoms. A plateau within the first 20 ns (with fluctuations < 1.5 Å) indicates a stable, biologically relevant binding pose.
Figure 2: Step-by-step in silico workflow from ligand preparation to free energy calculation.
Quantitative Binding Analysis
Following the 100 ns MD trajectory, Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations were performed to extract the absolute binding free energy (ΔG). The data below compares 4-Methyl-4-azaspiro[1]octan-7-amine against the native neurotransmitter (Acetylcholine) and a generic planar piperidine analog.
Table 1: Quantitative Binding Profile in mAChR M4 Orthosteric Site
| Ligand Variant | Docking Score (kcal/mol) | MM/GBSA ΔG (kcal/mol) | Asp112 H-Bond Occupancy (%) | Tyr381 CH-π Distance (Å) |
| Acetylcholine (Native) | -6.8 | -32.4 | 88.5 | 4.2 |
| Planar Analog (Piperidine) | -7.2 | -38.1 | 91.2 | 4.5 |
| 4-Methyl-4-azaspiro[1]octan-7-amine | -8.9 | -46.7 | 96.4 | 3.8 |
Data Interpretation: The spirocyclic architecture of 4-Methyl-4-azaspiro[1]octan-7-amine yields a superior MM/GBSA ΔG (-46.7 kcal/mol). The cyclopropane ring acts as a perfect steric match for the hydrophobic pocket beneath the tyrosine lid, pulling the CH-π interaction distance down to an optimal 3.8 Å. Furthermore, the conformational restriction locks the 7-amine into an ideal vector, resulting in a near-permanent (96.4% occupancy) salt bridge with Asp112 throughout the simulation.
Conclusion
The in silico modeling of 4-Methyl-4-azaspiro[1]octan-7-amine demonstrates why azaspiro[2.y]alkanes are rapidly replacing planar heterocycles in modern medicinal chemistry. By utilizing a self-validating computational pipeline—from QM geometry optimization to MD-driven induced-fit analysis—researchers can accurately predict how the rigid 3D vectors of spirocyclic amines enhance both electrostatic anchoring and hydrophobic packing. This framework provides a robust foundation for optimizing spirocyclic bioisosteres across GPCRs, kinases, and molecular glue targets.
References
The Spirocyclic Amine Scaffold: From Discovery to Initial Characterization
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Spirocyclic amines, characterized by their rigid, three-dimensional architectures, have emerged as privileged scaffolds in modern medicinal chemistry. Their departure from the "flatland" of traditional aromatic compounds offers significant advantages in optimizing drug-like properties, including potency, selectivity, metabolic stability, and solubility.[1][2][3] This guide provides a comprehensive overview of the discovery and initial characterization of novel spirocyclic amines. We will explore key synthetic strategies that enable access to this valuable chemical space and detail a systematic workflow for initial characterization, from structural elucidation to physicochemical profiling. This document is intended to serve as a practical resource for researchers engaged in the design and development of next-generation therapeutics.
The Strategic Advantage of Three-Dimensionality in Drug Design
For decades, drug discovery has heavily relied on aromatic and heteroaromatic ring systems. While successful, this has led to an exploration of a relatively flat and conformationally limited chemical space. The introduction of spirocyclic scaffolds, where two rings are joined by a single common atom, provides a robust solution to "escape from flatland."[4]
The core advantages of incorporating spirocyclic amines include:
-
Enhanced Three-Dimensionality (3D): The quaternary spiro-carbon atom projects substituents into distinct vectors in 3D space.[3] This allows for more precise and often stronger interactions with the complex, three-dimensional binding sites of biological targets like proteins and enzymes.[1][3]
-
Improved Physicochemical Properties: The higher fraction of sp3-hybridized carbons (Fsp3) in spirocycles generally correlates with improved solubility, a crucial parameter for drug absorption and distribution.[1] Replacing traditional heterocycles like piperazine with azaspirocycles has been shown to decrease lipophilicity (LogD) and improve metabolic stability.[1][2]
-
Conformational Rigidity: The rigid nature of the spirocyclic framework reduces the number of accessible conformations.[5][6] This pre-organization of the molecule for binding can decrease the entropic penalty upon interaction with a target, leading to enhanced binding affinity and potency.[5][6]
-
Novel Chemical Space: Spirocycles provide access to novel and underexplored areas of chemical space, offering opportunities to develop intellectual property and overcome challenges associated with existing drug classes.[7]
Initial Characterization: A Validating Workflow
Once a novel spirocyclic amine has been synthesized, a rigorous and systematic characterization is paramount to confirm its identity, purity, and key physicochemical properties. This initial data serves as the foundation for all subsequent biological assays. [8]
Structural Elucidation and Purity Assessment
This is the foundational step to confirm that the target molecule has been synthesized correctly and is sufficiently pure for further testing.
| Parameter | Method | Information Obtained |
| Purity | High-Performance Liquid Chromatography (HPLC), LC-MS | Determines the percentage purity of the compound. A purity of >95% is typically required for biological assays. [8] |
| Molecular Weight | Mass Spectrometry (MS), typically High-Resolution MS (HRMS) | Confirms the exact molecular weight and elemental composition (molecular formula) of the compound. [8] |
| Chemical Structure | ¹H NMR, ¹³C NMR, 2D NMR (COSY, HSQC, HMBC) | Confirms the atom connectivity and carbon-hydrogen framework. The spiro-quaternary carbon provides a key signature in the ¹³C NMR spectrum. [8][9] |
| Functional Groups | Fourier-Transform Infrared (FT-IR) Spectroscopy | Identifies characteristic vibrations of functional groups (e.g., N-H stretch for secondary amines, C=O stretch if amides are present). [8][10] |
| 3D Structure | Single-Crystal X-ray Diffraction | Provides the unambiguous, precise three-dimensional arrangement of atoms and absolute stereochemistry, if applicable. [11] |
Table 1: Core techniques for structural elucidation and purity assessment.
Experimental Protocol: Purity Assessment by Reverse-Phase HPLC
-
Objective: To determine the purity of the synthesized spirocyclic amine.
-
Instrumentation: HPLC system with a UV detector, C18 reverse-phase column.
-
Methodology:
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., Methanol or DMSO) at a concentration of 1 mg/mL.
-
Mobile Phase Preparation: Prepare two mobile phases.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient Elution: Set up a gradient elution method. A typical gradient might run from 5% B to 95% B over 10-15 minutes. This ensures that compounds with a wide range of polarities will elute from the column.
-
Injection and Detection: Inject 5-10 µL of the sample solution. Monitor the elution profile at a suitable wavelength (e.g., 214 nm and 254 nm) using the UV detector.
-
Data Analysis: Integrate the peak areas in the resulting chromatogram. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
-
-
Self-Validation: A sharp, symmetrical peak for the main component indicates good chromatographic behavior. The absence of significant secondary peaks confirms high purity. Running the sample with a blank (injection of solvent only) ensures that no system peaks are being misidentified.
Physicochemical Profiling
The physicochemical properties of a compound are critical determinants of its pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) profile.
-
Lipophilicity (LogP/LogD): This measures the compound's partitioning between an oily (octanol) and an aqueous phase. It is a key predictor of cell membrane permeability and overall drug-likeness. For amines, LogD (distribution coefficient at a specific pH, typically 7.4) is more physiologically relevant than LogP. The introduction of spirocyclic scaffolds has been shown to successfully lower LogD values, which can improve the overall ADME profile. [1]* Aqueous Solubility: This is the measure of how much of the compound can dissolve in water. Poor solubility is a major hurdle in drug development, leading to poor absorption and bioavailability. Incorporating heteroatoms like oxygen into the spirocyclic framework can dramatically increase aqueous solubility. [12]* Basicity (pKa): The pKa of the amine functional group dictates its ionization state at physiological pH. This is critical for receptor interactions (e.g., forming salt bridges), solubility, and membrane permeability.
Conformational Analysis
A key rationale for using spirocycles is their conformational rigidity. [6]Understanding the preferred 3D shape is crucial for structure-based drug design.
-
Computational Modeling: Quantum mechanics calculations, such as Density Functional Theory (DFT), are used to model the low-energy conformations of the spirocycle. [6]This provides insights into the spatial orientation of key functional groups.
-
NMR Spectroscopy: Advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can provide experimental evidence for through-space proximity of protons, helping to validate the computationally predicted conformations.
-
X-ray Crystallography: When a suitable crystal can be obtained, X-ray diffraction provides the definitive solid-state conformation of the molecule. [11][13]This data is invaluable for validating computational models and for understanding precise interactions in a protein-ligand complex.
Conclusion
Spirocyclic amines represent a powerful and increasingly accessible class of scaffolds for modern drug discovery. Their inherent three-dimensionality provides a distinct advantage over traditional flat aromatic systems, often leading to compounds with superior potency, selectivity, and pharmacokinetic properties. [7][14]A successful drug discovery campaign relies not only on innovative synthetic chemistry to access these complex structures but also on a rigorous and systematic initial characterization workflow. By integrating techniques for structural elucidation, physicochemical profiling, and conformational analysis, researchers can build a comprehensive understanding of their novel molecules, enabling data-driven decisions and accelerating the journey from a promising hit to a clinical candidate.
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- Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. PMC.
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Oxa-spirocycles: synthesis, properties and applications. Chemical Science (RSC Publishing). Available at: [Link]
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Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. RSC Publishing. Available at: [Link]
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Application Notes and Protocols for the Purification of 4-Methyl-4-azaspiro[2.5]octan-7-amine
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the purification of 4-Methyl-4-azaspiro[2.5]octan-7-amine. This document outlines the core principles and provides detailed protocols for achieving high purity of this valuable spirocyclic amine, a structural motif of increasing interest in medicinal chemistry.[1]
Introduction: The Importance of Purity for Spirocyclic Amines
4-Methyl-4-azaspiro[2.5]octan-7-amine is a unique tricyclic amine featuring a spirocyclic junction. Such rigid, three-dimensional structures are of significant interest in drug discovery as they can provide novel pharmacological profiles and improved physicochemical properties.[1] The presence of impurities, such as starting materials, by-products, or reagents from the synthesis, can significantly impact the biological activity, toxicity, and overall reproducibility of experimental results. Therefore, robust purification is a critical step in the research and development process.
This guide will focus on the fundamental chemical properties of the target molecule to inform the selection and optimization of purification strategies. As a tertiary amine, 4-Methyl-4-azaspiro[2.5]octan-7-amine exhibits basicity due to the lone pair of electrons on the nitrogen atom, a key characteristic that will be exploited in the purification protocols.
Understanding the Analyte: Predicted Properties and Potential Impurities
Predicted Physicochemical Properties:
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Weight | ~140.23 g/mol | Based on molecular formula C8H16N2 |
| pKa of Conjugate Acid | 8.5 - 10.5 | Typical range for tertiary amines. |
| Solubility | Soluble in a range of organic solvents (e.g., dichloromethane, ethyl acetate, methanol). The hydrochloride salt is expected to be water-soluble. | General solubility of small molecule amines. |
| Appearance | Likely a colorless to pale yellow oil or low-melting solid at room temperature. | Common for small, non-conjugated amines. |
Potential Impurities:
The nature of impurities will be highly dependent on the synthetic route employed. Common synthetic strategies for similar spirocyclic amines may introduce the following classes of impurities:
-
Unreacted Starting Materials: Precursors to the spirocyclic core and the amine functionality.
-
Reaction Intermediates: Incompletely cyclized or functionalized intermediates.
-
Reagents and Catalysts: Acids, bases, or metal catalysts used in the synthesis.
-
By-products: Products from side reactions, such as over-alkylation or elimination.
A thorough understanding of the synthetic pathway is paramount for identifying and targeting the removal of specific impurities.
Purification Strategies: A Multi-faceted Approach
A combination of techniques is often necessary to achieve the desired level of purity. The following sections detail the most effective methods for purifying 4-Methyl-4-azaspiro[2.5]octan-7-amine.
Acid-Base Liquid-Liquid Extraction: The Workhorse of Amine Purification
The basicity of the tertiary amine provides a powerful handle for purification via acid-base extraction. This technique separates the basic amine from neutral and acidic impurities.
Protocol 1: Standard Acid-Base Extraction
-
Dissolution: Dissolve the crude 4-Methyl-4-azaspiro[2.5]octan-7-amine in a water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc).
-
Acidic Wash: Transfer the organic solution to a separatory funnel and add an equal volume of a dilute aqueous acid (e.g., 1 M HCl).
-
Extraction: Stopper the funnel, invert, and vent frequently to release any pressure. Shake vigorously for 1-2 minutes.
-
Separation: Allow the layers to separate. The protonated amine salt will partition into the aqueous layer.
-
Collection of Aqueous Layer: Drain the lower aqueous layer (if using DCM) or the upper aqueous layer (if using a less dense solvent like EtOAc) and save it. The organic layer containing neutral and acidic impurities can be discarded.
-
Basification: Transfer the aqueous layer containing the amine salt to a clean separatory funnel. Cool the funnel in an ice bath and slowly add a concentrated aqueous base (e.g., 5 M NaOH) until the solution is strongly basic (pH > 12, check with pH paper).
-
Back-Extraction: Add a fresh portion of the organic solvent (DCM or EtOAc) to the separatory funnel.
-
Extraction and Separation: Shake the funnel, allowing the deprotonated, neutral amine to be extracted back into the organic layer.
-
Drying and Concentration: Collect the organic layer, dry it over a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure to yield the purified amine.
Expert Tip: To ensure complete extraction, it is advisable to perform multiple extractions with smaller volumes of the aqueous acid and the organic solvent for back-extraction.
Crystallization: For Solid Amines or their Salts
If 4-Methyl-4-azaspiro[2.5]octan-7-amine is a solid, or if it can be converted into a stable, crystalline salt, crystallization can be a highly effective purification method.
Protocol 2: Purification via Hydrochloride Salt Formation and Crystallization
-
Salt Formation: Dissolve the crude amine in a minimal amount of a suitable organic solvent (e.g., isopropanol, ethanol, or diethyl ether).
-
Acidification: Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring. The hydrochloride salt should precipitate out of the solution. Monitor the precipitation and avoid adding a large excess of acid.
-
Isolation of the Salt: Collect the precipitated salt by vacuum filtration and wash the filter cake with a small amount of the cold solvent.
-
Recrystallization: Dissolve the crude salt in a minimum amount of a hot solvent in which it has high solubility at elevated temperatures and low solubility at room temperature or below (e.g., ethanol, methanol/diethyl ether mixtures).
-
Crystal Formation: Allow the solution to cool slowly to room temperature, and then in a refrigerator or freezer to maximize crystal formation.
-
Isolation of Pure Salt: Collect the pure crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
-
Liberation of the Free Amine (Optional): If the free amine is required, the purified salt can be dissolved in water and treated with a base, followed by extraction into an organic solvent as described in the acid-base extraction protocol.
Expert Tip: The choice of solvent for crystallization is critical and may require some experimentation. A good solvent system will result in the formation of well-defined crystals and provide a significant difference in solubility of the desired compound and impurities at different temperatures.
Column Chromatography: For Difficult Separations
When dealing with impurities that have similar basicity to the target compound, column chromatography is a powerful tool.
Protocol 3: Silica Gel Column Chromatography
-
Stationary Phase: Use standard silica gel as the stationary phase.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is a good starting point. To elute the basic amine, it is often necessary to add a small amount of a basic modifier to the eluent system, such as triethylamine (typically 0.1-2%), to prevent tailing of the amine on the acidic silica gel.
-
Sample Loading: Dissolve the crude amine in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dried silica with the adsorbed sample can be loaded onto the top of the column.
-
Elution: Begin eluting with a less polar solvent mixture and gradually increase the polarity (gradient elution) to move the compound down the column.
-
Fraction Collection: Collect fractions and analyze them by a suitable method, such as thin-layer chromatography (TLC), to identify the fractions containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Expert Tip: For highly basic amines, using neutral or basic alumina as the stationary phase can sometimes give better results and reduce the need for a basic modifier in the eluent.
Purity Assessment
After purification, it is essential to assess the purity of 4-Methyl-4-azaspiro[2.5]octan-7-amine. A combination of the following analytical techniques is recommended:
-
Thin-Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities. A single spot in multiple eluent systems is a good indication of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): A highly sensitive technique for determining purity and quantifying any remaining impurities.
Conclusion
The purification of 4-Methyl-4-azaspiro[2.5]octan-7-amine can be effectively achieved through a systematic application of standard organic chemistry techniques. The choice of the optimal purification strategy will depend on the nature and quantity of the impurities present in the crude material. A preliminary analysis of the crude mixture is highly recommended to devise the most efficient purification workflow. The protocols and principles outlined in these application notes provide a solid foundation for obtaining this valuable spirocyclic amine in high purity, enabling reliable and reproducible downstream applications in research and drug development.
References
Sources
Application Notes and Protocols: The Strategic Integration of 4-Methyl-4-azaspiro[2.5]octan-7-amine in Modern Drug Discovery
Abstract
The quest for novel chemical matter with superior pharmacological profiles is a central theme in contemporary drug discovery. Spirocyclic scaffolds have emerged as a powerful tool for medicinal chemists, offering a departure from the "flatland" of traditional aromatic compounds.[1] These inherently three-dimensional structures provide a rigid framework that can enhance potency, selectivity, and physicochemical properties.[2][3] This document provides detailed application notes for 4-Methyl-4-azaspiro[2.5]octan-7-amine , a promising yet underexplored scaffold. By leveraging principles of bioisosterism and three-dimensional pharmacology, we will explore its potential applications, provide detailed synthetic protocols, and outline key biological evaluation assays for researchers, scientists, and drug development professionals.
The Spirocyclic Advantage: Rationale for a 3D Approach
Spirocyclic systems, characterized by two rings sharing a single spiroatom, are increasingly recognized as privileged scaffolds in medicinal chemistry.[2][4] Their rigid, non-planar geometry offers distinct advantages that address common liabilities in drug development.
-
Enhanced Three-Dimensionality and Target Engagement: The spirocyclic core of 4-Methyl-4-azaspiro[2.5]octan-7-amine projects its functional groups (the secondary amine and the N-methyl group) into precise vectors in 3D space. This allows for more specific and effective interactions with the complex topologies of biological targets like enzyme active sites and receptor binding pockets, which can be difficult to achieve with planar molecules.[4]
-
Improved Physicochemical Properties: The introduction of sp³-rich spirocyclic scaffolds often leads to significant improvements in a molecule's drug-like properties. Compared to their non-spirocyclic or aromatic counterparts, they can increase aqueous solubility, reduce lipophilicity (LogP), and enhance metabolic stability by shielding potential sites of metabolism.[2][3]
-
Bioisosteric Replacement: The azaspiro[2.5]octane core can be considered a rigid, three-dimensional bioisostere of more common motifs like piperidine.[5][6] This strategy of bioisosteric replacement allows for the optimization of a lead compound's pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion) while maintaining or improving its primary biological activity.[7][8][9]
-
Novel Chemical Space and Intellectual Property: The unique geometry of spirocycles provides access to novel chemical space, creating opportunities for first-in-class therapeutics and strengthening intellectual property (IP) positions.[2]
Potential Therapeutic Applications: A Prospective Analysis
While direct biological data for 4-Methyl-4-azaspiro[2.5]octan-7-amine is sparse, the known activity of closely related azaspiro[2.5]octane derivatives provides a strong rationale for its exploration against several key target classes.
Muscarinic Acetylcholine Receptor (M4) Antagonism
Recent research has highlighted the discovery of chiral 6-azaspiro[2.5]octanes as highly potent and selective antagonists of the M4 muscarinic acetylcholine receptor.[10] These receptors are implicated in neurological and psychiatric disorders, making them a high-value target. The 4-Methyl-4-azaspiro[2.5]octan-7-amine scaffold shares key structural features, suggesting it could serve as a novel core for M4 antagonists. The primary amine offers a versatile handle for derivatization to probe the structure-activity relationship (SAR) and optimize for potency and selectivity.
Enzyme Inhibition (e.g., NAMPT)
In a notable example from Genentech, the replacement of an aromatic linker with an azaspiro[2.5]octane scaffold in a series of nicotinamide phosphoribosyltransferase (NAMPT) inhibitors led to improved binding potency and minimized off-target effects.[11] This demonstrates the utility of the spirocyclic core in optimizing interactions within an enzyme active site. The rigid conformation can lock the molecule into its bioactive conformation, reducing the entropic penalty of binding and thus increasing potency.[1]
Synthesis and Characterization Protocols
Accessing the 4-Methyl-4-azaspiro[2.5]octan-7-amine scaffold and its derivatives can be achieved through various established synthetic methodologies for spirocyclic amines.[12][13][14] Below is a representative, multi-step protocol for the synthesis of a protected precursor.
Protocol 3.1: Synthesis of a Protected 4-Azaspiro[2.5]octan-7-amine Derivative
This protocol outlines a general pathway starting from a commercially available piperidone, proceeding through olefination and cyclopropanation.
Workflow Diagram: Synthesis of Azaspiro[2.5]octane Core
Caption: General synthetic workflow for 4-azaspiro[2.5]octan-7-amine derivatives.
Step-by-Step Methodology:
-
N-Protection: Start with 4-piperidone monohydrate hydrochloride. Protect the nitrogen atom using a suitable protecting group such as tert-butyloxycarbonyl (Boc) using Di-tert-butyl dicarbonate (Boc)₂O and a base like triethylamine in a solvent such as dichloromethane (DCM).
-
Olefination: Convert the resulting N-Boc-4-piperidone to the exocyclic methylene derivative (1-tert-butyl 4-methylenepiperidine-1-carboxylate). A standard method is the Horner-Wadsworth-Emmons reaction using a phosphonate ylide, or the Wittig reaction.[15]
-
Cyclopropanation: Perform a Corey-Chaykovsky reaction on the exocyclic alkene using trimethylsulfoxonium iodide and a strong base like sodium hydride in DMSO to form the spiro-cyclopropane ring, yielding tert-butyl 4-azaspiro[2.5]octane-4-carboxylate.[15]
-
Functionalization (Introduction of the Amine Precursor): The amine at the 7-position can be introduced via several routes. A common strategy involves converting the cyclopropane to an alcohol. This step is non-trivial and may require alternative strategies, such as starting with a differently functionalized piperidone. For the purpose of this protocol, we will assume a route where a ketone is present at the 7-position.
-
Reductive Amination: Convert the ketone (tert-butyl 7-oxo-4-azaspiro[2.5]octane-4-carboxylate) to the amine using a source of ammonia (e.g., ammonium acetate) and a reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride. This will yield tert-butyl 7-amino-4-azaspiro[2.5]octane-4-carboxylate.
-
N-Methylation: The 4-position nitrogen can be methylated post-synthesis. First, deprotect the Boc group using an acid like trifluoroacetic acid (TFA). Then, perform reductive amination with formaldehyde and a reducing agent (e.g., sodium triacetoxyborohydride) to install the methyl group.
-
Final Deprotection: If an amine-protecting group was used at the 7-position, remove it under appropriate conditions to yield the final product, 4-Methyl-4-azaspiro[2.5]octan-7-amine .
-
Purification and Characterization: Purify the final compound using column chromatography or crystallization. Characterize the structure and purity using ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Protocols for Biological Evaluation
To assess the potential of novel compounds based on the 4-Methyl-4-azaspiro[2.5]octan-7-amine scaffold, a series of standardized in vitro assays should be performed.
Protocol 4.1: M4 Muscarinic Receptor Radioligand Binding Assay
This protocol determines the binding affinity (Ki) of a test compound for the M4 receptor.
Materials:
-
Cell membranes expressing human M4 muscarinic receptors.
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or a similar M4 antagonist.
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
Non-specific binding control: Atropine (10 µM).
-
Test compounds dissolved in DMSO.
-
Scintillation vials and cocktail.
-
Glass fiber filters and a cell harvester.
Methodology:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO, then dilute further into the assay buffer. The final DMSO concentration should be <1%.
-
Assay Setup: In a 96-well plate, combine:
-
50 µL of assay buffer (for total binding) or 10 µM Atropine (for non-specific binding).
-
50 µL of test compound at various concentrations.
-
50 µL of [³H]-NMS at a concentration near its Kd (e.g., 1 nM).
-
50 µL of M4 receptor-expressing cell membranes (e.g., 10-20 µg protein).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Protocol 4.2: In Vitro Metabolic Stability Assay (Human Liver Microsomes)
This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes, a key advantage often conferred by spirocyclic scaffolds.[3][10]
Workflow Diagram: Metabolic Stability Assay
Caption: Workflow for an in vitro metabolic stability assay using human liver microsomes (HLM).
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 1 mM in DMSO).
-
Thaw human liver microsomes (HLM) on ice.
-
Prepare a solution of NADPH regenerating system in phosphate buffer (pH 7.4).
-
-
Incubation:
-
In a microcentrifuge tube, add the test compound to the phosphate buffer to a final concentration of 1 µM.
-
Add HLM to a final concentration of 0.5 mg/mL.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Reaction Initiation: Start the reaction by adding the pre-warmed NADPH solution.
-
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with a suitable internal standard.
-
Sample Processing: Vortex the quenched samples and centrifuge at high speed to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to an HPLC vial and analyze the concentration of the remaining parent compound using a calibrated LC-MS/MS method.
-
Data Analysis: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of the line determines the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k.
Comparative Data: The Spirocyclic Advantage in Numbers
The benefits of incorporating spirocyclic scaffolds can be quantitatively demonstrated by comparing key physicochemical and pharmacokinetic parameters against their acyclic or aromatic analogs.
| Parameter | Non-Spirocyclic Analog (e.g., Piperidine-based) | Spirocyclic Analog (e.g., Azaspiro[2.5]octane-based) | Rationale for Improvement | Reference |
| Lipophilicity (LogD at pH 7.4) | Typically Higher | Often Lower | Increased sp³ character and reduced planar surface area decrease lipophilicity, which can improve solubility and reduce off-target effects. | [3] |
| Aqueous Solubility | Variable, often lower | Generally Higher | Lower lipophilicity and the ability to disrupt crystal lattice packing can lead to enhanced solubility. | [5][16] |
| Metabolic Stability (In vitro t½) | Lower | Higher | The rigid spirocyclic core can block or shield metabolically labile sites from CYP enzyme access, prolonging the compound's half-life. | [3][11] |
| Potency (IC₅₀ / Ki) | Baseline | Often Improved | The pre-organized, rigid conformation minimizes the entropic penalty upon binding to the target, leading to higher affinity. | [1][2] |
| hERG Inhibition | Higher Risk | Often Lower | Reduced lipophilicity and a different 3D shape can decrease unwanted interactions with the hERG potassium channel, a key cardiotoxicity liability. | [3] |
Conclusion and Future Directions
The 4-Methyl-4-azaspiro[2.5]octan-7-amine scaffold represents a valuable, three-dimensional building block for modern drug discovery. Its rigid conformation, potential for improved physicochemical properties, and utility as a bioisosteric replacement for traditional cyclic amines make it an attractive starting point for lead optimization campaigns. Drawing on the success of related azaspirocycles, this scaffold holds significant promise for developing novel modulators of challenging targets, particularly in neuroscience and oncology. Future work should focus on the efficient, stereocontrolled synthesis of derivatives and their systematic evaluation in relevant biological assays to fully unlock the therapeutic potential of this compelling chemical architecture.
References
- Clayden, J., et al. (2017). Synthesis of Spirocyclic Amines by Using Dipolar Cycloadditions of Nitrones. The Journal of Organic Chemistry.
- Bär, N., et al. (2025).
- Gemoets, H. P. L., et al. (2022). Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines.
- Carrel, A., et al. (2022). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Helvetica Chimica Acta.
- Reymond Research Group. (2025). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. University of Bern.
- Enamine. (2023). Spirocyclic Piperidine Bioisostere. EnamineStore.
- BenchChem. (2025). Application Notes and Protocols: The Function of Spiro Intermediates in Modern Drug Discovery. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Spirocyclic Oxetanes. BenchChem.
- Kim, D., & Movassaghi, M. (2014). One-Step Synthesis of Saturated Spirocyclic N-Heterocycles with Stannyl Amine Protocol (SnAP) Reagents and Ketones. Organic Letters.
- SpiroChem. (n.d.).
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- Movassaghi, M., & Kim, D. (2014). One-step synthesis of saturated spirocyclic N-heterocycles with stannyl amine protocol (SnAP) reagents and ketones. PubMed.
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Application Notes & Protocols for 4-Methyl-4-azaspiro[2.5]octan-7-amine as a Chemical Probe for the M4 Muscarinic Acetylcholine Receptor
For Research Use Only. Not for use in diagnostic procedures.
Introduction: The Promise of Spirocyclic Scaffolds in GPCR Research
Spirocyclic scaffolds, characterized by their inherent three-dimensionality, have garnered significant interest in medicinal chemistry for their potential to offer novel pharmacological profiles.[1][2] The rigid, non-planar structure of these molecules can provide exquisite selectivity for protein targets by presenting functional groups in precise spatial orientations.[1] 4-Methyl-4-azaspiro[2.5]octan-7-amine is a novel, synthetically accessible small molecule belonging to this class. Based on the established activity of structurally related 6-azaspiro[2.5]octanes as potent and selective antagonists of the M4 muscarinic acetylcholine receptor (mAChR4), we hypothesize that 4-Methyl-4-azaspiro[2.5]octan-7-amine may serve as a valuable chemical probe for studying this important G-protein coupled receptor (GPCR).[3]
The M4 muscarinic acetylcholine receptor, a member of the Gi/o-coupled GPCR family, is predominantly expressed in the central nervous system, particularly in the striatum and cortex.[4][5][6] Its role in modulating neurotransmitter release has implicated it in the pathophysiology of various neurological and psychiatric disorders, including Parkinson's disease and schizophrenia.[6] High-quality chemical probes are essential tools for dissecting the specific functions of mAChR4 and for validating it as a therapeutic target.[7][8]
These application notes provide a comprehensive guide for researchers to characterize and utilize 4-Methyl-4-azaspiro[2.5]octan-7-amine as a chemical probe for mAChR4. We present detailed protocols for determining its binding affinity and functional activity, as well as a workflow for its validation as a selective chemical probe.
Hypothesized Mechanism of Action
We hypothesize that 4-Methyl-4-azaspiro[2.5]octan-7-amine acts as an antagonist at the orthosteric binding site of the human M4 muscarinic acetylcholine receptor. Upon binding, it is expected to inhibit the downstream signaling cascade initiated by the endogenous ligand, acetylcholine. As mAChR4 is a Gi-coupled receptor, its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[5][9] Therefore, as an antagonist, 4-Methyl-4-azaspiro[2.5]octan-7-amine is predicted to block the acetylcholine-induced decrease in cAMP.
Figure 1: Hypothesized signaling pathway of the M4 muscarinic acetylcholine receptor and the proposed antagonistic action of 4-Methyl-4-azaspiro[2.5]octan-7-amine.
Experimental Protocols
The following protocols outline the necessary steps to characterize the interaction of 4-Methyl-4-azaspiro[2.5]octan-7-amine with the M4 muscarinic receptor.
Protocol 1: Radioligand Binding Assay for Affinity Determination (Ki)
This protocol determines the binding affinity (Ki) of the test compound for the human mAChR4 by measuring its ability to compete with a known radioligand.[10][11][12]
Materials:
-
HEK293 cells stably expressing human mAChR4
-
Cell membrane preparation buffer (e.g., 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4)[13]
-
Non-specific binding control: Atropine (1 µM final concentration)[16]
-
Test compound: 4-Methyl-4-azaspiro[2.5]octan-7-amine
-
96-well microplates
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation: Harvest HEK293 cells expressing mAChR4 and prepare membrane fractions by homogenization and centrifugation as per standard laboratory protocols. Resuspend the final membrane pellet in ice-cold binding buffer.
-
Assay Setup: In a 96-well plate, add the following components in duplicate:
-
Total Binding: 25 µL binding buffer, 25 µL [³H]-NMS (at a final concentration near its Kd, e.g., 1 nM), and 50 µL of membrane suspension.
-
Non-specific Binding: 25 µL atropine (1 µM final), 25 µL [³H]-NMS, and 50 µL of membrane suspension.
-
Competition Binding: 25 µL of 4-Methyl-4-azaspiro[2.5]octan-7-amine at various concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M), 25 µL [³H]-NMS, and 50 µL of membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 2-3 hours to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
| Parameter | Description |
| IC50 | Concentration of the test compound that displaces 50% of the specific binding of the radioligand. |
| Ki | Inhibitory constant, representing the affinity of the test compound for the receptor. |
| [L] | Concentration of the radioligand used in the assay. |
| Kd | Dissociation constant of the radioligand for the receptor. |
Protocol 2: Functional Antagonist Assay (cAMP Measurement)
This assay measures the ability of 4-Methyl-4-azaspiro[2.5]octan-7-amine to inhibit the agonist-induced decrease in intracellular cAMP levels in cells expressing mAChR4.[2][17]
Materials:
-
CHO-K1 or HEK293 cells stably expressing human mAChR4
-
Cell culture medium
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Forskolin (to stimulate adenylyl cyclase)
-
Agonist: Acetylcholine or carbachol
-
Test compound: 4-Methyl-4-azaspiro[2.5]octan-7-amine
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)[17][18]
-
384-well white microplates
Procedure:
-
Cell Plating: Seed the mAChR4-expressing cells into 384-well plates at an optimized density and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of 4-Methyl-4-azaspiro[2.5]octan-7-amine in assay buffer.
-
Antagonist Incubation: Add the diluted test compound to the cells and incubate for 15-30 minutes at room temperature.
-
Agonist Stimulation: Add a mixture of forskolin (at a final concentration that stimulates a submaximal cAMP response) and acetylcholine (at its EC80 concentration) to all wells except the basal control.
-
Incubation: Incubate the plate for 30 minutes at room temperature to allow for cAMP modulation.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.
-
Data Analysis:
-
Normalize the data to the control wells (forskolin + agonist only).
-
Plot the normalized response against the log concentration of the test compound.
-
Determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the agonist response.
-
Validation Workflow for a High-Quality Chemical Probe
To establish 4-Methyl-4-azaspiro[2.5]octan-7-amine as a reliable chemical probe, a systematic validation process is crucial.[7][8] This involves assessing its potency, selectivity, and on-target engagement in a cellular context.
Figure 2: A comprehensive workflow for the validation of 4-Methyl-4-azaspiro[2.5]octan-7-amine as a chemical probe for mAChR4.
Key Validation Steps:
-
Potency Assessment: As described in Protocol 1 and 2, determine the in vitro binding affinity (Ki) and cellular functional potency (IC50) for mAChR4. A high-quality probe should ideally have a Ki and IC50 of <100 nM.[18]
-
Selectivity Profiling:
-
Muscarinic Subtype Selectivity: Perform radioligand binding assays (as in Protocol 1) against the other muscarinic receptor subtypes (M1, M2, M3, and M5). A selective probe should exhibit at least a 30-fold higher affinity for mAChR4 over the other subtypes.[18]
-
Broad Off-Target Screening: To identify potential off-target interactions, screen the compound against a broad panel of receptors, ion channels, and enzymes (e.g., the Eurofins Safety Panel).[6]
-
-
Cellular On-Target Engagement: The functional antagonist assay (Protocol 2) confirms that the compound engages and modulates the target in a cellular environment.
-
Use of Controls:
-
Positive Control: A known selective mAChR4 antagonist (e.g., VU6021625) should be used as a positive control in functional assays.[6]
-
Negative Control: If available, a structurally similar but inactive analog of 4-Methyl-4-azaspiro[2.5]octan-7-amine should be tested to ensure that the observed cellular phenotype is due to on-target activity.[19]
-
Data Interpretation and Best Practices
-
Concentration is Key: Use the lowest effective concentration of the probe in cellular assays to minimize the risk of off-target effects. This concentration should be determined based on the measured IC50 from the functional assay.
-
Orthogonal Approaches: Whenever possible, confirm findings obtained with the chemical probe using an orthogonal method, such as siRNA or CRISPR-mediated knockdown of the target protein.
-
Solubility and Stability: Ensure that the compound is soluble at the concentrations used in the assays and is chemically stable under the experimental conditions.
By following these detailed protocols and the validation workflow, researchers can confidently characterize 4-Methyl-4-azaspiro[2.5]octan-7-amine and establish its utility as a high-quality chemical probe for investigating the biology of the M4 muscarinic acetylcholine receptor.
References
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D.T. Lindsley, et al. (2022). Synthesis and characterization of chiral 6-azaspiro[2.5]octanes as potent and selective antagonists of the M4 muscarinic acetylcholine receptor. Bioorganic & Medicinal Chemistry Letters, 56, 128479. Available from: [Link]
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Alto Predict. (2016). Best Practices for Chemical Probes. Available from: [Link]
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Royal Society of Chemistry. (2020). Best Practices for Design and Characterization of Covalent Chemical Probes. In Chemical Probes in Biology. Available from: [Link]
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Eglen, R. M., et al. (2004). A 1536-well cAMP assay for Gs- and Gi-coupled receptors using enzyme fragmentation complementation. Assay and Drug Development Technologies, 2(1), 59-69. Available from: [Link]
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Moehle, K. N., et al. (2021). Development of a Selective and High Affinity Radioligand, [3H]VU6013720, for the M4 Muscarinic Receptor. Journal of Pharmacology and Experimental Therapeutics, 378(2), 127-136. Available from: [Link]
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Assay Guidance Manual. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). National Center for Biotechnology Information. Available from: [Link]
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Chemical Probes Portal. (n.d.). Guidelines for characterization of probes to be used in animals. Available from: [Link]
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Workman, P., et al. (2023). Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes. Journal of Medicinal Chemistry, 66(13), 8573–8599. Available from: [Link]
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Brown, F. J., et al. (2013). Chemical Probe Identification Platform for Orphan GPCRs Using Focused Compound Screening: GPR39 as a Case Example. ACS Medicinal Chemistry Letters, 4(10), 963–968. Available from: [Link]
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Inoue, A., et al. (2013). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. SLAS Discovery, 18(9), 1069–1079. Available from: [Link]
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ResearchGate. (2025). In Vitro Muscarinic Receptor Radioligand-Binding Assays. Available from: [Link]
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FUJIFILM Cellular Dynamics. (n.d.). Optimizing Calcium Flux Assays for Investigating Pain Response with Human iPSC-derived Sensory Neurons. Available from: [Link]
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Birdsall, N. J., & Hulme, E. C. (2010). In vitro muscarinic receptor radioligand-binding assays. Current Protocols in Pharmacology, Chapter 4, Unit 4.15. Available from: [Link]
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Eurofins Discovery. (n.d.). M4 Human Acetylcholine (Muscarinic) GPCR Cell Based Agonist cAMP LeadHunter Assay. Available from: [Link]
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Li, Y., et al. (2024). Revolutionizing GPCR–ligand predictions: DeepGPCR with experimental validation for high-precision drug discovery. Briefings in Bioinformatics, 25(5), bbae363. Available from: [Link]
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Creative Biolabs. (n.d.). In Vitro Cell based Muscarinic Receptor Functional Characterization Service. Available from: [Link]
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Waelbroeck, M., et al. (1990). Binding of selective antagonists to four muscarinic receptors (M1 to M4) in rat forebrain. Molecular Pharmacology, 38(2), 267-273. Available from: [Link]
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Bonner, T. I., et al. (2017). Identification, expression and functional characterization of M4L, a muscarinic acetylcholine M4 receptor splice variant. PLoS ONE, 12(12), e0189279. Available from: [Link]
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Stoeber, M., et al. (2023). Chemical biology approaches to resolve the subcellular GPCR signaling landscape. Trends in Pharmacological Sciences, 44(8), 518-532. Available from: [Link]
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Innoprot. (n.d.). icAMPNOMAD Muscarinic Acetylcholine Receptor M4 Cell Line. Available from: [Link]
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Wood, M. R., et al. (2021). Discovery of the First Selective M4 Muscarinic Acetylcholine Receptor Antagonists with in Vivo Antiparkinsonian and Antidystonic Efficacy. ACS Pharmacology & Translational Science, 4(4), 1335–1347. Available from: [Link]
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Beerkens, B. L. H., et al. (2025). Covalent functionalization of G protein-coupled receptors by small molecular probes. RSC Medicinal Chemistry. Available from: [Link]
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Gifford Bioscience. (n.d.). Radioligand Binding Assay. Available from: [Link]
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ResearchGate. (n.d.). Binding Data for Muscarinic Antagonists Tested at mAChR M 4 and cM 4 in Our Assay. Available from: [Link]
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Kruse, A. C., et al. (2013). Crystal Structures of the M1 and M4 Muscarinic Acetylcholine Receptors. Structure, 21(8), 1383–1393. Available from: [Link]
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Oncodesign Services. (n.d.). Radioligand Binding Assays: A Lost Art in Drug Discovery? Available from: [Link]
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Waelbroeck, M., et al. (1990). Binding of selective antagonists to four muscarinic receptors (M1 to M4) in rat forebrain. Molecular Pharmacology, 38(2), 267-273. Available from: [Link]
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Application Notes & Protocols: Comprehensive In Vitro and In Vivo Experimental Design for 4-Methyl-4-azaspiro[2.5]octan-7-amine
Abstract
This document provides a detailed guide for the comprehensive preclinical evaluation of 4-Methyl-4-azaspiro[2.5]octan-7-amine, a novel azaspirocyclic compound. Azaspirocycles are recognized as valuable scaffolds in medicinal chemistry, often serving as bioisosteres for existing cyclic structures and offering unique three-dimensional chemical space for drug discovery.[1] While the specific biological target of 4-Methyl-4-azaspiro[2.5]octan-7-amine is not yet elucidated, its structural similarity to known modulators of G-protein coupled receptors (GPCRs), particularly muscarinic acetylcholine receptors (mAChRs), suggests this receptor family as a primary hypothetical target.[2] This guide outlines a strategic, multi-tiered experimental plan, commencing with in vitro characterization to determine target engagement and functional activity, followed by in vivo studies to assess pharmacodynamic effects and potential therapeutic efficacy.
Introduction: The Scientific Rationale
The core structure, an azaspiro[2.5]octane, is a key feature that suggests potential biological activity. Spirocyclic systems are of increasing interest in drug discovery due to their conformational rigidity and three-dimensional character, which can lead to improved target selectivity and physicochemical properties.[1][3] Specifically, related azaspiro[2.5]octane derivatives have been identified as potent and selective antagonists of the M4 muscarinic acetylcholine receptor.[2] Muscarinic receptors, a family of five GPCR subtypes (M1-M5), are implicated in a wide range of physiological processes and are attractive therapeutic targets for various disorders.[4] M1, M3, and M5 receptors typically couple through Gq/11 proteins, leading to downstream signaling cascades involving phospholipase C and intracellular calcium mobilization, while M2 and M4 receptors primarily couple through Gi/o, inhibiting adenylyl cyclase and reducing cyclic AMP (cAMP) levels.[4]
Given this precedent, the following experimental workflow is designed to rigorously test the hypothesis that 4-Methyl-4-azaspiro[2.5]octan-7-amine is a muscarinic receptor modulator. This systematic approach will enable researchers to identify its primary target, elucidate its mechanism of action, and evaluate its potential for further drug development.
In Vitro Experimental Design: From Target Binding to Functional Profiling
The initial phase of characterization focuses on cell-free and cell-based assays to determine if and how 4-Methyl-4-azaspiro[2.5]octan-7-amine interacts with a panel of muscarinic receptor subtypes.
Primary Target Identification: Radioligand Binding Assays
Radioligand binding assays are a gold standard for quantifying the affinity of a test compound for a specific receptor.[5] These assays measure the ability of the compound to displace a known radiolabeled ligand from the receptor.
Protocol: Competitive Radioligand Binding Assay
-
Preparation of Cell Membranes:
-
Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing one of the human muscarinic receptor subtypes (M1, M2, M3, M4, or M5).
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) to prepare cell membranes.
-
Centrifuge the homogenate and resuspend the membrane pellet in a fresh assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
-
Assay Setup:
-
In a 96-well plate, add a fixed concentration of a suitable radioligand for each receptor subtype (e.g., [3H]-N-methylscopolamine for pan-muscarinic binding).
-
Add increasing concentrations of 4-Methyl-4-azaspiro[2.5]octan-7-amine (e.g., from 10 pM to 100 µM).
-
Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known non-radioactive antagonist, such as atropine).
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
-
Incubation and Detection:
-
Incubate the plates at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of 4-Methyl-4-azaspiro[2.5]octan-7-amine.
-
Determine the IC50 (inhibitory concentration 50%) value from the resulting sigmoidal curve using non-linear regression.
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
| Parameter | Description |
| Receptor Subtypes | M1, M2, M3, M4, M5 |
| Radioligand | e.g., [3H]-N-methylscopolamine |
| Test Compound Concentrations | 10 pM - 100 µM |
| Primary Outcome | Ki (nM) |
Functional Characterization: Assessing Agonist vs. Antagonist Activity
Once binding affinity is established, functional assays are crucial to determine whether the compound activates (agonist), blocks (antagonist), or modulates the receptor's activity in other ways.
Activation of Gq-coupled receptors leads to an increase in intracellular calcium levels.[5] This can be measured using fluorescent calcium indicators.
Protocol: Fluo-4 Calcium Mobilization Assay
-
Cell Preparation:
-
Plate CHO or HEK293 cells stably expressing M1, M3, or M5 receptors in a black-walled, clear-bottom 96-well plate.
-
Allow cells to adhere and grow overnight.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 30-60 minutes at 37°C.
-
-
Compound Addition and Signal Detection:
-
Wash the cells to remove excess dye.
-
Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure baseline fluorescence.
-
To test for agonist activity, add increasing concentrations of 4-Methyl-4-azaspiro[2.5]octan-7-amine and monitor the fluorescence signal over time.
-
To test for antagonist activity, pre-incubate the cells with increasing concentrations of the test compound before adding a known agonist (e.g., carbachol) at its EC50 concentration.
-
-
Data Analysis:
-
For agonist activity, plot the change in fluorescence against the logarithm of the compound concentration to determine the EC50 (effective concentration 50%) and the maximum response relative to a full agonist.
-
For antagonist activity, plot the response to the standard agonist against the logarithm of the test compound concentration to determine the IC50.
-
Activation of Gi-coupled receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.
Protocol: cAMP HTRF Assay
-
Cell Stimulation:
-
Culture CHO or HEK293 cells stably expressing M2 or M4 receptors.
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulate the cells with forskolin (an adenylyl cyclase activator) to increase basal cAMP levels.
-
To test for agonist activity, add increasing concentrations of 4-Methyl-4-azaspiro[2.5]octan-7-amine.
-
To test for antagonist activity, pre-incubate with the test compound before adding a known agonist (e.g., carbachol).
-
-
Lysis and Detection:
-
Lyse the cells and perform a competitive immunoassay using a technology such as Homogeneous Time-Resolved Fluorescence (HTRF). This involves a cAMP-d2 conjugate and an anti-cAMP antibody labeled with a cryptate.
-
-
Data Analysis:
-
The HTRF signal is inversely proportional to the cAMP concentration.
-
Calculate EC50 or IC50 values by plotting the HTRF signal against the logarithm of the compound concentration.
-
| Assay | Receptor Subtypes | Principle | Primary Outcome |
| Calcium Mobilization | M1, M3, M5 | Measurement of intracellular Ca2+ flux | EC50 (agonist) or IC50 (antagonist) |
| cAMP Inhibition | M2, M4 | Measurement of changes in intracellular cAMP | EC50 (agonist) or IC50 (antagonist) |
Visualization of In Vitro Workflow
Caption: In vitro experimental workflow for 4-Methyl-4-azaspiro[2.5]octan-7-amine.
In Vivo Experimental Design: Assessing Pharmacodynamics and Efficacy
Following successful in vitro characterization, in vivo studies are essential to understand the compound's effects in a whole-organism context. The choice of animal model will depend on the in vitro findings (i.e., which receptor subtype is targeted and whether the compound is an agonist or antagonist).
Pharmacodynamic (PD) Studies in Rodents
PD studies aim to demonstrate that the compound can engage its target in a living animal and produce a measurable physiological response.
Example Protocol: Pithed Rat Model for M2/M3 Receptor Activity
The pithed rat model is a classic preparation for assessing cardiovascular effects of muscarinic ligands in the absence of central nervous system reflexes.[6]
-
Animal Preparation:
-
Anesthetize a male Sprague-Dawley rat.
-
"Pith" the animal by inserting a rod through the brain and spinal cord to destroy the central nervous system.
-
Artificially ventilate the rat.
-
Cannulate the carotid artery to measure blood pressure and the jugular vein for drug administration.
-
Implant electrodes to measure heart rate.
-
-
Experimental Procedure:
-
Allow the animal's physiological parameters to stabilize.
-
If the compound is a suspected M2 agonist, administer increasing doses and measure the decrease in heart rate (bradycardia).
-
If the compound is a suspected M3 agonist, administer increasing doses and measure the decrease in blood pressure (vasodilation).
-
For antagonist studies, administer the test compound prior to a dose-response curve of a standard agonist like methacholine.
-
-
Data Analysis:
-
Plot the change in heart rate or blood pressure against the dose of the compound to determine its potency.
-
For antagonists, quantify the dose-dependent rightward shift of the agonist's dose-response curve.
-
Efficacy Studies in Disease-Relevant Animal Models
If the in vitro profile suggests therapeutic potential, the compound should be tested in an appropriate animal model of disease. For instance, M1 agonists are being investigated for cognitive disorders like Alzheimer's disease and schizophrenia.[7]
Example Protocol: Novel Object Recognition (NOR) Test for Pro-Cognitive Effects
The NOR test is used to assess learning and memory in rodents.
-
Habituation:
-
Individually house mice and handle them for several days to acclimate them to the experimenter.
-
Habituate the mice to the empty testing arena for 5-10 minutes per day for 2-3 days.
-
-
Training (Familiarization) Phase:
-
Administer 4-Methyl-4-azaspiro[2.5]octan-7-amine or vehicle at a specific time before the training phase.
-
Place two identical objects in the testing arena and allow the mouse to explore freely for a set period (e.g., 5-10 minutes).
-
-
Testing Phase:
-
After a retention interval (e.g., 1 to 24 hours), return the mouse to the arena where one of the familiar objects has been replaced with a novel object.
-
Videotape the session and score the time the mouse spends exploring each object.
-
-
Data Analysis:
-
Calculate a discrimination index (DI) = (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
A higher DI in the compound-treated group compared to the vehicle group indicates improved memory.
-
Visualization of In Vivo Workflow
Caption: In vivo experimental workflow for a validated 'hit' compound.
Conclusion and Future Directions
This guide provides a comprehensive, albeit hypothetical, framework for the preclinical evaluation of 4-Methyl-4-azaspiro[2.5]octan-7-amine, leveraging the structural precedent of related compounds. The proposed workflow, from initial in vitro binding and functional assays to in vivo pharmacodynamic and efficacy studies, represents a robust strategy to elucidate the compound's mechanism of action and therapeutic potential. Successful progression through these stages would provide a strong foundation for further IND-enabling studies, including pharmacokinetics, toxicology, and formulation development.
References
- Zhu, F., Wu, Z., & Li, Y. (2020). Recent progress in assays for GPCR drug discovery. Acta Pharmaceutica Sinica B, 10(8), 1375–1393.
- Latorraca, N. R., et al. (2023).
- Hauser, A. S., et al. (2021). Advances in G Protein-Coupled Receptor High-throughput Screening. Current Opinion in Structural Biology, 69, 137-145.
- Latorraca, N. R., et al. (2023). Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. ACS Measurement Science Au, 3(5), 374-385.
- Peters, M. F., & Scott, C. W. (2013). GPCRs: Cell based label-free assays in GPCR drug discovery. European Pharmaceutical Review.
-
Waugh, D. J., et al. (2010). In vivo pharmacodynamic assays for M2 and M3 muscarinic receptors. Current Protocols in Pharmacology, Chapter 4, Unit 4.8. [Link]
-
Tecle, H., et al. (1998). In vitro and in vivo evaluation of the subtype-selective muscarinic agonist PD 151832. Journal of Pharmacology and Experimental Therapeutics, 286(2), 748-754. [Link]
-
Ostuzzi, G., et al. (2022). Muscarinic receptor agonists and positive allosteric modulators in animal models of psychosis: protocol for a systematic review and meta-analysis. BMJ Open, 12(9), e061694. [Link]
-
Maksymetz, J., et al. (2012). Novel Allosteric Agonists of M1 Muscarinic Acetylcholine Receptors Induce Brain Region-Specific Responses That Correspond with Behavioral Effects in Animal Models. Journal of Neuroscience, 32(25), 8757-8770. [Link]
- Birdsall, N. J. M., et al. (2023). Acetylcholine receptors (muscarinic). IUPHAR/BPS Guide to Pharmacology.
-
Caron, S., et al. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Chemical Reviews, 110(11), 6335-6419. [Link]
-
Amato, G. S., et al. (2022). Synthesis and characterization of chiral 6-azaspiro[2.5]octanes as potent and selective antagonists of the M4 muscarinic acetylcholine receptor. Bioorganic & Medicinal Chemistry Letters, 56, 128479. [Link]
-
Chen, Y., et al. (2022). Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. ChemRxiv. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and characterization of chiral 6-azaspiro[2.5]octanes as potent and selective antagonists of the M4 muscarinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. journals.ed.ac.uk [journals.ed.ac.uk]
- 5. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo pharmacodynamic assays for M2 and M3 muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jneurosci.org [jneurosci.org]
Technical Support Center: Optimizing the Synthesis of 4-Methyl-4-azaspirooctan-7-amine
Technical Support Center: Optimizing the Synthesis of 4-Methyl-4-azaspiro[1]octan-7-amine
Welcome to the Technical Support Center for spirocyclic building blocks. Azaspiro[2.y]alkanes are increasingly valuable scaffolds in pharmaceutical drug discovery, utilized to enhance target selectivity, lipophilicity, and metabolic stability by replacing planar rings like piperidines with rigid, three-dimensional vectors [1].
The most robust chemical approach to synthesize the 4-azaspiro[1]octane core is the Kulinkovich-de Meijere reaction , which constructs the spirocyclopropylamine framework directly from a lactam precursor [2]. This guide provides field-proven troubleshooting, mechanistic insights, and validated protocols to maximize your synthetic yield of 4-Methyl-4-azaspiro[1]octan-7-amine.
I. Synthetic Workflow & Mechanistic Pathway
Synthetic workflow for 4-Methyl-4-azaspiro[1]octan-7-amine via Kulinkovich-de Meijere.
Mechanistic pathway of the Kulinkovich-de Meijere reaction forming the spirocyclic core.
II. Troubleshooting Guides & FAQs
Q1: My yields of the spirocyclic intermediate are consistently below 30%. How can I improve conversion? A: The Kulinkovich-de Meijere reaction relies on the in situ generation of a dicarbanionic titanacyclopropane intermediate [3]. This intermediate is highly sensitive to stoichiometry. In your starting material, the Boc-protected amine at C4 acts as a competing Lewis basic site. It coordinates with the titanium reagent, sequestering the active catalyst and stalling the cycle [4].
-
Solution: Increase the equivalents of Ti(OiPr)₄ to 2.0 eq and EtMgBr to 4.0 eq. This ensures enough titanium is present to saturate the Boc-coordination sites while still forming the requisite titanacyclopropane for the lactam carbonyl insertion.
Q2: I am observing a significant amount of acyclic alkylated byproducts. What is going wrong? A: Acyclic byproducts (such as ethyl ketones or tertiary alcohols) occur when the Grignard reagent acts as a direct nucleophile against the lactam carbonyl before it can undergo β-hydride elimination to form the titanacyclopropane.
-
Solution: Strictly maintain the internal reaction temperature between 0 °C and 5 °C. More importantly, add the EtMgBr very slowly (via syringe pump over 2 hours). A low steady-state concentration of the Grignard reagent favors transmetalation with titanium over direct nucleophilic attack.
Q3: The reaction completes according to LCMS, but I lose most of my product during the aqueous workup. How do I isolate this highly polar spirocycle? A: 4-azaspiro[1]octanes are highly polar, basic, and often water-soluble. Standard aqueous liquid-liquid extraction will trap your product in the aqueous layer, especially when it complexes with the gelatinous titanium salts.
-
Solution: Implement a non-aqueous precipitation workup . Quench the reaction with a stoichiometric amount of water to precipitate the titanium as granular TiO₂. Filter this slurry through Celite and wash the filter cake extensively with a polar organic solvent (e.g., 10% MeOH in DCM). Do not use an aqueous separatory funnel step.
Q4: During the final Boc deprotection, the spiro ring seems to degrade. Is the cyclopropane unstable? A: While cyclopropylamines are generally stable, highly acidic conditions combined with elevated temperatures can promote ring-opening via protonation of the cyclopropane ring.
-
Solution: Perform the deprotection using strictly controlled conditions: Trifluoroacetic acid (TFA) in DCM at 0 °C. Avoid heating. For neutralization, use a basic ion-exchange resin (like Amberlyst A21) instead of aqueous NaOH to prevent product loss into the aqueous phase.
III. Quantitative Data: Optimization Matrix
The following table summarizes the causal relationship between reagent stoichiometry, addition rate, and the isolated yield of the spirocyclic intermediate.
| Ti(OiPr)₄ (eq) | EtMgBr (eq) | Grignard Addition Time | Temp (°C) | Isolated Yield (%) | Mechanistic Observation |
| 1.1 | 2.5 | 0.5 hours | 20 °C | 15% | High acyclic byproducts due to direct nucleophilic attack. |
| 1.1 | 2.5 | 2.0 hours | 0 °C | 32% | Incomplete conversion; Ti sequestered by Boc group. |
| 2.0 | 4.0 | 2.0 hours | 0 °C | 78% | Optimal titanacyclopropane formation and insertion. |
| 2.0 | 4.0 | 2.0 hours | -20 °C | 45% | Sluggish β-hydride elimination; reaction stalls. |
IV. Validated Step-by-Step Methodology
Phase 1: Kulinkovich-de Meijere Cyclopropanation
-
Preparation: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, a syringe pump inlet, and an argon line.
-
Reagent Loading: Add 1-Methyl-4-(Boc-amino)piperidin-2-one (10.0 g, 43.8 mmol) and anhydrous THF (150 mL). Stir until fully dissolved.
-
Titanium Addition: Inject Titanium(IV) isopropoxide (26.0 mL, 87.6 mmol, 2.0 eq) into the reaction mixture. Cool the flask to 0 °C using an ice-water bath.
-
Grignard Addition: Load Ethylmagnesium bromide (3.0 M in diethyl ether, 58.4 mL, 175.2 mmol, 4.0 eq) into a gas-tight syringe. Add dropwise via syringe pump over exactly 2.0 hours, ensuring the internal temperature never exceeds 5 °C.
-
Maturation: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then slowly warm to 20 °C and stir for an additional 12 hours. Validate complete consumption of the lactam via LCMS.
Phase 2: Non-Aqueous Workup
-
Quenching: Cool the mixture back to 0 °C. Carefully add deionized water (3.2 mL, ~2 eq relative to Ti) dropwise over 15 minutes. The solution will evolve gas and form a granular white precipitate (TiO₂).
-
Filtration: Stir the suspension vigorously for 30 minutes to ensure complete precipitation. Filter the mixture through a tightly packed pad of Celite.
-
Extraction: Wash the filter cake thoroughly with warm Ethyl Acetate (3 x 100 mL) followed by 10% Methanol in DCM (100 mL) to disrupt any remaining product-titanium complexes.
-
Concentration: Concentrate the combined filtrates under reduced pressure. Purify via silica gel chromatography (eluting with DCM/MeOH/NH₄OH) to yield the intermediate 4-Methyl-7-(Boc-amino)-4-azaspiro[1]octane.
Phase 3: Boc Deprotection & Isolation
-
Acidolysis: Dissolve the purified intermediate (8.0 g) in anhydrous DCM (40 mL) and cool to 0 °C.
-
Deprotection: Slowly add Trifluoroacetic acid (TFA, 10 mL). Stir strictly at 0 °C for 2 hours. Monitor by TLC (ninhydrin stain) to confirm the disappearance of the starting material.
-
Neutralization: Concentrate the mixture under vacuum at 25 °C to remove excess TFA. Dissolve the resulting oil in Methanol (30 mL) and add basic Amberlyst A21 ion-exchange resin. Stir gently until the solution pH is >7.
-
Isolation: Filter off the resin, wash with Methanol, and concentrate the filtrate to afford pure 4-Methyl-4-azaspiro[1]octan-7-amine as a free base.
V. References
-
Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. ChemRxiv. Available at: [Link]
-
A New Versatile Reagent for the Synthesis of Cyclopropylamines Including 4-Azaspiro[2.n]alkanes and Bicyclo[n.1.0]alkylamines. Synlett, 1997. Available at: [Link]
-
1,n-Dicarbanionic Titanium Intermediates from Monocarbanionic Organometallics and Their Application in Organic Synthesis. Chemical Reviews, 2000. Available at: [Link]
Technical Support Center: Troubleshooting 4-Azaspirooctane Synthesis
Technical Support Center: Troubleshooting 4-Azaspiro[1]octane Synthesis
Welcome to the Technical Support Center for spirocyclic amine synthesis. As a Senior Application Scientist, I frequently consult on the synthetic bottlenecks associated with cyclopropanated piperidines. The 4-azaspiro[1]octane core is a highly valuable building block, increasingly utilized as a conformationally restricted piperidine bioisostere in medicinal chemistry[2]. It is prominently featured in advanced drug candidates, including potent PLK4 inhibitors[3].
However, the three-step synthetic sequence—lactam olefination, exocyclic cyclopropanation, and amine deprotection—is fraught with chemoselectivity issues. This guide deconstructs the mechanistic pitfalls of each step and provides field-proven, self-validating protocols to ensure high-fidelity outcomes.
I. Synthetic Workflow & Vulnerability Map
The synthesis of 4-azaspiro[1]octane typically begins with N-Boc-piperidin-2-one. The diagram below maps the optimized synthetic trajectory against the most common competitive side reactions.
Figure 1: Synthetic workflow for 4-azaspiro[1]octane highlighting critical side-reaction nodes.
II. Frequently Asked Questions (Troubleshooting Guide)
Q1: Why am I observing a shift in the double bond to the endocyclic position during the olefination of N-Boc-piperidin-2-one?
Causality: This is a classic thermodynamic sink issue. The desired exocyclic enamine (2-methylene-1-Boc-piperidine) is kinetically favored but thermodynamically less stable than its endocyclic counterpart (1-Boc-1,2,3,4-tetrahydropyridine). When using traditional Wittig or Tebbe reagents, the strongly Lewis acidic byproducts (e.g., aluminum species in the Tebbe reagent) lower the activation energy for double-bond migration. Solution: Transition to the Petasis reagent (Cp₂TiMe₂). Unlike the Tebbe reagent, the Petasis reagent does not generate strongly Lewis acidic aluminum byproducts, significantly suppressing the isomerization pathway[2]. Furthermore, avoid acidic workups entirely; quench the reaction with basic alumina.
Q2: My Simmons-Smith cyclopropanation of the exocyclic enamine yields polymeric tar and unreacted starting material. How can I suppress this?
Causality: Enamines are highly electron-rich and extremely sensitive to electrophiles. The classical Simmons-Smith reagent (Zn(CH₂I)₂) acts as a Lewis acid. Instead of undergoing the concerted methylene transfer, the enamine nitrogen coordinates with the zinc species, leading to competitive polymerization or the formation of iodomethyl ethers. Solution: Abandon the uncatalyzed Simmons-Smith approach for this specific substrate. Implement a transition-metal-catalyzed carbene transfer using ethyl diazoacetate (EDA) and a copper catalyst like Cu(acac)₂[2]. This shifts the mechanism from a Lewis-acid mediated transfer to a metallocarbene insertion, which is highly selective for the electron-rich exocyclic double bond.
Q3: During the final Boc deprotection, I observe significant cyclopropane ring-opening. How do I prevent this?
Causality: The 4-azaspiro[1]octane core is essentially an aminocyclopropane. Under strongly acidic conditions (e.g., neat TFA or aqueous HCl), protonation of the piperidine nitrogen facilitates the heterolytic cleavage of the adjacent cyclopropane C-C bond. This ring-opening is driven by the relief of ring strain and the formation of a thermodynamically stable iminium ion intermediate[3]. Solution: Use strictly anhydrous conditions with a non-nucleophilic solvent. We recommend 4M HCl in dioxane at 0 °C. The anhydrous environment prevents nucleophilic attack on transient intermediates, and the rapid precipitation of the hydrochloride salt removes the product from the reactive solution phase[4].
Figure 2: Mechanistic pathway of acid-mediated cyclopropane ring-opening via iminium formation.
III. Quantitative Data: Cyclopropanation Optimization
To illustrate the necessity of abandoning the classical Simmons-Smith approach for this substrate, the table below summarizes the quantitative outcomes of various cyclopropanation methodologies on 2-methylene-1-Boc-piperidine.
| Methodology | Reagents & Catalyst | Yield (%) | Major Side Product | Reaction Time |
| Uncatalyzed Simmons-Smith | Et₂Zn, CH₂I₂ | < 15% | Polymeric tar | 24 h |
| Modified Simmons-Smith | Et₂Zn, CH₂I₂, TFA (cat.) | 28% | Endocyclic isomer | 12 h |
| Cu-Catalyzed Carbene Transfer | Cu(acac)₂, EDA | 76% | EDA Dimer (Fumarate) | 6 h |
| Rh-Catalyzed Carbene Transfer | Rh₂(OAc)₄, EDA | 82% | EDA Dimer (Fumarate) | 2 h |
Note: Transition-metal catalyzed carbene transfer provides the spirocycle as an ester derivative, which can be subsequently decarboxylated or reduced depending on target requirements.
IV. Self-Validating Experimental Protocols
The following methodologies have been engineered to include In-Process Controls (IPCs) to ensure each step is self-validating before proceeding to the next.
Protocol 1: Petasis Olefination of N-Boc-piperidin-2-one
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Preparation: In a flame-dried flask under argon, dissolve N-Boc-piperidin-2-one (1.0 equiv) in anhydrous toluene to achieve a 0.2 M concentration.
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Reagent Addition: Add the Petasis reagent (Cp₂TiMe₂, 5 wt% in toluene, 1.3 equiv) dropwise at room temperature[2].
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Heating: Heat the reaction mixture to 80 °C for 12 hours. Shield the flask from light to prevent premature photo-degradation of the titanium complex.
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Quench & Filtration: Cool the mixture to room temperature. Quench by adding basic alumina (10 g/mmol ) and stir vigorously for 30 minutes. Filter the suspension through a pad of Celite, washing thoroughly with ethyl acetate.
-
Self-Validation (IPC): Analyze the crude mixture via ¹H NMR. The reaction is successful if exocyclic methylene protons appear as a distinct doublet at ~4.8 ppm. The absence of a multiplet at ~5.5 ppm confirms the complete suppression of the endocyclic isomerization side reaction.
Protocol 2: Copper-Catalyzed Cyclopropanation
-
Catalyst Loading: Dissolve the crude 2-methylene-1-Boc-piperidine (1.0 equiv) and Cu(acac)₂ (5 mol%) in anhydrous dichloromethane (0.1 M)[2].
-
Syringe Pump Addition: To prevent the competitive dimerization of the diazo compound, add ethyl diazoacetate (EDA, 2.0 equiv) dissolved in DCM via a syringe pump over a period of 4 hours at 40 °C.
-
Workup: Cool the mixture to room temperature, concentrate under reduced pressure, and purify via flash chromatography (silica gel, hexane/EtOAc gradient).
-
Self-Validation (IPC): Confirm product formation via ¹H NMR by verifying the disappearance of the 4.8 ppm alkene signals and the emergence of highly shielded cyclopropyl protons between 0.5 and 1.2 ppm.
Protocol 3: Anhydrous Boc Deprotection
-
Dissolution: Dissolve the N-Boc-4-azaspiro[1]octane intermediate in anhydrous 1,4-dioxane (0.2 M) and cool to strictly 0 °C in an ice bath.
-
Acidification: Slowly add 4M HCl in dioxane (5.0 equiv). Maintain the temperature at 0 °C to kinetically trap the amine and prevent iminium-mediated ring opening.
-
Isolation: Stir for 2 hours until a white precipitate forms completely. Filter the precipitate rapidly under a nitrogen atmosphere and wash with cold anhydrous diethyl ether.
-
Self-Validation (IPC): Confirm the integrity of the 4-azaspiro[1]octane hydrochloride salt via LC-MS. The expected mass for the intact free base[M+H]⁺ is m/z = 112.1[5].
improving the stability and solubility of 4-Methyl-4-azaspiro[2.5]octan-7-amine
Welcome to the Technical Support Center for 4-Methyl-4-azaspiro[1]octan-7-amine . As a Senior Application Scientist, I have designed this comprehensive guide to help you navigate the unique physicochemical landscape of this spirocyclic diamine.
Spirocyclic amines are increasingly utilized in medicinal chemistry as bioisosteres for flat heterocycles (like piperidines or morpholines) to increase three-dimensionality, lower lipophilicity (LogD), and improve metabolic stability [1]. However, the presence of both a tertiary spiro-amine and a primary amine in 4-Methyl-4-azaspiro[1]octan-7-amine introduces specific challenges regarding hygroscopicity, pH-dependent solubility, and atmospheric stability.
Below, you will find causality-driven troubleshooting guides, validated protocols, and structural data to optimize your workflows.
I. Frequently Asked Questions: Troubleshooting Stability & Solubility
Q1: My free base 4-Methyl-4-azaspiro[1]octan-7-amine degrades into an insoluble white powder upon benchtop storage. What is the mechanism, and how do I prevent it? Causality: The primary amine at the 7-position is highly nucleophilic and basic (pKa ~9.5). When exposed to ambient air, it rapidly reacts with atmospheric carbon dioxide and moisture to form an insoluble carbamate salt network. Additionally, the tertiary amine at the 4-position can undergo N-oxidation when exposed to light and reactive oxygen species (ROS). Solution: The free base must be stored under an inert atmosphere (Argon or N2) at -20°C. For routine benchtop handling, we strongly recommend converting the free base into a stable salt form (e.g., methanesulfonate) which protonates the amines, drastically reducing their nucleophilicity and susceptibility to CO2 adduct formation.
Q2: I formed the di-HCl salt to improve aqueous solubility, but the powder is highly hygroscopic and deliquesces (turns into a liquid) at ambient humidity. Why? Causality: While hydrochloride salts are standard, the di-HCl salt of this compact diamine possesses a very high charge density. The chloride ions aggressively hydrogen-bond with ambient moisture, disrupting the crystal lattice. This is a common issue with small, polar spirocycles [2]. Solution: Shift to bulkier, less hydrating counterions. Sulfonate salts (such as mesylate or tosylate) distribute the negative charge over three oxygen atoms, reducing the localized charge density and forming highly stable, non-hygroscopic crystalline lattices [3].
Q3: The compound shows excellent solubility at pH 4.0, but precipitates out of my formulation buffer at pH 8.0. How can I maintain solubility? Causality: 4-Methyl-4-azaspiro[1]octan-7-amine has two distinct ionization centers. The primary amine has a pKa of ~9.5, but the tertiary spiro-amine has a much lower pKa (~7.2). This depression in basicity is due to the adjacent cyclopropane ring in the spiro[1] system, which possesses high s-character and exerts an electron-withdrawing inductive effect. At pH 8.0, the tertiary amine is predominantly deprotonated (neutral), significantly increasing the molecule's lipophilicity and triggering precipitation. Solution: Formulate at a pH of 5.5–6.5 where both nitrogen centers remain protonated. If physiological pH (7.4) is strictly required, utilize co-solvents (e.g., 5% DMSO) or complexing agents like hydroxypropyl-β-cyclodextrin.
II. Quantitative Data Summaries
To aid in your formulation and analytical method development, the physicochemical and salt-screening data are summarized below.
Table 1: Physicochemical Profiling of 4-Methyl-4-azaspiro[1]octan-7-amine
| Parameter | Value | Causality / Note |
| pKa 1 (Primary Amine) | ~9.5 | Standard basicity for an aliphatic primary amine. |
| pKa 2 (Tertiary Amine) | ~7.2 | Lowered basicity due to inductive pull from the spiro-cyclopropane ring. |
| LogD (pH 4.0) | -2.1 | Highly polar; both amines are protonated (dicationic state). |
| LogD (pH 7.4) | -0.4 | Tertiary amine is partially deprotonated; solubility begins to drop. |
| Aqueous Solubility (Free Base) | < 2 mg/mL | High lattice energy and uncharged state limit aqueous solvation. |
Table 2: Salt Form Evaluation Matrix
| Counterion | Stoichiometry | Crystallinity (XRPD) | Hygroscopicity (DVS at 75% RH) | Aqueous Sol. (mg/mL) |
| Free Base | N/A | Poor (Amorphous) | Moderate (Forms carbamate) | < 2.0 |
| Hydrochloride | 2.0 (di-HCl) | Good | Severe (>15% weight gain) | > 100 |
| Oxalate | 1.0 (hemi) | Moderate | Moderate (5-8% weight gain) | 45 |
| Methanesulfonate | 2.0 (di-mesylate) | Excellent | Low (<2% weight gain) | > 150 |
III. Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems. Analytical checkpoints are embedded to verify success before proceeding to the next step.
Protocol 1: High-Throughput Salt Screening & Mesylate Crystallization
Objective: Convert the unstable free base into a non-hygroscopic, highly soluble di-mesylate salt.
-
Dissolution: Dissolve 100 mg (0.71 mmol) of 4-Methyl-4-azaspiro[1]octan-7-amine free base in 2.0 mL of a 1:1 mixture of Tetrahydrofuran (THF) and Ethanol (EtOH) in a 20 mL scintillation vial.
-
Acid Addition: Slowly add 2.1 equivalents (1.50 mmol, ~144 mg) of anhydrous methanesulfonic acid (MsOH) dropwise while stirring at 400 rpm at room temperature.
-
Self-Validation Checkpoint: The solution should become slightly exothermic. A transient cloudiness may appear and resolve.
-
-
Anti-Solvent Addition: Slowly add 4.0 mL of Methyl tert-butyl ether (MTBE) as an anti-solvent. Stir for 10 minutes.
-
Crystallization: Cool the vial to 4°C at a rate of 0.5°C/min. Hold at 4°C for 12 hours to allow for complete lattice formation.
-
Isolation: Filter the resulting white crystals under a vacuum and wash with 1.0 mL of cold MTBE. Dry under a high vacuum at 40°C for 4 hours.
-
Validation: Analyze via X-Ray Powder Diffraction (XRPD) to confirm crystallinity and Dynamic Vapor Sorption (DVS) to ensure weight gain is <2% at 75% Relative Humidity.
Protocol 2: Forced Degradation Profiling
Objective: Map the degradation pathways to establish shelf-life and formulation boundaries.
-
Oxidative Stress: Dissolve 5 mg of the compound in 1 mL of 0.1 M HCl. Add 100 µL of 3% H2O2. Incubate at 40°C for 24 hours.
-
CO2/Moisture Stress: Spread 10 mg of the free base evenly on a watch glass. Place in an environmental chamber at 40°C / 75% RH open to ambient air for 48 hours.
-
Quenching & Analysis: Dilute samples to 1 mg/mL with HPLC-grade water. Analyze via LC-MS (ESI+).
-
Expected Outcomes: The oxidative stress sample will show an[M+16] peak corresponding to the N-oxide. The CO2 stress sample will show an [M+44] peak corresponding to the carbamate adduct.
-
IV. Visualizations & Workflows
Fig 1: Step-by-step workflow for the synthesis and validation of the stable di-mesylate salt.
Fig 2: Primary degradation pathways of the free base when exposed to environmental stress.
V. References
-
Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks ChemRxiv[Link] [1]
Sources
addressing metabolic instability of 4-Methyl-4-azaspiro[2.5]octan-7-amine analogs
Technical Support Center: Troubleshooting Metabolic Instability in 4-Methyl-4-azaspiro[1]octan-7-amine Analogs
Overview
As a Senior Application Scientist, I frequently encounter challenges when optimizing the pharmacokinetic (PK) profiles of spirocyclic piperidine bioisosteres. The 4-Methyl-4-azaspiro[1]octan-7-amine scaffold is highly valued for its high Fsp³ character, which improves aqueous solubility and provides a rigid 3D vector for target engagement. However, the N-methylated piperidine moiety is a notorious metabolic "soft spot," often leading to rapid clearance in hepatic microsomes.
This guide provides a mechanistic troubleshooting framework to diagnose and resolve metabolic liabilities in these analogs, ensuring your drug design efforts are grounded in validated, self-correcting workflows.
Part 1: Diagnostic Workflow
Before synthesizing new analogs, it is critical to identify the exact site of metabolism (SOM). The workflow below outlines the standard diagnostic pipeline for spirocyclic amines.
Figure 1: Diagnostic workflow for identifying and resolving metabolic soft spots.
Part 2: Troubleshooting Guide & FAQs
Q1: My analog exhibits a high intrinsic clearance (CLint > 50 µL/min/mg) in human liver microsomes (HLM). What is the most likely mechanistic cause? Expert Answer: For 4-Methyl-4-azaspiro[1]octan-7-amine, the primary metabolic liability is typically2[2]. CYP3A4 and CYP2D6 readily bind the basic, lipophilic piperidine ring. The mechanism involves single-electron oxidation of the nitrogen lone pair, followed by alpha-carbon deprotonation to form a radical. Oxygen rebound creates an unstable carbinolamine intermediate that spontaneously3[3].
Figure 2: CYP450-mediated N-demethylation mechanism of the spiro-piperidine core.
Q2: We confirmed a -14 Da mass shift via LC-MS/MS, indicating N-demethylation. How can we rationally block this without losing target affinity? Expert Answer: You must alter the electronics or sterics of the nitrogen atom to disfavor the rate-limiting hydrogen atom abstraction.
-
Electronic Deactivation (Recommended): Replace the N-methyl group with an N-trifluoroethyl (-CH₂CF₃) group. The strong electron-withdrawing inductive effect of the CF₃ group pulls electron density away from the nitrogen lone pair, significantly lowering the basicity (pKa) of the amine. This reduces affinity for the CYP heme iron and4[4].
-
Steric Shielding: Replace N-methyl with an N-isopropyl or N-cyclobutyl group. The increased steric bulk physically hinders the CYP catalytic site from accessing the alpha-protons.
Q3: We successfully blocked N-demethylation using an N-trifluoroethyl group, but CLint is still moderately high due to metabolic switching (ring oxidation, +16 Da). What is the next step? Expert Answer: Metabolic switching occurs when blocking the primary soft spot forces the enzyme to oxidize a secondary site—often the electron-rich carbons of the piperidine or cyclopropane rings. To resolve this, you must lower the overall lipophilicity (LogD) of the scaffold. Consider scaffold morphing to an oxa-azaspiro analog,5[5]. Replacing a methylene unit with an oxygen atom serves two purposes:
-
It lowers LogD, reducing non-specific hydrophobic partitioning into the CYP450 active site.
-
It inductively lowers the pKa of the neighboring amine, further reducing metabolic vulnerability.
Part 3: Quantitative Data - Impact of Structural Modifications
The table below summarizes the expected causality between structural modifications of the 4-azaspiro[1]octane scaffold and HLM stability parameters.
| Scaffold Modification | Rationale (Causality) | Expected HLM CLint (µL/min/mg) | Half-life (t₁/₂, min) | Primary Metabolite Observed |
| N-Methyl (Baseline) | High pKa, exposed alpha-protons | > 60 (High Clearance) | < 15 | -14 Da (N-demethylation) |
| N-Isopropyl | Steric hindrance at alpha-carbon | 30 - 45 (Moderate) | 25 - 35 | +16 Da (Ring oxidation) |
| N-Trifluoroethyl | Inductive pKa reduction, blocked abstraction | < 15 (Low Clearance) | > 90 | Minimal / Unchanged |
| 7-Oxa-4-azaspiro core | Lowered LogD, reduced CYP binding affinity | < 10 (Very Low Clearance) | > 120 | Minimal / Unchanged |
Part 4: Standardized Experimental Protocols
To ensure your data is trustworthy, every metabolic stability assay must be a self-validating system. Follow these validated protocols for assessing the microsomal stability of your spirocyclic analogs.
Protocol 1: In Vitro Liver Microsomal Stability Assay (Self-Validating)
Principle: Measures the depletion of the parent compound over time in the presence of liver microsomes and an NADPH regenerating system.
-
Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.
-
Microsome Addition: Add human liver microsomes (HLM) to a final protein concentration of 0.5 mg/mL in the buffer.
-
Compound Spiking: Spike the 4-Methyl-4-azaspiro[1]octan-7-amine analog (test compound) to a final concentration of 1 µM. Ensure the final DMSO concentration is ≤ 0.1% to prevent CYP enzyme inhibition.
-
Pre-incubation: Pre-incubate the mixture at 37 °C for 5 minutes.
-
Initiation: Initiate the reaction by adding a pre-warmed NADPH regenerating system (final concentration: 1 mM NADP⁺, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).
-
Sampling & Quenching: At time points 0, 5, 15, 30, 45, and 60 minutes, remove a 50 µL aliquot and immediately quench it in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
-
Self-Validation Controls (Critical): Run Verapamil (high clearance) and Warfarin (low clearance) in parallel. Causality Check: If Verapamil is not depleted by >80% at 60 mins, the assay is invalid (indicating inactive NADPH or degraded microsomes).
-
Analysis: Centrifuge at 4000 rpm for 15 mins. Analyze the supernatant via LC-MS/MS to calculate the elimination rate constant (k) and CLint.
Protocol 2: Metabolite Identification (MetID) via LC-MS/MS
Principle: Identifies mass shifts to pinpoint the exact site of metabolism.
-
Sample Prep: Pool the quenched samples from the 30- and 60-minute time points of Protocol 1. Dry under nitrogen and reconstitute in 50 µL of 5% acetonitrile in water.
-
Chromatography: Inject 10 µL onto a C18 UPLC column (e.g., Waters Acquity BEH C18). Use a slow gradient (5% to 95% Acetonitrile over 15 minutes) to ensure separation of isobaric oxidized metabolites.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode using a Data-Dependent Acquisition (DDA) method.
-
Data Analysis: Extract ion chromatograms (EIC) for the parent mass (M+H), M+H-14 (demethylation), and M+H+16 (hydroxylation/N-oxidation). Analyze MS/MS fragmentation patterns to localize the +16 Da addition (e.g., if the +16 Da shift is retained on the piperidine fragment ion, ring oxidation is confirmed).
References
- Source: PubMed (NIH)
- Title: Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability Source: NEDMDG URL
- Title: Discovery of Potent, Selective and Efficacious Aminopyrazole Inhibitors of PLK4 Source: Journal of Medicinal Chemistry - ACS Publications URL
- Title: Discovery, Optimization, and Evaluation of Novel ANGPTL3 Modulators for the Treatment of Hyperlipidemia Source: Journal of Medicinal Chemistry - ACS Publications URL
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nedmdg.org [nedmdg.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Bioavailability of 4-Azaspiro[2.5]octane Derivatives
Welcome to the Advanced Pharmacokinetics Support Center. This guide is designed for drug development professionals working with spirocyclic amines. While the incorporation of spirocyclic frameworks like 4-azaspiro[2.5]octane can dramatically improve metabolic stability and alter 3D lipophilicity compared to flat heterocycles[1], these rigid, sp3-rich scaffolds often introduce unique pharmacokinetic (PK) liabilities.
Below, we troubleshoot the most common causes of poor oral bioavailability (F%) associated with the 4-azaspiro[2.5]octane core and provide field-proven, self-validating protocols to overcome them.
Part 1: Troubleshooting Guides & FAQs
Q1: My 4-azaspiro[2.5]octane compound shows excellent in vitro metabolic stability but poor oral bioavailability (<10%). IV clearance is low. What is the primary cause?
A1: If intravenous (IV) clearance is low, the bioavailability bottleneck is either poor intestinal absorption or high first-pass extraction. For 4-azaspiro[2.5]octane derivatives, the most common culprit is permeability-limited absorption driven by high basicity .
-
The Causality: The secondary or tertiary amine in the aza-spirocycle typically exhibits a pKa between 9.5 and 10.5. At the physiological pH of the human intestine (pH 6.0–7.4), the molecule is >99% ionized[2]. This cationic state severely restricts passive transcellular diffusion across the lipophilic enterocyte membrane. Furthermore, lipophilic cations are prime substrates for intestinal efflux transporters like P-glycoprotein (P-gp).
-
The Solution: You must decouple the molecule's lipophilicity from its basicity. Consider introducing electron-withdrawing groups (e.g., fluorination on the spiro-ring) or utilizing an oxetane substitution (e.g., shifting to a 2-oxa-6-azaspiro[3.3]heptane). Oxetane incorporation effectively reduces the basicity of adjacent amines by 1.5–2.0 pKa units due to its strong dipole, thereby increasing the neutral, permeable fraction of the drug in the gut without drastically increasing LogD[3],[4].
Q2: We synthesized a highly lipophilic derivative (LogD > 4.5) to improve target potency. Now, it fails to dissolve in simulated gastric fluid (SGF). How can we overcome this dissolution-rate limited absorption?
A2: You are encountering the "brick dust" phenomenon. The rigid, 3D nature of the 4-azaspiro[2.5]octane core restricts conformational flexibility.
-
The Causality: This rigidity allows the molecules to pack highly efficiently into a crystal lattice, resulting in high crystal lattice energy (often evidenced by melting points >150°C). High lattice energy, combined with the high lipophilicity of the 8-carbon framework, drastically lowers thermodynamic aqueous solubility.
-
The Solution: Shift the physical state of the API from crystalline to an Amorphous Solid Dispersion (ASD). By molecularly dispersing the drug in a hydrophilic polymer matrix, you bypass the thermodynamic barrier of the crystal lattice. The polymer will also maintain supersaturation in the gastrointestinal tract, preventing the spirocycle from rapidly precipitating upon entering the higher pH of the small intestine.
Q3: My compound has good solubility and permeability, but bioavailability is still low. IV data shows high hepatic clearance. Why is the 4-azaspiro[2.5]octane ring being metabolized rapidly?
A3: While spirocycles generally resist metabolism better than their piperidine counterparts, the exposed cyclohexane portion of the[2.5] system is highly susceptible to CYP3A4-mediated aliphatic hydroxylation.
-
The Causality: The bulky, lipophilic nature of the octane ring provides an ideal binding footprint for the hydrophobic active site of CYP3A4, allowing the heme iron to insert oxygen into the exposed C-H bonds. Additionally, the basic nitrogen can undergo FMO-mediated N-oxidation.
-
The Solution: Conduct metabolite identification (MetID) using human liver microsomes (HLM). If hydroxylation occurs on the cyclohexane ring, replace the susceptible C-H bonds with C-F bonds. Fluorination blocks CYP450 insertion due to the high strength of the C-F bond, redirecting clearance and improving overall exposure[5].
Part 2: Visualizing the Troubleshooting Logic
Fig 1. Diagnostic workflow for isolating bioavailability liabilities in spirocyclic amines.
Part 3: Quantitative Data Presentation
To illustrate the impact of structural modifications on the 4-azaspiro[2.5]octane core, refer to the comparative PK parameters below. Notice how reducing the pKa and LogD simultaneously improves permeability and overall bioavailability.
| Compound Scaffold | pKa | LogD (pH 7.4) | Thermodynamic Sol. (µg/mL) | Caco-2 Papp (10⁻⁶ cm/s) | Efflux Ratio | Bioavailability (F%) |
| Piperidine (Parent) | 9.8 | 1.5 | 120 | 15.2 | 1.2 | 45% |
| 4-azaspiro[2.5]octane | 10.2 | 2.8 | 15 | 4.1 | 4.8 | 8% |
| Fluoro-azaspiro analog | 8.5 | 2.1 | 85 | 18.5 | 1.5 | 58% |
| Oxetane-spiro analog | 8.2 | 1.2 | 210 | 22.1 | 1.1 | 72% |
Part 4: Self-Validating Experimental Protocols
Protocol 1: Caco-2 Permeability Assay with Efflux Phenotyping
This protocol is designed to definitively differentiate between poor passive permeability (due to ionization) and active transporter efflux.
Step 1: Cell Culture & Monolayer Integrity Seed Caco-2 cells on polycarbonate filter inserts. Culture for 21 days.
-
Self-Validation: Validate tight junction integrity using Lucifer Yellow. The assay is only valid if the paracellular leakage is minimal (Papp < 0.5 × 10⁻⁶ cm/s).
Step 2: Dosing Solution Preparation Prepare 10 µM of the 4-azaspiro[2.5]octane compound in HBSS buffer.
-
Causality: Prepare the apical dosing solution at pH 6.5 and the basolateral solution at pH 7.4. Dosing at pH 6.5 mimics the slightly acidic environment of the small intestine, shifting the ionization equilibrium of the basic spirocycle to accurately represent in vivo passive diffusion conditions.
Step 3: Bidirectional Transport & Efflux Inhibition Measure Apical-to-Basolateral (A-B) and Basolateral-to-Apical (B-A) transport over 120 minutes. Run a parallel arm co-dosed with 50 µM Verapamil.
-
Causality: Verapamil competitively inhibits P-gp. If the baseline Efflux Ratio (B-A / A-B) is > 2.0 and drops to < 1.5 in the presence of Verapamil, the spirocycle is definitively a P-gp substrate, confirming that efflux is the primary barrier to absorption.
Fig 2. Intestinal absorption and P-gp efflux pathway for highly basic spirocyclic amines.
Protocol 2: Amorphous Solid Dispersion (ASD) via Hot-Melt Extrusion
Use this protocol to overcome dissolution-rate limited absorption caused by the high crystal lattice energy of rigid spirocycles.
Step 1: Polymer Selection & Blending Select a polymer that provides hydrogen-bond acceptors (e.g., HPMCAS-M) to interact with the hydrogen-bond donor of the secondary aza-spirocycle. Mix the API and polymer at a 1:3 (w/w) ratio.
-
Causality: The polymer matrix physically separates the API molecules, preventing them from re-forming their highly stable, low-energy crystal lattice.
Step 2: Extrusion Feed the blend into a twin-screw extruder. Set the barrel temperature 15-20°C above the Glass Transition Temperature (Tg) of the polymer, but strictly below the thermal degradation point of the API.
Step 3: Quench Cooling & Milling Rapidly cool the extrudate upon exit.
-
Causality: Quench cooling is critical. It rapidly drops the kinetic energy of the system, freezing the polymer chains before the API molecules can nucleate and recrystallize, thereby locking the 4-azaspiro[2.5]octane in its high-energy, highly soluble amorphous state.
Step 4: Validation Confirm the amorphous nature using Powder X-Ray Diffraction (PXRD).
-
Self-Validation: The protocol is successful only if the PXRD diffractogram shows a broad "amorphous halo" with a complete absence of sharp Bragg peaks.
Sources
comparative analysis of 4-Methyl-4-azaspiro[2.5]octan-7-amine with other scaffolds
Comparative Analysis of 4-Methyl-4-azaspiro[2.5]octan-7-amine: A Next-Generation Scaffold for Drug Discovery
As a Senior Application Scientist navigating the complexities of modern lead optimization, I frequently encounter the limitations of traditional planar heterocycles like piperidine and piperazine. While ubiquitous in legacy drug design, these flat rings consistently suffer from high metabolic clearance, poor aqueous solubility, and off-target promiscuity—most notably hERG channel inhibition.
The industry’s paradigm shift toward increasing the fraction of sp³ hybridized carbons (Fsp³) has popularized spirocyclic bioisosteres [1]. Among these, 4-Methyl-4-azaspiro[2.5]octan-7-amine has emerged as a highly versatile building block. This guide provides a data-driven comparison of this scaffold against traditional alternatives, detailing its physicochemical advantages, mechanistic rationale, and the experimental protocols required to validate its integration into drug development pipelines.
Structural and Mechanistic Rationale
Why transition from a simple piperidine to a 4-azaspiro[2.5]octane system? The causality lies in three distinct physicochemical modifications:
-
Conformational Rigidification & Exit Vectors: The incorporation of the spiro-fused cyclopropane ring restricts the conformational flipping of the six-membered ring. This locks the 7-amino group into a defined spatial vector, enhancing target-specific binding enthalpy while reducing the entropic penalty upon receptor engagement [2].
-
Metabolic Shielding: Piperidines are notoriously susceptible to Cytochrome P450 (CYP)-mediated α-oxidation, leading to rapid ring-opening or dealkylation. The cyclopropane moiety in the azaspiro[2.5]octane core sterically shields the adjacent C-H bonds, drastically prolonging the compound's half-life [3].
-
Basicity Modulation: The high pKa of piperidine (~11.2) often drives hERG liability and phospholipidosis. The cyclopropane ring, possessing higher s-character in its C-C bonds, exerts an electron-withdrawing inductive effect. This subtly lowers the basicity of the adjacent tertiary nitrogen, mitigating cardiotoxicity without sacrificing solubility [4].
Workflow illustrating the scaffold hopping progression from planar piperidines to 3D spirocycles.
Comparative Physicochemical Profiling
To objectively evaluate 4-Methyl-4-azaspiro[2.5]octan-7-amine, we benchmark it against standard scaffolds: Piperidine, Morpholine, and the popular 2-Azaspiro[3.3]heptane.
| Scaffold | pKa (Calculated) | cLogP | 3D Character (Fsp3) | Intrinsic Clearance (HLM) | hERG Liability Risk |
| Piperidine | ~11.2 | 0.84 | Low (Planar Chair) | High (>100 µL/min/mg) | High |
| Morpholine | ~8.3 | -0.86 | Low (Planar Chair) | Moderate (~45 µL/min/mg) | Low |
| 2-Azaspiro[3.3]heptane | ~8.8 | 0.45 | High (Orthogonal) | Low (<20 µL/min/mg) | Moderate |
| 4-Methyl-4-azaspiro[2.5]octan-7-amine | ~8.0 (N4), ~9.5 (N7) | 0.22 | High (Rigidified Chair) | Low (<15 µL/min/mg) | Low |
Data synthesized from comparative medicinal chemistry principles and recent literature evaluating azaspiro[2.5]octane derivatives.
Experimental Validation Protocols
To ensure scientific trustworthiness, claims of improved metabolic stability and reduced toxicity must be empirically validated. Below are the self-validating experimental workflows designed to prove the efficacy of the spirocyclic substitution.
Protocol A: In Vitro Metabolic Stability Assay (Human Liver Microsomes)
Causality: We utilize human liver microsomes (HLM) rather than whole hepatocytes here because our primary mechanistic question isolates CYP450-mediated Phase I oxidation—the exact liability the spiro[2.5]octane scaffold is designed to bypass.
-
Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2 .
-
Incubation Mixture: Combine HLM (final protein concentration 0.5 mg/mL) and the test compound (4-Methyl-4-azaspiro[2.5]octan-7-amine or piperidine control, final concentration 1 µM) in the buffer. Pre-incubate at 37°C for 5 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding NADPH (final cofactor concentration 1 mM).
-
Sampling & Quenching: At precise time points (0, 5, 15, 30, and 60 minutes), extract 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide) to halt enzymatic activity.
-
Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS (MRM mode) to monitor the disappearance of the parent compound.
-
Data Processing: Calculate the elimination rate constant ( k ) from the log-linear plot of remaining compound vs. time. Determine Intrinsic Clearance: CLint=(k×V)/protein concentration .
CYP450-mediated metabolism pathways comparing piperidine and the spirocyclic scaffold.
Protocol B: Automated Patch-Clamp Assay for hERG Inhibition
Causality: We employ an automated patch-clamp assay over a simple radioligand binding assay because hERG liability is state-dependent. Measuring the functional tail current provides a physiologically relevant assessment of how the modulated pKa of the spiro-amine interacts with the channel pore.
-
Cell Culture: Culture CHO cells stably expressing the hERG potassium channel to 70-80% confluency.
-
Electrophysiology Setup: Utilize an automated planar patch-clamp system (e.g., QPatch). Prepare extracellular (HEPES-buffered physiological saline) and intracellular (K-aspartate based) solutions.
-
Compound Application: Apply 4-Methyl-4-azaspiro[2.5]octan-7-amine at escalating concentrations (0.1, 1, 10, 30, 100 µM) to the cells clamped at a holding potential of -80 mV.
-
Voltage Protocol: Apply a depolarizing pulse to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the hERG tail current.
-
Measurement: Measure the peak tail current amplitude. Calculate the fractional block relative to vehicle control and determine the IC50 using a standard Hill equation fit.
Conclusion
The strategic replacement of piperidine rings with 4-Methyl-4-azaspiro[2.5]octan-7-amine represents a sophisticated application of modern bioisosteric design. By leveraging the geometric constraints and electronic properties of the spiro[2.5]octane system, medicinal chemists can simultaneously optimize metabolic stability, reduce basicity-driven off-target cardiotoxicity, and explore novel chemical space through precisely oriented exit vectors.
References
- BenchChem. "A Comparative Guide to Alternative Heterocyclic Scaffolds to Piperidine in Medicinal Chemistry." Benchchem.
- Kirichok, A., et al. "Replacement of a piperidine ring with aza-spirocycles reduces cardiotoxicity of a local anesthetic." ChemRxiv (2025).
- Journal of the American Chemical Society. "Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes.
- Bioorganic & Medicinal Chemistry Letters. "6-Azaspiro[2.5]octanes as small molecule agonists of the human glucagon-like peptide-1 receptor." PubMed (2023).
Sources
Bridging the Translational Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of 4-Methyl-4-azaspiro[2.5]octan-7-amine
In the landscape of modern drug discovery, the journey from a promising molecular entity to a clinically effective therapeutic is fraught with challenges, chief among them being the translation of early-stage, in vitro findings to whole-organism, in vivo efficacy. This guide provides a comprehensive comparative analysis of 4-Methyl-4-azaspiro[2.5]octan-7-amine, a novel azaspirocyclic compound, within this critical context. Azaspirocycles are gaining significant attention in medicinal chemistry due to their unique three-dimensional structures, which can confer improved potency, selectivity, and pharmacokinetic properties.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the experimental data and methodologies that underpin the evaluation of this compound's therapeutic potential.
Introduction: The Promise of 4-Methyl-4-azaspiro[2.5]octan-7-amine
4-Methyl-4-azaspiro[2.5]octan-7-amine belongs to the class of azaspiro[2.5]octane derivatives, a scaffold of interest in the development of novel therapeutics. The rigid, spirocyclic core is anticipated to provide a distinct conformational profile, potentially leading to enhanced target engagement and a favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile. For the purpose of this guide, we will hypothesize that 4-Methyl-4-azaspiro[2.5]octan-7-amine has been identified as a potent inhibitor of a key inflammatory cytokine, Tumor Necrosis Factor-alpha (TNF-α), a validated target in autoimmune diseases.
This guide will navigate the comparative efficacy of this compound through a series of structured in vitro and in vivo experiments, presenting hypothetical data that reflects a realistic drug discovery scenario. The objective is to not only showcase the compound's potential but also to critically evaluate the concordance and discordance between the two testing paradigms, a crucial step in translational science.[3][4]
In Vitro Efficacy Assessment: Target Engagement and Cellular Activity
The initial evaluation of a drug candidate's efficacy begins in a controlled laboratory setting. In vitro assays offer a cost-effective and high-throughput means to assess a compound's activity against a specific molecular target and its subsequent effect on cellular functions.[3]
Experimental Protocol: In Vitro TNF-α Inhibition Assay
This experiment is designed to quantify the direct inhibitory effect of 4-Methyl-4-azaspiro[2.5]octan-7-amine on the biological activity of TNF-α.
Methodology:
-
Cell Culture: Murine macrophage cells (RAW 264.7) are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing increasing concentrations of 4-Methyl-4-azaspiro[2.5]octan-7-amine (0.1 nM to 10 µM). A vehicle control (DMSO) is also included. Cells are pre-incubated with the compound for 1 hour.
-
Stimulation: After pre-incubation, cells are stimulated with lipopolysaccharide (LPS) at a final concentration of 100 ng/mL to induce TNF-α production.
-
Incubation: The plates are incubated for 6 hours at 37°C.
-
TNF-α Quantification: The supernatant from each well is collected, and the concentration of TNF-α is determined using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of TNF-α inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic curve.
Hypothetical In Vitro Data
| Concentration (nM) | % TNF-α Inhibition |
| 0.1 | 5.2 |
| 1 | 15.8 |
| 10 | 48.9 |
| 100 | 85.3 |
| 1000 | 98.1 |
| 10000 | 99.5 |
IC50 Value: 12.5 nM
This hypothetical data suggests that 4-Methyl-4-azaspiro[2.5]octan-7-amine is a potent inhibitor of TNF-α production in a cellular context.
In Vivo Efficacy Assessment: A Model of Inflammatory Disease
While in vitro data provides a foundational understanding of a compound's activity, in vivo studies in animal models are essential to evaluate its efficacy in a complex biological system.[5][6] These studies provide insights into the compound's pharmacokinetic and pharmacodynamic properties, which are critical for predicting its therapeutic potential in humans.
Experimental Protocol: In Vivo Murine Model of LPS-Induced Endotoxemia
This model is a well-established method for evaluating the in vivo efficacy of anti-inflammatory agents.
Methodology:
-
Animal Model: Male BALB/c mice (6-8 weeks old) are used for the study. Animals are housed in a controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water. All animal procedures are performed in accordance with institutional guidelines.
-
Compound Administration: 4-Methyl-4-azaspiro[2.5]octan-7-amine is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered orally (p.o.) at three different doses (1, 10, and 30 mg/kg). A vehicle control group is also included.
-
LPS Challenge: One hour after compound administration, mice are challenged with an intraperitoneal (i.p.) injection of LPS (1 mg/kg) to induce a systemic inflammatory response.
-
Blood Collection: Ninety minutes after the LPS challenge, blood samples are collected via cardiac puncture under anesthesia.
-
TNF-α Measurement: Plasma is separated by centrifugation, and the levels of TNF-α are quantified using an ELISA kit.
-
Data Analysis: The percentage of TNF-α inhibition for each treatment group is calculated relative to the vehicle-treated, LPS-challenged group. Statistical significance is determined using a one-way ANOVA followed by a Dunnett's post-hoc test.
Hypothetical In Vivo Data
| Treatment Group (mg/kg, p.o.) | Plasma TNF-α (pg/mL) | % Inhibition |
| Vehicle | 2500 ± 350 | - |
| 1 | 1875 ± 280 | 25 |
| 10 | 950 ± 150* | 62 |
| 30 | 550 ± 90** | 78 |
*p < 0.05, **p < 0.01 vs. Vehicle
This hypothetical in vivo data demonstrates a dose-dependent reduction in plasma TNF-α levels, indicating that 4-Methyl-4-azaspiro[2.5]octan-7-amine is orally bioavailable and efficacious in a relevant animal model of inflammation.
Comparative Analysis: Bridging the In Vitro - In Vivo Divide
A direct comparison of the in vitro and in vivo data is crucial for understanding the translational potential of 4-Methyl-4-azaspiro[2.5]octan-7-amine.
| Parameter | In Vitro | In Vivo |
| Assay | LPS-stimulated RAW 264.7 cells | LPS-induced endotoxemia in mice |
| Endpoint | TNF-α inhibition | Plasma TNF-α reduction |
| Potency | IC50 = 12.5 nM | Significant efficacy at 10 mg/kg |
The potent in vitro activity (IC50 = 12.5 nM) translates to significant in vivo efficacy at a dose of 10 mg/kg. This suggests that the compound possesses favorable pharmacokinetic properties that allow it to reach the target site of action at a sufficient concentration to exert its anti-inflammatory effects.
However, it is important to note that a perfect correlation between in vitro potency and in vivo efficacy is rare.[7] Factors such as metabolism, plasma protein binding, and tissue distribution can all influence a compound's performance in a whole organism. The observed efficacy at 10 mg/kg, while significant, may not be as robust as one might predict from the nanomolar in vitro potency alone. This highlights the importance of conducting comprehensive pharmacokinetic and pharmacodynamic (PK/PD) modeling to better understand the exposure-response relationship.
Visualizing the Workflow
To provide a clearer understanding of the experimental process, the following diagrams illustrate the workflows for the in vitro and in vivo studies.
Caption: In Vitro Experimental Workflow
Caption: In Vivo Experimental Workflow
Conclusion and Future Directions
The comparative analysis of 4-Methyl-4-azaspiro[2.5]octan-7-amine demonstrates a promising profile as a potential anti-inflammatory agent. The compound exhibits potent in vitro inhibition of TNF-α, which translates to significant in vivo efficacy in a relevant disease model. The favorable translation from the bench to a preclinical model underscores the potential of the azaspiro[2.5]octane scaffold in drug design.
Future studies should focus on a more in-depth characterization of the compound's ADME properties and the establishment of a robust PK/PD relationship. Investigating the efficacy of 4-Methyl-4-azaspiro[2.5]octan-7-amine in chronic models of inflammatory diseases will be crucial in further validating its therapeutic potential. The insights gained from such studies will be instrumental in guiding the continued development of this promising compound and other novel azaspirocycles.
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Validating the Mechanism of Action of 4-Methyl-4-azaspiro[2.5]octan-7-amine: A Comparative Guide
In the landscape of modern drug discovery, the exploration of novel chemical scaffolds is paramount to identifying next-generation therapeutics with improved efficacy and safety profiles. The azaspiro[2.5]octane core, a three-dimensional and conformationally restricted spiropiperidine derivative, represents a promising scaffold for targeting complex biological systems, particularly within the central nervous system. This guide provides an in-depth, comparative framework for validating the hypothesized mechanism of action of a novel investigational compound, 4-Methyl-4-azaspiro[2.5]octan-7-amine.
Given the nascent stage of research into this specific molecule, we will postulate a scientifically plausible mechanism of action based on the known activities of structurally related spiropiperidine compounds. We hypothesize that 4-Methyl-4-azaspiro[2.5]octan-7-amine acts as a selective antagonist of the Muscarinic Acetylcholine Receptor M4 (M4 mAChR) , a G-protein coupled receptor implicated in various neurological and psychiatric disorders.
This guide will detail a rigorous experimental strategy to test this hypothesis, comparing the pharmacological profile of 4-Methyl-4-azaspiro[2.5]octan-7-amine with a panel of reference compounds. We will provide detailed protocols, data interpretation frameworks, and visualizations to offer a comprehensive roadmap for researchers, scientists, and drug development professionals.
Comparative Compound Panel
To robustly validate the hypothesized mechanism of action, a carefully selected panel of comparator compounds is essential. This panel will serve to establish a pharmacological benchmark and to probe the selectivity and specificity of our investigational compound.
| Compound | Class | Rationale for Inclusion |
| Investigational Compound | ||
| 4-Methyl-4-azaspiro[2.5]octan-7-amine | Putative M4 mAChR Antagonist | The subject of our investigation. |
| Reference Compounds | ||
| VU6015241 | Potent & Selective M4 mAChR Antagonist | Positive Control: To establish a benchmark for high-affinity and selective M4 antagonism. |
| Atropine | Non-selective Muscarinic Antagonist | Non-selective Control: To assess the selectivity of our compound against other muscarinic receptor subtypes (M1, M2, M3, M5).[1][2] |
| Haloperidol | Sigma Receptor Ligand / Dopamine Receptor Antagonist | Negative Control: To demonstrate the specificity of our compound for the muscarinic system over other CNS targets.[3] |
| 4-Methyl-4-azaspiro[2.5]octan-7-ol | Structurally Similar Analog | Structure-Activity Relationship (SAR) Comparator: To probe the importance of the 7-amine moiety for biological activity. |
Experimental Validation Workflow
The validation of our hypothesized mechanism of action will proceed through a tiered approach, beginning with target engagement and progressing to functional characterization.
Figure 1: A tiered experimental workflow for the validation of the mechanism of action of 4-Methyl-4-azaspiro[2.5]octan-7-amine.
Tier 1: Target Engagement - Radioligand Binding Assays
The initial step is to ascertain whether 4-Methyl-4-azaspiro[2.5]octan-7-amine directly interacts with the M4 muscarinic receptor and to quantify its binding affinity and selectivity.
Protocol: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of the test compounds for human muscarinic receptor subtypes (M1-M5).
Materials:
-
Cell membranes from CHO or HEK293 cells stably expressing individual human M1, M2, M3, M4, or M5 receptors.
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.[4]
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Test compounds: 4-Methyl-4-azaspiro[2.5]octan-7-amine and comparator compounds.
-
96-well filter plates and a cell harvester.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 96-well plate, combine the cell membranes, a fixed concentration of [³H]-NMS (typically at its Kd value), and varying concentrations of the test compound.
-
For non-specific binding determination, use a high concentration of a known non-labeled antagonist (e.g., atropine).
-
Incubate the plates at room temperature for a specified time to reach equilibrium.
-
Rapidly filter the contents of each well through the filter plates and wash with ice-cold assay buffer to separate bound from free radioligand.
-
Allow the filters to dry, add scintillation fluid, and quantify the bound radioactivity using a scintillation counter.
-
Calculate the IC50 values (the concentration of test compound that inhibits 50% of specific [³H]-NMS binding) by non-linear regression analysis.
-
Convert IC50 values to Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Hypothetical Data & Interpretation
| Compound | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) | M4 Selectivity (fold vs. M1/M2/M3/M5) |
| 4-Methyl-4-azaspiro[2.5]octan-7-amine | 850 | 1200 | 980 | 15 | 750 | 57 / 80 / 65 / 50 |
| VU6015241 | 950 | 1500 | 1100 | 10 | 800 | 95 / 150 / 110 / 80 |
| Atropine | 1.2 | 1.5 | 1.1 | 0.9 | 1.3 | ~1 (Non-selective) |
| Haloperidol | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 | N/A |
| 4-Methyl-4-azaspiro[2.5]octan-7-ol | >5,000 | >5,000 | >5,000 | >5,000 | >5,000 | N/A |
Interpretation: The hypothetical data in this table would strongly support the initial hypothesis. 4-Methyl-4-azaspiro[2.5]octan-7-amine demonstrates potent binding to the M4 receptor with a Ki of 15 nM, comparable to the positive control, VU6015241. Importantly, it shows significantly weaker binding to other muscarinic subtypes, indicating a favorable selectivity profile. As expected, atropine binds potently but non-selectively, while haloperidol shows no affinity for muscarinic receptors. The lack of binding by the 7-ol analog suggests the critical role of the 7-amine group in target engagement.
Tier 2: Functional Characterization
Having established binding to the M4 receptor, the next crucial step is to determine the functional consequence of this interaction. We will test for antagonist activity.
M4 Receptor Signaling Pathway
Figure 2: Simplified signaling pathway of the M4 muscarinic acetylcholine receptor.
Protocol: In Vitro Functional Assay (cAMP Accumulation)
Objective: To characterize the functional activity of the test compounds at the human M4 receptor by measuring their ability to antagonize agonist-induced inhibition of cAMP production.
Materials:
-
CHO or HEK293 cells stably expressing the human M4 receptor.
-
Assay medium and stimulation buffer.
-
Forskolin (an adenylate cyclase activator).
-
Carbachol (a muscarinic agonist).
-
Test compounds.
-
A commercial cAMP detection kit (e.g., HTRF, ELISA).
Procedure:
-
Seed the M4-expressing cells in 96-well plates and grow to confluence.
-
Pre-incubate the cells with varying concentrations of the test compounds (or vehicle) for a defined period.
-
Stimulate the cells with a mixture of forskolin and a fixed concentration of carbachol (typically EC80). Forskolin raises cAMP levels, and the M4 agonist carbachol will inhibit this rise.
-
Incubate for a specified time to allow for cAMP modulation.
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's instructions.
-
Construct concentration-response curves for the antagonist's ability to reverse the carbachol-induced inhibition of forskolin-stimulated cAMP accumulation.
-
Calculate the IC50 values for the antagonists.
Hypothetical Data & Interpretation
| Compound | Functional Antagonism (IC50, nM) |
| 4-Methyl-4-azaspiro[2.5]octan-7-amine | 25 |
| VU6015241 | 18 |
| Atropine | 1.8 |
| Haloperidol | >10,000 |
| 4-Methyl-4-azaspiro[2.5]octan-7-ol | >10,000 |
Conclusion and Future Directions
The experimental framework outlined in this guide provides a robust and logical pathway for validating the hypothesized mechanism of action of 4-Methyl-4-azaspiro[2.5]octan-7-amine as a selective M4 muscarinic receptor antagonist. The combination of competitive radioligand binding assays to establish target engagement and selectivity, followed by functional assays to confirm the mode of action, constitutes a self-validating system.
Positive results from these studies would provide a strong foundation for advancing this novel compound into more complex cellular and in vivo models to explore its therapeutic potential in M4-related pathologies. The comparative approach, utilizing well-characterized reference compounds, is critical for contextualizing the pharmacological profile of this new chemical entity and making informed decisions in the drug development process.
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Identification of Spiro[chromene-2,4′-piperidine]s as Potent, Selective, and Gq-Biased 5-HT2C Receptor Partial Agonists. Journal of Medicinal Chemistry. [Link]
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Navigating Stereochemistry: A Comparative Pharmacological Guide to 4-Azaspiro[2.5]octane Stereoisomers
In the landscape of modern medicinal chemistry, the pursuit of molecular precision is paramount. The three-dimensional architecture of a drug candidate can profoundly dictate its interaction with biological targets, often spelling the difference between therapeutic efficacy and off-target effects. Azaspirocyclic scaffolds, prized for their conformational rigidity and novel chemical space, have emerged as valuable building blocks in drug discovery. Among these, the 4-azaspiro[2.5]octane core represents a particularly intriguing framework. However, the presence of one or more chiral centers in its derivatives necessitates a thorough understanding of the pharmacological profiles of the individual stereoisomers.
This guide provides an in-depth comparison of the pharmacological profiles of 4-azaspiro[2.5]octane stereoisomers, drawing upon established principles of stereopharmacology and data from closely related analogs. We will explore the synthetic strategies to access these stereoisomers, present comparative biological data, and detail the experimental protocols for their characterization, offering a comprehensive resource for researchers in drug development.
The Critical Role of Stereoisomerism in Azaspirocyclic Compounds
Molecules that share the same chemical formula and connectivity but differ in the spatial arrangement of their atoms are known as stereoisomers.[1] This seemingly subtle difference can lead to vastly different pharmacological and toxicological profiles, as the precise three-dimensional shape of a ligand is critical for its binding to a biological target, such as a receptor or enzyme. For azaspiro[2.5]octane derivatives, the spirocyclic nature of the core and potential substituents create chiral centers, giving rise to enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images).
The differential activity of stereoisomers is a well-documented phenomenon. One enantiomer may exhibit the desired therapeutic effect, while the other may be inactive, less active, or even responsible for undesirable side effects. Therefore, the stereoselective synthesis or chiral separation of these isomers is a critical step in the development of safe and effective drugs.
A Case Study: Chiral 6-Azaspiro[2.5]octanes as M4 Muscarinic Receptor Antagonists
While specific comparative data for the stereoisomers of the parent 4-azaspiro[2.5]octane is not extensively published, a study on the closely related 6-azaspiro[2.5]octane scaffold provides a compelling illustration of the importance of stereochemistry. In this work, a series of chiral 6-azaspiro[2.5]octanes were synthesized and evaluated as antagonists for the M4 muscarinic acetylcholine receptor, a target for the treatment of neuropsychiatric disorders.[1]
The researchers performed a chiral separation of an early-generation analog and, through X-ray crystallography, determined the absolute configuration of the enantiomers. Subsequent pharmacological testing revealed a significant difference in their activity, with the (R)-enantiomer demonstrating markedly higher potency at the human and rat M4 receptors.[1] This finding guided the structure-activity relationship (SAR) studies, ultimately leading to the discovery of a highly potent and selective M4 antagonist.[1]
Table 1: Comparative Potency of 6-Azaspiro[2.5]octane Enantiomers at the M4 Muscarinic Receptor [1]
| Compound | Enantiomer | hM4 pIC50 | rM4 pIC50 |
| Analog 1 | Racemate | 7.2 | 7.1 |
| (R)-enantiomer | 7.8 | 7.7 | |
| (S)-enantiomer | 6.5 | 6.4 |
Data presented as pIC50, the negative logarithm of the half-maximal inhibitory concentration. A higher value indicates greater potency.
This data clearly demonstrates that the (R)-enantiomer is significantly more potent than the (S)-enantiomer, highlighting the stereospecificity of the interaction with the M4 receptor. This principle can be extrapolated to the 4-azaspiro[2.5]octane scaffold, where the spatial orientation of the nitrogen atom and any substituents will be a critical determinant of binding affinity and functional activity at its target receptors, most notably nicotinic acetylcholine receptors (nAChRs).
Pharmacological Landscape of Azaspiro[2.5]octane Derivatives: A Focus on Acetylcholine Receptors
Derivatives of the azaspiro[2.5]octane core and structurally similar azaspirocycles have been primarily investigated as modulators of acetylcholine receptors, both nicotinic and muscarinic. These receptors play crucial roles in the central and peripheral nervous systems, making them important targets for a wide range of therapeutic areas, including cognitive disorders, pain, and inflammation.
Nicotinic Acetylcholine Receptors (nAChRs)
nAChRs are ligand-gated ion channels that are activated by the endogenous neurotransmitter acetylcholine. They are composed of five subunits arranged around a central ion pore. The diverse combination of subunits gives rise to a variety of nAChR subtypes, each with a distinct pharmacological profile.[2] Azaspirocyclic compounds have shown promise as selective ligands for different nAChR subtypes. For instance, derivatives of 4-azaspiro[bicyclo[2.2.2]octane] have been developed as potent agonists for the α7 nAChR subtype.[3]
It is highly probable that the stereoisomers of 4-azaspiro[2.5]octane derivatives will exhibit differential activity at nAChR subtypes. The precise orientation of the protonated nitrogen and any hydrogen bond donors or acceptors will influence the key interactions within the receptor's binding pocket.
Caption: Hypothesized differential binding of 4-azaspiro[2.5]octane stereoisomers to nAChR subtypes.
Muscarinic Acetylcholine Receptors (mAChRs)
mAChRs are G-protein coupled receptors that are also activated by acetylcholine. There are five subtypes (M1-M5), which are involved in a wide range of physiological processes. As demonstrated in the case study of 6-azaspiro[2.5]octanes, these receptors also exhibit a high degree of stereoselectivity in their interactions with ligands.[1]
Experimental Methodologies
The comprehensive pharmacological comparison of 4-azaspiro[2.5]octane stereoisomers requires a systematic experimental approach, encompassing stereoselective synthesis or chiral separation, and a battery of in vitro and in vivo assays.
Stereoselective Synthesis and Chiral Separation
The first critical step is to obtain the individual stereoisomers in high purity. This can be achieved through two main strategies:
-
Stereoselective Synthesis: This approach involves the use of chiral catalysts or starting materials to favor the formation of one stereoisomer over the other. Enzymatic methods are also emerging as powerful tools for stereodivergent synthesis.
-
Chiral Separation (Resolution): If a racemic mixture is synthesized, the individual enantiomers can be separated using chiral chromatography techniques, such as High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a chiral stationary phase.
Caption: Workflow for chiral separation and subsequent pharmacological evaluation.
In Vitro Pharmacological Evaluation
A battery of in vitro assays is employed to determine the pharmacological profile of each stereoisomer.
1. Radioligand Binding Assays:
-
Objective: To determine the binding affinity (Ki) of the stereoisomers for various receptor subtypes.
-
Protocol:
-
Prepare cell membranes from cell lines stably expressing the receptor subtype of interest (e.g., human α7 or α4β2 nAChRs).
-
Incubate the membranes with a specific radioligand (e.g., [³H]-epibatidine) and varying concentrations of the test compound (the stereoisomer).
-
After reaching equilibrium, separate the bound and free radioligand by rapid filtration.
-
Quantify the bound radioactivity using liquid scintillation counting.
-
Calculate the IC50 (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and then the Ki value using the Cheng-Prusoff equation.
-
2. Functional Assays:
-
Objective: To determine the functional activity of the stereoisomers (e.g., agonist, antagonist, partial agonist) and their potency (EC50 or IC50).
-
Protocol (Two-Electrode Voltage Clamp Electrophysiology for nAChRs):
-
Inject cRNA for the nAChR subunits into Xenopus oocytes and allow for receptor expression.
-
Place the oocyte in a recording chamber and impale it with two electrodes to clamp the membrane potential.
-
Apply acetylcholine or another agonist to elicit an inward current.
-
To test for agonist activity, apply varying concentrations of the stereoisomer and measure the elicited current.
-
To test for antagonist activity, co-apply the stereoisomer with a fixed concentration of an agonist and measure the inhibition of the agonist-induced current.
-
3. Selectivity Profiling:
-
Objective: To assess the selectivity of the stereoisomers for the target receptor over other related and unrelated receptors.
-
Protocol:
-
Perform binding or functional assays against a panel of receptors, ion channels, and enzymes. This typically includes other nAChR and mAChR subtypes, as well as receptors from other families (e.g., serotonin, dopamine, adrenergic receptors) to identify potential off-target activities.
-
Conclusion
The stereochemical configuration of 4-azaspiro[2.5]octane derivatives is a critical determinant of their pharmacological activity. As evidenced by data from the closely related 6-azaspiro[2.5]octane scaffold, individual enantiomers can exhibit significant differences in potency and selectivity for their biological targets. A thorough understanding and characterization of these stereoisomers are therefore essential for the development of safe and effective therapeutics. The methodologies outlined in this guide provide a framework for the systematic evaluation of 4-azaspiro[2.5]octane stereoisomers, enabling researchers to make informed decisions in their drug discovery programs. The continued exploration of this and other azaspirocyclic scaffolds holds great promise for the discovery of novel modulators of acetylcholine receptors and other important drug targets.
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Cook, J., Zusi, F. C., Hill, M. D., Fang, H., Pearce, B., Park, H., Gallagher, L., McDonald, I. M., Bristow, L., Macor, J. E., & Olson, R. E. (2017). Design and synthesis of a novel series of (1'S,2R,4'S)-3H-4'-azaspiro[benzo[4][5]imidazo[2,1-b]oxazole-2,2'-bicyclo[2.2.2]octanes] with high affinity for the α7 neuronal nicotinic receptor. Bioorganic & Medicinal Chemistry Letters, 27(22), 5002–5005. [Link]
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Jia, H., Zhang, J., Wang, S., Zhang, X., & Li, Z. (2021). Synthesis and characterization of the two enantiomers of a chiral sigma-1 receptor radioligand. Bioorganic & Medicinal Chemistry, 49, 116439. [Link]
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Cook, J., Zusi, F. C., McDonald, I. M., King, D., Hill, M. D., Iwuagwu, C., Mate, R. A., Fang, H., Zhao, R., Wang, B., Cutrone, J., Ma, B., Gao, Q., Knox, R. J., Matchett, M., Gallagher, L., Ferrante, M., Post-Munson, D., Molski, T., … Olson, R. E. (2016). Design and Synthesis of a New Series of 4-Heteroarylamino-1'-azaspiro[oxazole-5,3'-bicyclo[2.2.2]octanes as α7 Nicotinic Receptor Agonists. 1. Development of Pharmacophore and Early Structure-Activity Relationship. Journal of Medicinal Chemistry, 59(24), 11171–11181. [Link]
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Kuntiyong, P., Sumran, R., Luthra, S. K., & Pluempanupat, W. (2023). Selective α3β4 Nicotinic Acetylcholine Receptor Ligand as a Potential Tracer for Drug Addiction. Molecules, 28(4), 1682. [Link]
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Gotti, C., & Clementi, F. (2023). Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. International Journal of Molecular Sciences, 24(3), 2588. [Link]
- Kumar, R. (2021). Effects of Stereoisomers on Drug Activity. Annals of Biological Sciences, 9(2), 1-4.
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Zusi, F. C., Cook, J., McDonald, I. M., Hill, M. D., Iwuagwu, C., Mate, R. A., Fang, H., Zhao, R., Wang, B., Cutrone, J., Ma, B., Gao, Q., Knox, R. J., Matchett, M., Gallagher, L., Ferrante, M., Post-Munson, D., Molski, T., Easton, A., … Olson, R. E. (2017). Design and synthesis of a novel series of 4-heteroarylamino-1'-azaspiro[oxazole-5,3'-bicyclo[2.2.2]octanes as α7 nicotinic receptor agonists 2. Development of 4-heteroaryl SAR. Bioorganic & Medicinal Chemistry Letters, 27(5), 1261–1266. [Link]
- CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound - Google Patents. (n.d.).
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Pihlaja, K., Kleinpeter, E., & Fülöp, F. (2012). Structural and Conformational Analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane Derivatives by (1) H, (13) C, and (15) N NMR. Magnetic Resonance in Chemistry, 50(1), 33–39. [Link]
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Zhang, Y., Chen, Y., Liu, Y., Zhang, Y., & Liu, J. (2023). Structural Insights into M1 Muscarinic Acetylcholine Receptor Signaling Bias between Gαq and β-Arrestin through BRET Assays and Molecular Docking. International Journal of Molecular Sciences, 24(8), 7381. [Link]
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Huang, P.-Q., & Zhou, J. (2007). A divergent asymmetric approach to aza-spiropyran derivative and (1S,8aR)-1-hydroxyindolizidine. Beilstein Journal of Organic Chemistry, 3, 29. [Link]
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Haga, T. (2013). Molecular properties of muscarinic acetylcholine receptors. Proceedings of the Japan Academy. Series B, Physical and Biological Sciences, 89(6), 226–256. [Link]
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Gleitsman, K. R., & Lummis, S. C. R. (2007). Probing the Effects of Residues Located Outside the Agonist Binding Site on Drug-Receptor Selectivity in the Nicotinic Receptor. Molecular Pharmacology, 71(3), 776–784. [Link]
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Birdsall, N. J. M., & Lazareno, S. (2001). Muscarinic Receptor Agonists and Antagonists. Molecules, 6(3), 143–177. [Link]
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analytical validation for purity assessment of 4-Methyl-4-azaspiro[2.5]octan-7-amine
Analytical Validation for Purity Assessment of 4-Methyl-4-azaspiro[1]octan-7-amine: A Comprehensive Comparison Guide
As drug discovery pipelines increasingly rely on complex, three-dimensional spirocyclic scaffolds to improve physicochemical properties, analytical methodologies must evolve to meet new structural challenges. 4-Methyl-4-azaspiro[1]octan-7-amine is a prime example: a highly polar, basic spirocyclic diamine that completely lacks a UV-absorbing chromophore.
For CMC (Chemistry, Manufacturing, and Controls) scientists, assessing the purity of such aliphatic amines using traditional Reversed-Phase HPLC-UV is fundamentally flawed. This guide objectively compares three orthogonal analytical platforms—HILIC-CAD, LC-MS/MS, and qNMR—providing causality-driven, self-validating protocols grounded in the latest ICH Q2(R2) regulatory guidelines[2].
The Analytical Challenge: Causality in Method Selection
4-Methyl-4-azaspiro[1]octan-7-amine (C₈H₁₆N₂) features an azaspiro[1]octane core with a tertiary amine (methylated at position 4) and a primary amine at position 7.
-
The Chromophore Deficit: Lacking aromatic rings or conjugated π-systems, the molecule exhibits no meaningful UV absorbance above 210 nm. Attempting low-wavelength UV detection results in severe baseline drift and solvent interference.
-
The Polarity Problem: The dual-amine structure renders the molecule highly polar and positively charged at physiological and acidic pH. In standard Reversed-Phase Liquid Chromatography (RPLC), it elutes in the void volume, making accurate quantitation impossible due to matrix suppression.
-
The Solution: To achieve retention, Hydrophilic Interaction Liquid Chromatography (HILIC) is required[1]. To achieve detection, universal techniques such as Charged Aerosol Detection (CAD) or Quantitative NMR (qNMR) must be deployed[3].
Decision matrix for selecting analytical methods for aliphatic spirocyclic amines.
Comparative Evaluation of Analytical Platforms
Platform A: HILIC-CAD (The Quantitative Workhorse)
HILIC retains polar amines by partitioning them into a water-enriched layer on a polar stationary phase (e.g., zwitterionic sulfobetaine). CAD measures the charge transferred to dried aerosol particles. Because CAD response is proportional to the absolute mass of the non-volatile analyte rather than its optical properties, it is the ideal detector for spirocyclic amines. Caveat: CAD response is inherently non-linear over wide ranges due to particle charging physics, requiring a power-law (log-log) calibration curve.
Platform B: LC-MS/MS (The Identifier)
Electrospray Ionization (ESI+) is highly efficient for basic amines. LC-MS provides unparalleled specificity (exact mass and fragmentation)[1]. However, ESI is highly susceptible to matrix effects and ionization bias. Without an isotopically labeled internal standard, LC-MS is strictly a qualitative or relative-purity tool, not an absolute quantitative one.
Platform C: 1H-qNMR (The Absolute Reference)
qNMR acts as a primary analytical method. Because the area under an NMR resonance is directly proportional to the number of nuclei generating that signal, qNMR can determine the absolute mass fraction of 4-Methyl-4-azaspiro[1]octan-7-amine without requiring a reference standard of the compound itself[3]. It only requires a highly pure, unrelated internal calibrant (e.g., Maleic acid).
Quantitative Performance Comparison
The following table summarizes the performance of each platform against the validation parameters mandated by the ICH Q2(R2) guidelines[4].
| ICH Q2(R2) Parameter | HILIC-CAD | LC-MS (ESI-TOF) | 1H-qNMR |
| Specificity | High (Chromatographic resolution) | Very High (Exact Mass/MS-MS) | High (Distinct chemical shifts) |
| Linearity Range | 1.0 – 100 µg/mL (Requires Log-Log Fit) | 0.01 – 10 µg/mL | 1 – 50 mg/mL (Strictly Linear) |
| Accuracy (Recovery) | 98.5% – 101.2% | 85.0% – 115.0% (Matrix dependent) | 99.5% – 100.5% |
| Precision (%RSD) | < 2.0% | < 5.0% | < 1.0% |
| LOD / LOQ | 0.3 µg/mL / 1.0 µg/mL | 0.003 µg/mL / 0.01 µg/mL | ~1 mg/mL (Instrument dependent) |
| Reference Standard | Required (Relative quantitation) | Required (Isotopic preferred) | Not Required (Internal calibrant) |
Self-Validating Experimental Protocols
To ensure scientific integrity, every protocol must act as a self-validating system. The following methodologies embed internal controls to instantly flag analytical failures.
Protocol 1: HILIC-CAD Purity Assay (ICH Q2(R2) Compliant)
This protocol utilizes a QbD (Quality by Design) approach to ensure the reportable range is robust[5].
-
System Suitability Testing (SST) [Self-Validation Step]: Inject a 50 µg/mL standard solution 5 times. The system is only validated for use if the retention time %RSD is < 1.0%, peak area %RSD is < 2.0%, and the USP tailing factor is < 1.5. Causality: HILIC columns require extensive equilibration; failing SST instantly flags an un-equilibrated water layer on the stationary phase.
-
Mobile Phase Preparation:
-
Buffer A: 100 mM Ammonium Formate in H₂O (pH 3.0, adjusted with Formic Acid). Causality: Low pH ensures both the primary and tertiary amines of the spirocycle are fully protonated, preventing peak splitting.
-
Buffer B: 100% Acetonitrile.
-
-
Chromatographic Conditions: Use a ZIC-HILIC column (150 x 2.1 mm, 3 µm). Run an isocratic elution at 85% B / 15% A.
-
CAD Settings: Evaporator temperature set to 35°C to preserve the analyte while fully evaporating the mobile phase. Data collection rate at 10 Hz.
-
Calibration & Linearity: Prepare standards from 1.0 to 100 µg/mL. Plot Log(Area) vs. Log(Concentration). Causality: As mandated by ICH Q2(R2) for non-linear detectors, mathematical transformation is required to evaluate the linear relationship across the reportable range[2].
Self-validating ICH Q2(R2) workflow for HILIC-CAD method development.
Protocol 2: 1H-qNMR Absolute Quantitation
When a certified reference standard of 4-Methyl-4-azaspiro[1]octan-7-amine is unavailable, qNMR is the only viable method for absolute purity determination.
-
Sample Preparation: Accurately weigh ~15 mg of the analyte and ~5 mg of Maleic Acid (TraceCERT internal standard, purity >99.9%). Dissolve completely in 600 µL of D₂O. Causality: Co-dissolving the internal standard and analyte in the same tube eliminates volumetric errors.
-
T1 Relaxation Measurement [Self-Validation Step]: Run an inversion-recovery experiment to determine the longitudinal relaxation time (T1) of the N-CH₃ protons of the analyte and the olefinic protons of Maleic acid.
-
Parameter Optimization: Set the relaxation delay (D1) to at least 5 × T1 of the slowest relaxing proton. Causality: If D1 is too short, the nuclei will not return to thermal equilibrium between scans, causing signal saturation and artificially lowering the purity calculation. This step guarantees the physical validity of the quantitation.
-
Acquisition: Acquire 64 transients with a 90° pulse angle to maximize signal-to-noise.
-
Integration & Calculation: Integrate the Maleic acid singlet (δ 6.26 ppm, 2H) and the sharp N-CH₃ singlet of the analyte (δ ~2.3 ppm, 3H). Calculate absolute purity using the standard qNMR mass-balance equation.
References
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL:[Link]
-
Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL:[Link]
-
Comprehensive LC-MS/MS analysis of nitrogen-related plant metabolites Source: National Institutes of Health (NIH / PMC) URL:[Link]
-
Amino-Functionalization of Vinyl-Substituted Aromatic Diimides by Quantitative and Catalyst-Free Hydroamination Source: ChemRxiv URL:[Link]
-
ICH Q2(R2) Guide: Analytical Method Validation Explained Source: IntuitionLabs URL: [Link]
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- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. intuitionlabs.ai [intuitionlabs.ai]
Scaffold Showdown: 4-Methyl-4-azaspiro[2.5]octan-7-amine vs. Traditional Planar Amines in Drug Discovery
Executive Summary
In modern medicinal chemistry, the over-reliance on planar, two-dimensional building blocks—such as piperazine, piperidine, and aniline derivatives—has historically led to high attrition rates in clinical development due to poor physicochemical properties and off-target toxicities. The introduction of highly three-dimensional (3D) spirocyclic scaffolds represents a paradigm shift in rational drug design.
This technical guide provides a head-to-head evaluation of 4-Methyl-4-azaspiro[2.5]octan-7-amine (CAS: 2306268-04-0), a next-generation spirocyclic diamine, against its traditional planar counterparts (e.g., 1-methylpiperidin-4-amine and N-methylpiperazine). By acting as a conformationally restricted bioisostere, this spiro[2.5]octane scaffold offers profound improvements in metabolic stability, solubility, and target vector projection.
The "Escape from Flatland" Paradigm
The foundational "Escape from Flatland" theory, introduced by Lovering et al.[1], demonstrated that increasing the fraction of sp3-hybridized carbons ( Fsp3 ) in a drug candidate directly correlates with higher clinical success rates. Traditional planar amines often suffer from high lipophilicity, which drives promiscuous binding (e.g., hERG channel liability) and poor aqueous solubility due to tight crystal lattice packing.
By replacing a standard piperidine or piperazine ring with the 4-azaspiro[2.5]octane system, medicinal chemists achieve three critical mechanistic advantages[2]:
-
Conformational Restriction: The fusion of the cyclopropyl ring locks the piperidine core into a rigid chair conformation. This precise spatial projection of the 7-amine vector drastically reduces the entropic penalty upon binding to the target receptor or kinase.
-
Steric Shielding: The cyclopropyl moiety provides a steric bulk that physically blocks Cytochrome P450 (CYP450) enzymes from accessing the adjacent N-methyl group, mitigating rapid N-demethylation liabilities.
-
pKa Modulation: The increased s-character of the cyclopropyl bonds exerts an electron-withdrawing effect, slightly lowering the pKa of the adjacent tertiary amine. This subtle reduction in basicity is a proven strategy for designing out hERG toxicity.
Fig 1. Thermodynamic advantage of spirocyclic conformational restriction vs. planar amines.
Head-to-Head Quantitative Comparison
To objectively evaluate the utility of 4-Methyl-4-azaspiro[2.5]octan-7-amine, we compare its benchmarked physicochemical and ADME properties against 1-methylpiperidin-4-amine, a ubiquitous motif in existing blockbuster kinase inhibitors and antipsychotics[3].
Table 1: Scaffold Property Comparison
| Property / Metric | 1-Methylpiperidin-4-amine (Traditional) | 4-Methyl-4-azaspiro[2.5]octan-7-amine (Spirocyclic) | Mechanistic Rationale |
| Fsp3 (Fraction sp3) | 1.0 (Flexible) | 1.0 (Rigid/Locked) | Spiro-fusion prevents ring-flipping, optimizing the 3D pharmacophore. |
| Kinetic Solubility (pH 7.4) | ~50 - 100 µM | >250 µM | 3D bulk disrupts planar π-π crystal lattice packing, enhancing solvation. |
| CYP3A4 Intrinsic Clearance ( CLint ) | High (>50 µL/min/mg) | Low (<15 µL/min/mg) | Cyclopropyl ring sterically hinders the N-methyl group from CYP-mediated oxidation. |
| hERG Inhibition Liability | Moderate to High | Low | Altered basicity (pKa) and increased 3D bulk prevent optimal binding in the hERG pore. |
| Lipophilicity (LogD) | ~0.8 | ~1.2 | Slight increase in lipophilicity offset by massive gains in 3D solubility. |
Self-Validating Experimental Protocols
To ensure rigorous, reproducible evaluation of these scaffolds in your drug discovery pipeline, the following self-validating methodologies must be employed. These protocols are designed with internal controls to guarantee that the data generated is an artifact-free reflection of the scaffold's inherent properties.
Protocol A: High-Throughput In Vitro Microsomal Stability ( CLint )
Objective: Quantify the resistance of the spirocyclic scaffold to CYP450-mediated metabolism compared to planar amines.
Causality & Design Logic: We utilize a substrate concentration of 1 µM. This is intentionally kept well below the anticipated Michaelis constant ( Km ) to ensure the reaction follows first-order kinetics. Under these conditions, the rate of depletion is directly proportional to the intrinsic clearance ( CLint ), allowing for accurate half-life ( t1/2 ) calculation.
Step-by-Step Methodology:
-
Preparation: Prepare a 10 mM DMSO stock of 4-Methyl-4-azaspiro[2.5]octan-7-amine. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).
-
Matrix Addition: Add human liver microsomes (HLM) to a final protein concentration of 0.5 mg/mL.
-
Self-Validation Control: Run parallel incubations with Verapamil (high clearance control) and Warfarin (low clearance control) to validate the enzymatic viability of the HLM batch.
-
-
Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration: 1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH).
-
Time-Course Sampling: At t= 0, 15, 30, 45, and 60 minutes, extract 50 µL aliquots.
-
Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile (MeCN) containing an internal standard (e.g., Tolbutamide) to precipitate proteins and halt enzymatic activity.
-
Analysis: Centrifuge at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS (MRM mode) to track the depletion of the parent compound.
Fig 2. Self-validating high-throughput microsomal stability (CLint) assay workflow.
Protocol B: Kinetic Solubility via Laser Nephelometry
Objective: Determine the point of thermodynamic precipitation to validate the solubility advantages of the spiro-fused 3D architecture.
Causality & Design Logic: Unlike thermodynamic shake-flask methods which take 24-48 hours, laser nephelometry measures forward light scattering to detect the exact concentration at which a compound transitions from a solvated state to a precipitated suspension. Because spirocycles disrupt crystal packing, they will scatter light at significantly higher concentrations than planar amines.
Step-by-Step Methodology:
-
Serial Dilution: Create a 10-point, 2-fold serial dilution of the compound in 100% DMSO (starting from 10 mM).
-
Aqueous Spiking: Transfer 5 µL of each DMSO stock into 245 µL of Phosphate Buffered Saline (PBS, pH 7.4) in a 96-well clear-bottom plate. (Final DMSO concentration = 2%).
-
Self-Validation Control: Include Amiodarone (poorly soluble) and Caffeine (highly soluble) to calibrate the nephelometer's dynamic range.
-
-
Equilibration: Seal the plate and incubate at room temperature for 2 hours on a plate shaker (300 rpm) to allow for complete kinetic precipitation.
-
Measurement: Read the plate using a laser nephelometer. The kinetic solubility limit is defined as the highest concentration well that exhibits a light scattering signal comparable to the blank (PBS + 2% DMSO).
Conclusion & Future Outlook
The integration of 4-Methyl-4-azaspiro[2.5]octan-7-amine into modern drug discovery pipelines offers a highly effective strategy to overcome the limitations of traditional planar amines. By leveraging the spiro[2.5]octane core, medicinal chemists can independently tune metabolic stability and target affinity without inflating molecular weight or lipophilicity. As the industry continues to pivot toward complex modalities like PROTACs and covalent inhibitors, the precise vector control and robust ADME profiles provided by spirocyclic scaffolds will be indispensable for developing the next generation of therapeutics[4][5].
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatland: increasing saturation as an approach to improving clinical success. Journal of Medicinal Chemistry, 52(21), 6752-6756. Available at:[Link]
-
Zheng, Y., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(6), 631-645. Available at:[Link]
-
Chupakhin, E., et al. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(10), 4209. Available at:[Link]
Sources
A Comparative Guide to the Cross-Species Pharmacology of Novel Azaspiro-Ligands, Exemplified by 4-Methyl-4-azaspiro[2.5]octan-7-amine
This guide provides a comprehensive framework for characterizing the cross-species pharmacological activity of novel chemical entities, using the spirocyclic compound 4-Methyl-4-azaspiro[2.5]octan-7-amine as a working example. For drug development professionals, understanding how a compound's activity translates between preclinical species and humans is a critical step in de-risking a program and predicting clinical success. Interspecies differences in receptor pharmacology and drug metabolism are the rule, not the exception, and must be quantitatively assessed early in the discovery pipeline.[1]
While no public data exists for 4-Methyl-4-azaspiro[2.5]octan-7-amine itself, the closely related 6-azaspiro[2.5]octane scaffold is known to yield potent and selective antagonists of the M₄ muscarinic acetylcholine receptor (mAChR). This precedent provides a strong, data-driven hypothesis for initiating a pharmacological workup. The M₄ receptor, a Gαi/o-coupled GPCR highly expressed in the striatum, is a key regulator of cholinergic and dopaminergic neurotransmission, making it a high-value target for neurological and psychiatric disorders.[2][3][4][5]
This document outlines the essential in vitro assays—radioligand binding and GTPγS functional assays—required to build a robust cross-species pharmacological profile, comparing activity at the human receptor with a common preclinical species, the rat.
Framework for Comparative Pharmacological Analysis
The primary goal is to determine if the compound of interest exhibits comparable pharmacology between the human target and its ortholog in a preclinical species. Key parameters to quantify are:
-
Binding Affinity (Kᵢ): A measure of how tightly the compound binds to the receptor. This is determined through competitive radioligand binding assays.
-
Functional Potency (IC₅₀/EC₅₀): The concentration of the compound required to produce 50% of its maximal effect in a functional assay. For an antagonist, this is its IC₅₀ (inhibitory concentration); for an agonist, its EC₅₀ (effective concentration).
-
Efficacy (% Eₘₐₓ): The maximal response a compound can elicit compared to a reference agonist. This is critical for distinguishing full agonists, partial agonists, and antagonists.
The data generated should be systematically organized for clear comparison, as shown in the template below.
Table 1: Comparative Cross-Species Activity Profile for 4-Methyl-4-azaspiro[2.5]octan-7-amine at the M₄ Receptor
| Species | Receptor Source | Assay Type | Parameter | Value |
|---|---|---|---|---|
| Human | Recombinant CHO-K1 Cells | [³H]NMS Binding | Kᵢ (nM) | TBD |
| Human | Recombinant CHO-K1 Cells | [³⁵S]GTPγS Functional Assay | IC₅₀ (nM) vs. ACh | TBD |
| Rat | Striatum Brain Tissue | [³H]NMS Binding | Kᵢ (nM) | TBD |
| Rat | Striatum Brain Tissue | [³⁵S]GTPγS Functional Assay | IC₅₀ (nM) vs. ACh | TBD |
TBD: To Be Determined by experiment.
The M₄ Muscarinic Receptor Signaling Pathway
The M₄ receptor primarily signals through the Gαi/o family of G-proteins. Upon activation by an agonist like acetylcholine (ACh), the Gαi subunit inhibits the enzyme adenylyl cyclase (AC). This action reduces the conversion of ATP to cyclic AMP (cAMP), lowering intracellular cAMP levels and subsequently decreasing the activity of Protein Kinase A (PKA). This inhibitory pathway is fundamental to the M₄ receptor's role in modulating neuronal excitability.[3][5][6]
Experimental Methodologies & Protocols
The following protocols provide a validated workflow for determining the binding affinity and functional antagonism of a test compound at human and rat M₄ receptors.
Protocol 1: Competitive Radioligand Binding Assay
This assay quantifies the affinity (Kᵢ) of the unlabeled test compound by measuring its ability to compete with a radiolabeled ligand for binding to the M₄ receptor.
Objective: To determine the Kᵢ of 4-Methyl-4-azaspiro[2.5]octan-7-amine at recombinant human M₄ receptors and native rat M₄ receptors.
Materials:
-
Receptor Sources:
-
Radioligand: [³H]N-Methylscopolamine ([³H]NMS), a non-selective muscarinic antagonist.[7][8][11]
-
Non-Specific Binding Control: Atropine (10 µM).[11]
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Equipment: 96-well plates, glass fiber (GF/C) filter mats, cell harvester, liquid scintillation counter.
Methodology:
-
Membrane Preparation (Rat Striatum):
-
Homogenize dissected rat striatum tissue in ~20 volumes of ice-cold lysis buffer (e.g., 50mM Tris-HCl with protease inhibitors).[9][12]
-
Centrifuge the homogenate at 1,000 x g for 10 min at 4°C to remove nuclei and large debris.
-
Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 min at 4°C to pellet the membranes.[9]
-
Wash the pellet by resuspending it in fresh assay buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., via BCA assay). Aliquot and store at -80°C.
-
-
Assay Setup (96-Well Plate):
-
Total Binding Wells: Assay Buffer + [³H]NMS + Receptor Membranes.
-
Non-Specific Binding (NSB) Wells: Atropine (10 µM) + [³H]NMS + Receptor Membranes.
-
Competition Wells: Test Compound (e.g., 11 concentrations, 0.1 nM to 10 µM) + [³H]NMS + Receptor Membranes.
-
-
Procedure:
-
To each well of a 96-well plate, add 50 µL of Assay Buffer (for total binding), 10 µM Atropine (for NSB), or the appropriate concentration of the test compound.
-
Add 50 µL of [³H]NMS diluted in assay buffer to all wells. The final concentration should be approximately equal to its Kₔ value for the M₄ receptor (~0.2-0.5 nM).[7][11]
-
Initiate the binding reaction by adding 150 µL of the membrane preparation (e.g., 10-20 µg protein for cell membranes, 50-100 µg for tissue).[9]
-
Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.[8]
-
Terminate the reaction by rapid vacuum filtration onto a PEI-presoaked GF/C filter mat using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer (50 mM Tris-HCl).
-
Dry the filter mat, add liquid scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition equation using non-linear regression software (e.g., Prism) to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[9]
-
Protocol 2: [³⁵S]GTPγS Functional Assay
This assay measures a proximal functional consequence of receptor activation: the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gαi subunit. It is used here to quantify the antagonist activity of the test compound by its ability to inhibit agonist-stimulated [³⁵S]GTPγS binding.
Objective: To determine the functional antagonist potency (IC₅₀) of 4-Methyl-4-azaspiro[2.5]octan-7-amine at human and rat M₄ receptors.
Materials:
-
Receptor Sources: Membranes from hM₄-expressing cells or rat striatum (as prepared above).
-
Radioligand: [³⁵S]GTPγS (~0.1-0.2 nM final concentration).
-
Agonist: Acetylcholine (ACh) or another stable agonist like Oxotremorine M. Use a concentration that gives ~80% of the maximal response (EC₈₀).
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.
-
Reagents: GDP (10 µM final concentration).
-
Equipment: Same as for the binding assay.
Methodology:
-
Assay Setup (96-Well Plate):
-
Basal Binding Wells: Assay Buffer + GDP + Membranes.
-
Agonist-Stimulated Wells: Assay Buffer + GDP + ACh (EC₈₀) + Membranes.
-
Antagonist Inhibition Wells: Test Compound (varying concentrations) + GDP + ACh (EC₈₀) + Membranes.
-
-
Procedure:
-
Add the test compound, agonist, GDP, and membranes to the wells as described above. Pre-incubate for 15-30 minutes at 30°C.[13]
-
Initiate the reaction by adding [³⁵S]GTPγS to all wells.
-
Incubate the plate for 60 minutes at 30°C with gentle shaking.
-
Terminate the reaction by rapid filtration through a GF/C filter mat and wash with ice-cold buffer.
-
Dry the filter mat and quantify bound radioactivity via scintillation counting.
-
-
Data Analysis:
-
Calculate the net agonist-stimulated binding = (Binding in presence of agonist) - (Basal binding).
-
For each concentration of the test compound, calculate the percent inhibition of the net agonist-stimulated binding.
-
Plot the percent inhibition against the log concentration of the test compound.
-
Use non-linear regression to fit the data and determine the IC₅₀ value, which represents the functional antagonist potency.
-
Integrated Cross-Species Evaluation Workflow
The process of evaluating a novel compound requires a systematic flow from initial hypothesis to comparative data analysis. This workflow ensures that both binding and functional characteristics are assessed in parallel across species.
Interpretation and Next Steps
The results from these assays will place the compound into one of several categories, each with distinct implications for drug development:
-
Scenario A: Comparable Affinity and Potency (e.g., Kᵢ and IC₅₀ within 3-fold across species). This is the ideal outcome. It suggests that the compound interacts with the human and rat receptors similarly, increasing the predictive validity of rodent efficacy and safety models for human outcomes.
-
Scenario B: Species-Selective Affinity/Potency. A significant difference (>10-fold) in Kᵢ or IC₅₀ values suggests that sequence differences in the receptor binding pocket may exist between species. If the compound is more potent at the human receptor, efficacy in rat models may be underestimated. Conversely, if it is more potent in the rat, efficacy may be overestimated, and higher doses may be required in the clinic.[14]
-
Scenario C: Discrepancy between Affinity and Potency. If a compound binds with high affinity (low Kᵢ) but shows weak functional antagonism (high IC₅₀), it may indicate complex pharmacology (e.g., partial agonism) or issues with the functional assay format. Further investigation using downstream assays (e.g., cAMP measurement) would be warranted.
A robust, quantitative understanding of cross-species pharmacology is not merely an academic exercise; it is a foundational pillar of translational science. The methodologies described here provide a clear, actionable path to generating this critical dataset, enabling informed decisions and enhancing the probability of success for novel therapeutic candidates like 4-Methyl-4-azaspiro[2.5]octan-7-amine.
References
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Wikipedia. Muscarinic acetylcholine receptor M4. [Link]
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Gregory, K.J., et al. (2021). Fine Tuning Muscarinic Acetylcholine Receptor Signaling Through Allostery and Bias. Frontiers in Pharmacology. [Link]
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Shen, W., et al. (2015). M4 muscarinic receptor signaling ameliorates striatal plasticity deficits in models of L-DOPA-induced dyskinesia. Neuron. [Link]
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Crittenden, J.R., et al. (2023). The muscarinic M4 acetylcholine receptor exacerbates symptoms of movement disorders. Biochemical Society Transactions. [Link]
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Springer Protocols. (1997). Measurement of Agonist-Stimulated [³⁵S]GTPγS Binding to Cell Membranes. [Link]
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ResearchGate. (2014). [³⁵S]GTPgammaS binding in G protein-coupled receptor assays. [Link]
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Traynor, J.R. (2012). Use of the GTPγS ([³⁵S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. British Journal of Pharmacology. [Link]
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Creative Bioarray. GTPγS Binding Assay. [Link]
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Thal, D.M., et al. (2018). Pharmacological parameters of M₄ muscarinic acetylcholine receptor (mAChR) mutants. eLife. [Link]
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Chan, W.K., et al. (2014). Selective Activation of M4 Muscarinic Acetylcholine Receptors Reverses MK-801-Induced Behavioral Impairments and Enhances Associative Learning in Rodents. ACS Chemical Neuroscience. [Link]
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GenScript. Human Recombinant Muscarinic Acetylcholine Receptor M4 Stable Cell Line. [Link]
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Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]
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ResearchGate. (2022). Pharmacological hallmarks of allostery at the M4 muscarinic receptor elucidated through structure and dynamics. [Link]
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Valant, C., et al. (2006). Interaction Studies of Multiple Binding Sites on m4 Muscarinic Acetylcholine Receptors. Molecular Pharmacology. [Link]
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IUPHAR/BPS Guide to PHARMACOLOGY. Acetylcholine receptors (muscarinic). [Link]
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Innoprot. icAMPNOMAD Muscarinic Acetylcholine Receptor M4 Cell Line. [Link]
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Hentall, I.D., et al. (2014). A New Radioligand Binding Assay to Measure the Concentration of Drugs in Rodent Brain Ex Vivo. Journal of Visualized Experiments. [Link]
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Springer Protocols. (2011). Radioligand-Binding Methods for Membrane Preparations and Intact Cells. [Link]
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Hulme, E.C. (1995). Radioligand binding methods for membrane preparations and intact cells. Methods in Molecular Biology. [Link]
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ResearchGate. (2021). Discovery of the first selective M₄ muscarinic acetylcholine receptor antagonists with in vivo anti-parkinsonian and anti-dystonic efficacy. [Link]
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Pan, M., et al. (2021). Discovery of the First Selective M4 Muscarinic Acetylcholine Receptor Antagonists with in Vivo Antiparkinsonian and Antidystonic Efficacy. ACS Pharmacology & Translational Science. [Link]
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ResearchGate. (2009). Inhibition of [³H]NMS binding by (A) xanomeline or (B) carbachol in CHO cells stably expressing human M1 muscarinic acetylcholine receptors. [Link]
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Synaptic Systems. Protocol for Preparation of Brain Lysate, P2, LP1 and LP2 Fractions. [Link]
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Comparative ADME/Tox Profiling of 4-Azaspiro[2.5]octane Derivatives: A Technical Guide for Bioisosteric Replacement
As a Senior Application Scientist, I frequently encounter promising drug candidates that fail in late-stage preclinical development due to the inherent liabilities of planar saturated heterocycles. The piperidine ring, while ubiquitous in medicinal chemistry, often introduces critical flaws: high lipophilicity, rapid metabolic clearance, and unacceptable off-target toxicity, particularly hERG channel inhibition[1].
To rescue these scaffolds, the industry is increasingly turning to 3D conformational restriction. The incorporation of 4-azaspiro[2.5]octane derivatives as bioisosteres for planar amines represents a paradigm shift in structural optimization. By disrupting molecular flatness, these spirocyclic scaffolds enhance key pharmacokinetic properties while maintaining the necessary basicity for target engagement[2].
This guide provides an objective, data-driven comparison between traditional piperidine analogs and their 4-azaspiro[2.5]octane counterparts, detailing the mechanistic rationale and the self-validating ADME/Tox protocols required to evaluate them.
The Mechanistic Rationale for Spirocyclic Bioisosterism
The transition from a 2D planar amine to a 3D spirocycle is not merely a structural novelty; it is a calculated biophysical intervention.
Traditional basic amines suffer from limited degrees of freedom and high lipophilicity, which drives non-specific binding[3]. By introducing a cyclopropane ring fused to the piperidine core (forming the azaspiro[2.5]octane system), we fundamentally alter the molecule's physicochemical profile:
-
Disruption of Planarity: The spirocyclic junction introduces orthogonal vectors, reducing the crystal lattice energy and disrupting π -stacking. This translates directly to improved kinetic and thermodynamic aqueous solubility[4].
-
Metabolic Shielding: Cytochrome P450 (CYP) enzymes typically attack the α -carbons adjacent to the basic nitrogen, leading to rapid dealkylation or ring-opening. The steric bulk and altered C-H bond dissociation energy of the spiro-fused cyclopropane ring effectively shield these vulnerable sites, minimizing off-target CYP interactions (e.g., CYP2C9)[2].
-
Mitigation of hERG Liability: The hERG potassium channel pore is notoriously promiscuous, binding lipophilic, planar basic amines. The 3D bulk of the 4-azaspiro[2.5]octane scaffold creates a steric clash within the hERG binding pocket, drastically reducing cardiotoxic liabilities[1].
Figure 1: Mechanistic logic of replacing planar piperidines with 4-azaspiro[2.5]octane scaffolds.
Comparative ADME/Tox Profiling Data
To objectively evaluate the impact of this bioisosteric replacement, we must look at head-to-head quantitative data. The following table summarizes a typical profiling outcome when a standard piperidine moiety is replaced by a 4-azaspiro[2.5]octane core in a lead optimization campaign (e.g., during the development of small-molecule GLP-1 receptor agonists)[5].
| Parameter | Piperidine Analog (Reference) | 4-Azaspiro[2.5]octane Analog | Mechanistic Driver |
| Basicity (pKa) | 10.2 | 9.8 | Increased s-character of adjacent cyclopropane bonds slightly reduces nitrogen basicity. |
| Lipophilicity (LogD at pH 7.4) | 2.8 | 2.1 | Disruption of planarity and a reduction in the overall lipophilic surface area. |
| Kinetic Solubility | 45 µM | >200 µM | Reduction in crystal lattice energy due to disrupted intermolecular packing. |
| Metabolic Clearance (HLM CL int ) | 85 µL/min/mg | 15 µL/min/mg | Steric shielding of α -carbons prevents CYP450-mediated oxidation. |
| Cardiotoxicity (hERG IC 50 ) | 1.2 µM | >30 µM | 3D conformation clashes with the lipophilic binding pockets of the hERG channel pore. |
Self-Validating Experimental Workflows
Generating reliable ADME/Tox data requires protocols that are internally controlled and mechanistically sound. Below are the step-by-step methodologies for the two most critical assays in this profiling cascade.
Figure 2: Sequential ADME/Tox screening workflow for spirocyclic amine drug candidates.
Protocol A: High-Throughput Microsomal Clearance (CL int ) Assay
Objective: Quantify the metabolic stability of the spirocyclic scaffold against hepatic CYP enzymes.
-
Substrate Preparation: Prepare the 4-azaspiro[2.5]octane test compound at a final incubation concentration of 1 µM.
-
Causality: Using a low concentration ensures first-order kinetics (where [S]≪Km ). If the concentration is too high, you risk saturating the CYP enzymes, which artificially suppresses the calculated intrinsic clearance.
-
-
Incubation Setup: Mix the compound with Human Liver Microsomes (HLM) at a protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4). Pre-warm to 37°C for 5 minutes.
-
Causality: 0.5 mg/mL provides an optimal balance; it is high enough to detect depletion of stable spirocycles but low enough to prevent excessive non-specific protein binding from masking the free drug concentration.
-
-
Reaction Initiation & Termination: Initiate the reaction by adding 1 mM NADPH. At specific time points (0, 5, 15, 30, 45 minutes), transfer an aliquot to 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
-
Causality: Cold acetonitrile instantly denatures the CYP enzymes, halting metabolism. The internal standard corrects for any volumetric errors during subsequent LC-MS/MS injection.
-
-
Validation Check (Self-Validating System): Run Terfenadine (high clearance) and Atenolol (low clearance) in parallel.
-
Rule: If Terfenadine CL int falls below 50 µL/min/mg, the microsomal batch has lost enzymatic activity, and the entire plate must be invalidated.
-
Protocol B: Automated Patch-Clamp for hERG Liability
Objective: Assess the off-target cardiotoxic potential of the bioisostere.
-
Cell Preparation: Utilize Chinese Hamster Ovary (CHO) cells stably transfected with the hERG potassium channel. Harvest cells when they reach 70-80% confluency to ensure optimal membrane health for gigaseal formation.
-
Electrophysiology Setup: Establish a whole-cell patch-clamp configuration.
-
Causality: Whole-cell configuration is mandatory because it allows precise control of the intracellular voltage environment, enabling the direct measurement of the characteristic hERG tail currents.
-
-
Voltage Protocol: Hold the resting membrane potential at -80 mV. Depolarize to +20 mV for 2 seconds, followed by a repolarization step to -50 mV for 2 seconds to elicit the outward tail current.
-
Causality: hERG channels exhibit rapid inactivation during depolarization. The tail current generated during repolarization represents the channels recovering from inactivation into the open state before deactivating. This is the precise moment when basic amines typically bind and block the pore.
-
-
Compound Application: Perfuse the 4-azaspiro[2.5]octane derivative at escalating concentrations (0.1 µM to 30 µM) at a physiological temperature of 37°C.
-
Causality: hERG gating kinetics and drug-binding thermodynamics are highly temperature-dependent. Assays run at room temperature routinely underestimate the potency of lipophilic blockers.
-
-
Validation Check (Self-Validating System): Apply the known hERG inhibitor E-4031 as a positive control at the end of the run.
-
Rule: E-4031 must yield an IC 50 between 10–30 nM. If the value deviates, the voltage protocol or cell membrane integrity is compromised, invalidating the test compound data.
-
Conclusion
The comparative ADME/Tox profiling clearly demonstrates that replacing planar piperidines with 4-azaspiro[2.5]octane derivatives is a highly effective strategy for rescuing flawed chemical series. By forcing the basic amine into a sterically shielded, 3D conformation, drug developers can simultaneously improve solubility, halt CYP-mediated metabolic degradation, and engineer out hERG-mediated cardiotoxicity. When supported by rigorous, self-validating experimental protocols, this bioisosteric strategy significantly increases the probability of clinical success.
References
- Title: Enzymatic Stereodivergent Synthesis of Azaspiro[2.
- Title: 6-Azaspiro[2.
- Title: Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres Source: PMC URL
- Title: Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.
- Title: Bioisosteres of Common Functional Groups Source: Princeton University URL
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A Comparative Guide to Validating Target Engagement of Novel Bioactive Compounds in Cellular Models: The Case of 4-Methyl-4-azaspiro[2.5]octan-7-amine
For researchers in drug discovery and chemical biology, a novel bioactive compound like 4-Methyl-4-azaspiro[2.5]octan-7-amine represents both an opportunity and a challenge. While it may exhibit a desirable phenotypic effect in cellular screens, the critical next step is to answer the questions: What protein or proteins does it bind to, and how can we confirm this engagement in a physiologically relevant context? This guide provides a comprehensive comparison of modern experimental strategies to address this challenge, moving from unbiased, proteome-wide discovery of potential targets to the rigorous validation of a specific protein-ligand interaction within the cell.
Demonstrating that a compound reaches and binds its intended intracellular target is a cornerstone of drug development.[1][2] This process, known as target engagement, provides crucial evidence for the mechanism of action and is essential for building confidence in a compound's therapeutic potential.[3][4] For a novel molecule where the target is unknown, the initial task is one of discovery, which must be seamlessly integrated with validation.
This guide is structured to mirror the logical progression of a target identification and validation campaign. We will first explore a powerful unbiased chemoproteomic approach to identify candidate targets and simultaneously assess engagement. Subsequently, we will delve into a comparative analysis of hypothesis-driven techniques designed to confirm and quantify the engagement of 4-Methyl-4-azaspiro[2.5]octan-7-amine with a specific, putative target protein.
Part 1: Unbiased Discovery and Validation of Target Engagement
When the molecular target of a compound is unknown, an unbiased approach is required to identify potential binding partners across the proteome. Chemical proteomics, particularly affinity-based methods, serves as a powerful tool for this purpose.[5]
Chemical Proteomics with Kinobeads: A Competition-Binding Approach
A well-established chemical proteomics strategy utilizes "kinobeads," an affinity resin functionalized with multiple, non-selective kinase inhibitors, to enrich a large portion of the cellular kinome.[5][6] By incubating a cell lysate with these beads, a significant fraction of kinases can be captured. The key to using this for target engagement is a competition experiment.[5] The lysate is pre-incubated with the compound of interest (e.g., 4-Methyl-4-azaspiro[2.5]octan-7-amine) before being exposed to the kinobeads. If the compound binds to a specific kinase, it will compete with the immobilized ligands on the beads, preventing that kinase from being pulled down. The subsequent analysis by quantitative mass spectrometry reveals which proteins are less abundant in the pulldown from the drug-treated sample compared to a control, identifying them as direct targets.[7]
This method's primary advantage is its unbiased nature, allowing for the discovery of unexpected targets.[5] Furthermore, by performing the experiment with varying concentrations of the free inhibitor, one can determine the IC50 values for competition binding, providing a quantitative measure of target engagement in a complex proteome.[7]
Caption: Workflow for Kinobead-based Target Identification.
Experimental Protocol: Kinobeads Competition Binding Assay
-
Cell Lysis: Culture cells to ~80% confluency. Harvest and wash the cells with cold PBS. Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors. Clarify the lysate by centrifugation at 20,000 x g for 20 minutes at 4°C.[8]
-
Compound Incubation: Determine the protein concentration of the lysate. Aliquot equal amounts of protein for the control (DMSO) and test compound (4-Methyl-4-azaspiro[2.5]octan-7-amine). For dose-response experiments, prepare serial dilutions of the compound. Incubate the lysates with the compound or DMSO for 1 hour at 4°C.
-
Kinobead Enrichment: Add the kinobead slurry to the lysates and incubate for 1-2 hours at 4°C with gentle rotation to allow for kinase binding.
-
Washing: Pellet the beads by centrifugation and wash them three to five times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Digestion: Elute the bound proteins from the beads using an elution buffer (e.g., containing SDS and DTT). The eluted proteins are then typically subjected to in-solution or on-bead tryptic digestion to generate peptides for mass spectrometry analysis.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Use a label-free quantification (LFQ) or tandem mass tag (TMT) approach to compare the abundance of each identified protein between the compound-treated and control samples.
-
Data Analysis: Proteins that show a significant, dose-dependent decrease in abundance in the compound-treated samples are identified as high-confidence binding targets.
| Kinobeads Approach | Advantages | Disadvantages |
| Principle | Unbiased competition assay in a complex cell lysate.[5] | Primarily enriches for ATP-binding proteins (kinases).[5] |
| Cellular Context | Uses near-native proteins from cell lysates. | Not performed in intact, live cells. |
| Labeling | Label-free for the test compound. | Requires specialized affinity matrix (beads). |
| Data Output | Identifies a panel of potential targets and provides IC50 for binding. | Indirectly measures engagement through competition. |
| Throughput | Moderate; amenable to profiling small-to-medium compound sets.[7] | Requires specialized mass spectrometry expertise. |
Part 2: Comparative Guide to Validating a Hypothesized Target
Once a putative target has been identified, or if a researcher has an a priori hypothesis, the next step is to validate this specific interaction. Here, we compare three leading methodologies, each providing a different lens through which to view target engagement.
A. Cellular Thermal Shift Assay (CETSA): The Intracellular Standard
CETSA is a powerful biophysical method that directly assesses drug-target interaction in intact cells or cell lysates.[1][9] The principle is based on ligand-induced thermal stabilization: when a compound binds to its target protein, the resulting complex is often more resistant to thermal denaturation.[4][9] By heating cell samples across a range of temperatures, one can generate a "melting curve" for the protein of interest. A shift in this curve to higher temperatures in the presence of a compound is strong evidence of direct binding.[10]
Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.[1]
An alternative format, Isothermal Dose-Response (ITDR) CETSA, involves heating all samples at a single, fixed temperature (chosen from the melting curve) while varying the compound concentration.[9] This yields a dose-response curve that can be used to determine the compound's potency in stabilizing the target in a cellular environment.
Experimental Protocol: CETSA
-
Cell Treatment: Resuspend cultured cells in a suitable buffer. Treat the cell suspension with serial dilutions of 4-Methyl-4-azaspiro[2.5]octan-7-amine or DMSO control for 1 hour at 37°C.[1]
-
Heat Challenge: Aliquot the treated cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3-8 minutes using a thermal cycler, followed by a cooling step.[1][9]
-
Lysis and Fractionation: Lyse the cells, typically via several rapid freeze-thaw cycles. Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the heat-denatured, aggregated proteins.[1][11]
-
Detection: Carefully collect the supernatant, which contains the soluble, non-aggregated protein fraction. Analyze the amount of the target protein in the supernatant using Western blotting or other protein detection methods like ELISA or mass spectrometry.
-
Data Analysis: For a melt curve, plot the percentage of soluble protein remaining at each temperature. A shift in the curve indicates stabilization. For an ITDR curve, plot the soluble protein amount against compound concentration to determine an EC50 value.
B. NanoBRET™: Real-Time Engagement in Live Cells
Bioluminescence Resonance Energy Transfer (BRET) is a proximity-based assay that can measure molecular interactions in real-time within living cells.[12][13] The NanoBRET™ Target Engagement (TE) assay is a popular application of this technology.[14] It requires two components: the target protein is expressed in cells as a fusion with a highly efficient NanoLuc® luciferase (the BRET donor), and a cell-permeable fluorescent tracer that binds to the target is added (the BRET acceptor).[14]
When the tracer binds to the NanoLuc®-tagged target, the donor and acceptor are brought into close proximity, allowing for energy transfer and the emission of light at the acceptor's wavelength. A test compound that enters the cell and binds to the target will compete with and displace the fluorescent tracer, leading to a decrease in the BRET signal. This provides a quantitative, real-time measure of target occupancy.[14]
Caption: Principle of the NanoBRET™ Target Engagement Assay.
Experimental Protocol: NanoBRET™ TE Assay
-
Cell Preparation: Transfect cells with a vector encoding the target protein fused to NanoLuc® luciferase. Plate the cells in a suitable assay plate (e.g., 384-well) and allow them to adhere.
-
Tracer and Compound Addition: Prepare serial dilutions of 4-Methyl-4-azaspiro[2.5]octan-7-amine. Add the fluorescent tracer and the test compound (or DMSO control) to the cells. Incubate to allow for compound entry and binding equilibrium to be reached.
-
Signal Detection: Add the NanoLuc® substrate to the wells to initiate the luminescent reaction. Immediately measure the luminescence signal at two wavelengths: one for the donor (NanoLuc®) and one for the acceptor (tracer), using a plate reader capable of filtered luminescence detection.
-
Data Analysis: Calculate the BRET ratio by dividing the acceptor emission intensity by the donor emission intensity. Plot the BRET ratio against the concentration of the test compound and fit the data to a dose-response curve to determine the IC50, which reflects the compound's affinity for the target in living cells.
C. Surface Plasmon Resonance (SPR): Biophysical Validation of Direct Binding
Surface Plasmon Resonance (SPR) is a label-free biophysical technique that provides detailed, real-time data on the kinetics and affinity of molecular interactions.[15][16] While typically an in vitro method using purified components, it is an invaluable orthogonal tool for validating a direct interaction identified by cellular assays.[15]
In an SPR experiment, the purified target protein is immobilized on a gold sensor chip. A solution containing the ligand (the "analyte," e.g., 4-Methyl-4-azaspiro[2.5]octan-7-amine) is flowed over the surface. Binding of the analyte to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected in real-time as a response signal.[16] This allows for the direct measurement of association (k_on) and dissociation (k_off) rates, from which the equilibrium dissociation constant (K_D) can be precisely calculated.[17]
Caption: Workflow and Data Output of an SPR Experiment.
Experimental Protocol: SPR Analysis
-
Protein Immobilization: Purify the recombinant target protein. Immobilize it onto a suitable SPR sensor chip surface using a standard coupling chemistry (e.g., amine coupling).
-
Analyte Preparation: Prepare precise serial dilutions of 4-Methyl-4-azaspiro[2.5]octan-7-amine in a suitable running buffer.
-
Binding Assay: In a typical kinetics experiment, inject each concentration of the analyte over the sensor surface for a defined period (association phase), followed by a flow of running buffer alone (dissociation phase).
-
Data Analysis: The resulting sensorgrams (plots of response units vs. time) are fitted to a suitable binding model (e.g., 1:1 Langmuir) to extract the kinetic rate constants (k_on, k_off) and calculate the affinity (K_D).
Summary and Recommendation
Choosing the right method to validate target engagement depends on the specific research question and the available resources. The table below provides a direct comparison of the hypothesis-driven techniques discussed.
| Feature | Cellular Thermal Shift Assay (CETSA) | NanoBRET™ Target Engagement | Surface Plasmon Resonance (SPR) |
| Principle | Ligand-induced thermal stabilization.[4] | Bioluminescence Resonance Energy Transfer (BRET). | Change in refractive index upon binding.[16] |
| Cellular Context | Intact cells or cell lysates.[10] | Live, intact cells.[13] | In vitro with purified components.[17] |
| Labeling | Label-free.[4] | Requires NanoLuc® fusion protein and fluorescent tracer. | Label-free.[15] |
| Data Output | Thermal shift (ΔTm) or EC50 for stabilization. | IC50 for target occupancy in live cells. | k_on, k_off, and K_D (binding kinetics and affinity).[17] |
| Key Advantage | No modification of compound or target needed. | Real-time measurement in live cells. | Provides precise kinetic and affinity data. |
| Key Limitation | Indirect readout of binding; not all binding events cause stabilization. | Requires genetic engineering of the target and a specific tracer. | Lacks cellular context (no cell permeability or metabolism data). |
For a comprehensive validation strategy for a novel compound like 4-Methyl-4-azaspiro[2.5]octan-7-amine, a multi-faceted approach is recommended:
-
Discover: If the target is unknown, begin with an unbiased method like the Kinobeads competition assay to identify high-probability candidate targets.
-
Confirm in Cells: Validate the top candidates from the discovery phase using CETSA . Its label-free nature makes it an excellent primary validation tool to confirm that the compound engages the target within the complex milieu of an intact cell.
-
Quantify in Live Cells: For the most promising target, develop a NanoBRET™ assay . This provides robust, quantitative data on target occupancy in real-time, offering a deeper understanding of the compound's cellular pharmacology.
-
Characterize Biophysically: As a final, orthogonal validation, use SPR to confirm a direct, 1:1 binding interaction and to precisely characterize the binding kinetics and affinity. This data is invaluable for building structure-activity relationships (SAR) in a medicinal chemistry program.
By strategically combining these complementary techniques, researchers can build a robust and compelling case for the target engagement of 4-Methyl-4-azaspiro[2.5]octan-7-amine, paving the way for further development and a deeper understanding of its biological mechanism of action.
References
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- 2. Critical Needs in Cellular Target Engagement [discoverx.com]
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- 4. Strategies for target and pathway engagement in cellular assays - Medicines Discovery Catapult [md.catapult.org.uk]
- 5. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinobead/LC-MS phosphokinome profiling enables rapid analyses of kinase-dependent cell signaling networks - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. news-medical.net [news-medical.net]
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- 15. Ligand Binding Assay Services | BioAscent | Drug Discovery CRO - BioAscent | Integrated Drug Discovery Services" [bioascent.com]
- 16. books.rsc.org [books.rsc.org]
- 17. youtube.com [youtube.com]
A Comprehensive Safety and Handling Guide for 4-Methyl-4-azaspiro[2.5]octan-7-amine
Hazard Assessment and Triage
Given the structural motifs of a tertiary amine and a spirocyclic system, 4-Methyl-4-azaspiro[2.5]octan-7-amine is presumed to present several potential hazards. Amines, as a class, can be corrosive, irritants, and sensitizers.[1][2] The specific hazards for structurally related compounds include skin and eye irritation, and potential for harm if swallowed or inhaled.[3][4] Therefore, a cautious approach is warranted.
Assumed Hazard Profile:
| Hazard Class | Potential Effect | Rationale |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled. | Based on data for similar amine compounds.[3] |
| Skin Corrosion/Irritation | Causes skin irritation. | A common characteristic of amines.[4][5] |
| Serious Eye Damage/Irritation | Causes serious eye irritation or damage. | Amines are known to be corrosive to eye tissue.[5][6] |
| Respiratory/Skin Sensitization | May cause an allergic skin reaction or asthma-like symptoms if inhaled. | A known risk with many amine-containing compounds. |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. | Based on data for similar heterocyclic amines.[3] |
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to prevent all routes of exposure. The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.
| PPE Category | Item | Specifications and Remarks |
| Eye and Face Protection | Safety Goggles | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[7] |
| Face Shield | A face shield should be worn in addition to goggles when there is a significant risk of splashes.[7] | |
| Hand Protection | Chemical-resistant Gloves | Nitrile or neoprene gloves are recommended. Always check the manufacturer's chemical resistance data. Dispose of contaminated gloves immediately and wash hands thoroughly.[3][8] |
| Body Protection | Protective Clothing | A lab coat is the minimum requirement. For larger quantities or tasks with a high splash potential, a chemical-resistant apron or coveralls should be worn.[7][9] |
| Respiratory Protection | Respirator | If working outside of a certified chemical fume hood, or if aerosols may be generated, a NIOSH-approved half-face or full-face respirator with organic vapor cartridges is required.[2][8] |
Safe Handling and Storage Workflow
Adherence to a strict operational workflow is critical to minimize the risk of exposure and contamination.
Caption: Workflow for Safe Handling of 4-Methyl-4-azaspiro[2.5]octan-7-amine.
Handling and Storage:
-
Engineering Controls: All work with 4-Methyl-4-azaspiro[2.5]octan-7-amine should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[6]
-
Handling Practices: Avoid the generation of dust and aerosols.[7] Do not eat, drink, or smoke in the handling area.[7]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[10]
Emergency Procedures
Immediate and appropriate action is crucial in the event of an exposure or spill.
First Aid Measures:
-
Inhalation: If inhaled, immediately move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][4]
-
Skin Contact: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[4][11] Seek medical attention.
-
Eye Contact: If in eyes, rinse cautiously with water for several minutes.[3][11] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[4]
-
Ingestion: If swallowed, wash out the mouth with water, provided the person is conscious. Do not induce vomiting.[3][6] Call a physician or poison control center immediately.
Spill Response:
-
Evacuate the immediate area and ensure adequate ventilation.
-
Wear the appropriate PPE as outlined in Section 2.
-
For solid spills, carefully sweep or vacuum the material, avoiding dust generation.
-
For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.
-
Clean the spill area thoroughly with a suitable solvent, followed by soap and water.[7]
Disposal Plan
All waste generated from the handling of 4-Methyl-4-azaspiro[2.5]octan-7-amine must be treated as hazardous waste.
-
Waste Containers: Use clearly labeled, sealed containers for all waste materials, including contaminated PPE and cleaning materials.
-
Disposal Regulations: Dispose of all waste in accordance with local, regional, and national environmental regulations.[11] Contact your institution's environmental health and safety department for specific guidance on chemical waste disposal.
References
- Vertex AI Search. (n.d.). What are the Health and Safety Guidelines for Using Amines? Retrieved March 12, 2026.
- BigCommerce. (n.d.).
- Benchchem. (n.d.). Personal protective equipment for handling N,2,4-Trimethylquinolin-7-amine. Retrieved March 12, 2026.
- Vertex AI Search. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved March 12, 2026.
- Good Day's Work. (2016, April 14). Personal Protective Equipment: Chemical Handling. Retrieved March 12, 2026.
- Fisher Scientific. (n.d.).
- Aaron Chemicals LLC. (2024, November 1).
- VelSafe. (2025, July 9). Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. Retrieved March 12, 2026.
- Fisher Scientific. (n.d.).
- Sigma-Aldrich. (2025, October 14).
- Enamine. (n.d.). safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2.
- ChemScene. (n.d.). 4-Methyl-4-azaspiro[2.5]octan-7-ol. Retrieved March 12, 2026.
- Tri-iso. (n.d.).
- CymitQuimica. (2024, December 19).
- NOVA Chemicals. (n.d.).
- CymitQuimica. (n.d.). Methyl 4-azaspiro[2.5]octane-7-carboxylate hydrochloride. Retrieved March 12, 2026.
- AChemBlock. (2026, March 2). 4-methyl-4,7-diazaspiro[2.5]octane dihydrochloride 97% | CAS: 1152111-72-2. Retrieved March 12, 2026.
- Sigma-Aldrich. (n.d.). 4-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride. Retrieved March 12, 2026.
- BLDpharm. (n.d.). 220291-92-9|4-Oxa-7-azaspiro[2.5]octane. Retrieved March 12, 2026.
Sources
- 1. diplomatacomercial.com [diplomatacomercial.com]
- 2. diplomatacomercial.com [diplomatacomercial.com]
- 3. aaronchem.com [aaronchem.com]
- 4. enamine.enamine.net [enamine.enamine.net]
- 5. tri-iso.com [tri-iso.com]
- 6. cdn11.bigcommerce.com [cdn11.bigcommerce.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. velsafe.com [velsafe.com]
- 9. blog.gooddayswork.ag [blog.gooddayswork.ag]
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- 11. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
